molecular formula C7H4ClFO2 B2751501 3-Chloro-2-fluorobenzoic acid CAS No. 161957-55-7

3-Chloro-2-fluorobenzoic acid

Cat. No.: B2751501
CAS No.: 161957-55-7
M. Wt: 174.56
InChI Key: FCSSYEWURMTUSM-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C7H4ClFO2 and its molecular weight is 174.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSSYEWURMTUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161957-55-7
Record name 3-chloro-2-fluorobenzoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 3-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 161957-55-7[1][2][3]
Executive Summary

3-Chloro-2-fluorobenzoic acid (CFBA) is a high-value halogenated aromatic scaffold serving as a critical intermediate in the synthesis of next-generation pharmaceuticals, particularly HIV integrase inhibitors and kinase inhibitors. Its utility stems from its unique ortho-substitution pattern: the electron-withdrawing carboxyl group activates the adjacent fluorine atom for nucleophilic aromatic substitution (


), while the chlorine atom at the 3-position provides a distinct handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide delineates the industrial synthesis, reactivity profile, and pharmaceutical applications of CFBA, moving beyond basic datasheet parameters to provide actionable process chemistry insights.

Part 1: Chemical Identity & Physiochemical Profile[1]

CFBA is a crystalline solid characterized by significant acidity due to the inductive effect of the ortho-fluorine and meta-chlorine substituents.

ParameterSpecification
IUPAC Name This compound
CAS Number 161957-55-7
Molecular Formula

Molecular Weight 174.56 g/mol
Melting Point 177–180 °C
Appearance White to off-white crystalline powder
pKa (Calc.) ~2.8 (Increased acidity vs. Benzoic acid due to o-F effect)
Solubility Soluble in DMSO, Methanol, EtOAc; Sparingly soluble in water
Hazards Irritant (H315, H319, H335)
Part 2: Synthetic Routes & Process Chemistry

While laboratory synthesis often relies on the oxidation of 3-chloro-2-fluorotoluene, this route suffers from the availability of the specific toluene isomer. The preferred industrial route utilizes a Halex (Halogen Exchange) reaction starting from 2,3-dichlorobenzoyl chloride. This method offers superior regiocontrol and scalability.

Protocol: The Halex-Hydrolysis Route (Industrial Standard)

Rationale: This pathway avoids the use of cryogenic lithiation (which often yields regioisomeric mixtures) and utilizes robust phase-transfer catalysis (PTC) to install the fluorine atom.

Step 1: Fluorination (Halex Reaction)

  • Reagents: 2,3-Dichlorobenzoyl chloride (Starting Material), Potassium Fluoride (KF, spray-dried), Phase Transfer Catalyst (e.g., 18-crown-6 or TDA-1), Sulfolane or DMSO (solvent).

  • Process: The reaction mixture is heated to 130–150°C. The activated chlorine at the 2-position (ortho to the carbonyl) is selectively displaced by fluoride due to the electron-withdrawing nature of the acyl chloride group. The 3-position chlorine remains intact due to steric shielding and lack of direct conjugation.

  • Intermediate: Yields 3-chloro-2-fluorobenzoyl fluoride (or chloride, depending on stoichiometry).

Step 2: Hydrolysis

  • Process: The acyl halide intermediate is quenched into aqueous NaOH.

  • Workup: The solution is acidified with HCl to pH < 2.

  • Isolation: CFBA precipitates as a white solid. Recrystallization from toluene/heptane ensures >98% purity.

Synthesis Logic Diagram

SynthesisLogic cluster_alt Alternative Lab Route (Less Scalable) SM 2,3-Dichlorobenzoyl Chloride KF KF / PTC (Sulfolane, 140°C) SM->KF Activation Inter Intermediate: 3-Chloro-2-fluorobenzoyl fluoride KF->Inter Regioselective Halex (SNAr) Hydro Hydrolysis (NaOH / HCl) Inter->Hydro Quench Product 3-Chloro-2-fluorobenzoic Acid (CFBA) Hydro->Product Precipitation Tol 3-Chloro-2-fluorotoluene Ox KMnO4 Oxidation Tol->Ox Ox->Product

Figure 1: Comparison of the industrial Halex route (primary) versus the laboratory oxidation route. The Halex route provides superior atom economy and avoids isomeric byproducts.

Part 3: Reactivity & Functionalization

CFBA is a "privileged scaffold" because it offers three distinct vectors for chemical modification. Understanding these vectors is crucial for medicinal chemists designing SAR (Structure-Activity Relationship) libraries.

  • Vector A: Carboxylic Acid (C-1)

    • Reactivity: Standard amide coupling, esterification, or reduction to benzyl alcohol.

    • Key Application: Attachment to pharmacophores (e.g., quinolones, integrase scaffolds).

  • Vector B: Fluorine (C-2) [1]

    • Reactivity: Highly activated for

      
       displacement by amines, thiols, or alkoxides.
      
    • Mechanism:[2][3][4] The ortho-carboxyl group lowers the LUMO energy at C-2, facilitating nucleophilic attack.

  • Vector C: Chlorine (C-3) [1][5]

    • Reactivity: Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

    • Selectivity: The C-Cl bond is stable during C-2 displacement, allowing for sequential functionalization.

Reactivity Map

ReactivityMap Core This compound (CFBA) Path1 Reduction (BH3 or LiAlH4) -> Benzyl Alcohol Core->Path1 COOH Transformation Path2 Amide Coupling (HATU/Amine) -> Carboxamide Core->Path2 COOH Transformation Path3 SNAr Displacement (R-NH2) -> 2-Amino-3-chlorobenzoic acid Core->Path3 2-Fluoro Displacement Path4 Suzuki Coupling (Pd/Ar-B(OH)2) -> 3-Aryl-2-fluorobenzoic acid Core->Path4 3-Chloro Coupling

Figure 2: Divergent synthesis pathways from the CFBA core. The molecule allows orthogonal functionalization at three distinct sites.

Part 4: Pharmaceutical Applications

The primary value of CFBA lies in its role as a precursor for Elvitegravir (an HIV-1 integrase strand transfer inhibitor) and various kinase inhibitors.

1. Elvitegravir Synthesis (The "Linker" Strategy)

CFBA is the starting material for the 3-chloro-2-fluorobenzyl moiety found in Elvitegravir.

  • Workflow:

    • Reduction: CFBA is reduced (via borane or mixed anhydride/NaBH4) to 3-chloro-2-fluorobenzyl alcohol .

    • Activation: Converted to the benzyl bromide or mesylate.

    • Organometallic Formation: Reacted with Zinc to form the Benzylzinc reagent .

    • Negishi Coupling: The zinc reagent is coupled to the quinolone core to install the "tail" of the drug molecule.

2. Aurora A Kinase Inhibitors

Research indicates CFBA derivatives are effective scaffolds for inhibiting Aurora A kinase, a protein overexpressed in many cancers. The acid moiety is typically coupled to an aminopyrazole or similar heterocycle, while the 2-F/3-Cl pattern ensures metabolic stability and proper fit within the hydrophobic pocket of the enzyme.

Pharmaceutical Workflow Diagram

PharmaWorkflow CFBA CFBA (CAS 161957-55-7) Alc Benzyl Alcohol CFBA->Alc Reduction Halide Benzyl Bromide Alc->Halide PBr3 Zinc Organozinc Reagent Halide->Zinc Zn/Activation Drug Elvitegravir (HIV Integrase Inhibitor) Zinc->Drug Negishi Coupling to Quinolone Core

Figure 3: The critical role of CFBA in the synthesis of Elvitegravir. The molecule provides the specific halogenated benzyl motif required for antiviral activity.

Part 5: Handling & Safety (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Avoid dust formation.[6] Use local exhaust ventilation.[6]

    • Wear nitrile gloves and safety goggles (EN 166).

    • Incompatibility: Strong oxidizing agents and strong bases.

    • Storage: Store at room temperature (15–25°C) in a dry, inert atmosphere.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 302931, this compound. Retrieved from [Link]

  • Google Patents (2013).CN103073418A: Preparation method of 2-fluoro-3-chlorobenzoic acid.
  • World Intellectual Property Organization (2014). WO2014056465: An improved production method and new intermediates of synthesis of elvitegravir.[5] Retrieved from [Link][5][7]

Sources

3-Chloro-2-fluorobenzoic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide serves as a technical resource for researchers, chemists, and professionals in drug development who are working with 3-chloro-2-fluorobenzoic acid. This document provides a comprehensive overview of its fundamental properties, synthesis, applications, and detailed, field-tested experimental protocols. The content is structured to deliver not just procedural steps, but also the scientific reasoning behind these methodologies, ensuring a deeper understanding and promoting best practices in the laboratory.

Core Molecular and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The strategic placement of both a chlorine and a fluorine atom on the benzoic acid framework imparts distinct electronic and steric characteristics that are highly sought after in the design of novel molecules, particularly in the pharmaceutical industry.

Molecular Identity and Weight

A precise understanding of a compound's molecular weight is a fundamental prerequisite for all stoichiometric calculations, ensuring accuracy and reproducibility in synthetic and analytical procedures.

The molecular weight of this compound, derived from its chemical formula C₇H₄ClFO₂, is 174.56 g/mol .[1][2][3] This value is paramount for all quantitative aspects of its use, from reaction stoichiometry to the preparation of analytical standards.

Table 1: Core Molecular and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₄ClFO₂PubChem[4]
Molecular Weight 174.56 g/mol Sigma-Aldrich, Krins Life Sciences, Ossila[1][2][3]
CAS Number 161957-55-7Sigma-Aldrich, Krins Life Sciences[1][2]
Appearance White powderOssila[3][5]
Melting Point 177-180 °CSigma-Aldrich, Ossila[1][3][5]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regiochemistry. A representative synthetic approach is outlined below, highlighting the key transformations.

G cluster_0 Synthetic Pathway 2,3-Dichlorotoluene 2,3-Dichlorotoluene Nitration Nitration 2,3-Dichlorotoluene->Nitration HNO₃/H₂SO₄ Reduction Reduction Nitration->Reduction Fe/HCl Diazotization Diazotization Reduction->Diazotization NaNO₂/HBF₄ Schiemann\nReaction Schiemann Reaction Diazotization->Schiemann\nReaction Heat Oxidation Oxidation Schiemann\nReaction->Oxidation KMnO₄ This compound This compound Oxidation->this compound

Caption: Conceptual synthetic pathway for this compound.

Causality in Synthesis: The choice of a nitration-reduction-diazotization sequence is a classic and robust method for introducing an amine group, which can then be converted to a fluorine via the Schiemann reaction. This strategic approach allows for the precise installation of the fluorine atom at the desired position, a transformation that is often challenging to achieve through direct fluorination. The final oxidation of the methyl group to a carboxylic acid is a reliable and high-yielding step.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a valuable building block in several areas of chemical research and development.

  • Active Pharmaceutical Ingredients (APIs): This compound is a key precursor for the synthesis of various APIs.[3] Notably, it is used in the development of Aurora A kinase inhibitors, a class of molecules with potential applications in oncology.[3] The specific arrangement of the halogen atoms can facilitate critical binding interactions within the enzyme's active site.

  • ¹⁹F NMR Probes: The presence of a fluorine atom makes this molecule suitable for the development of ¹⁹F NMR probes.[3][6] These probes are valuable tools in metabolomics for the identification and quantification of biomolecules such as amino acids.[3][6]

  • Metal-Organic Frameworks (MOFs): The carboxylic acid moiety can act as a ligand, coordinating with metal centers to form highly ordered, porous structures known as MOFs.[3][6] These materials have potential applications in gas storage, catalysis, and sensing.[6]

  • Liquid Crystals: this compound also serves as a precursor in the synthesis of ligands for liquid crystals.[3]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed with self-validation checkpoints to ensure the integrity of the experimental results.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is an essential analytical technique for quantifying the purity of chemical compounds. A well-designed HPLC method can separate the target compound from impurities, providing a reliable measure of its percentage purity.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Filter and degas both mobile phases prior to use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of 1 mg/mL.

    • Prepare the sample to be analyzed at the same concentration.

  • HPLC Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm.

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Gradient: A suitable gradient from high aqueous to high organic mobile phase composition.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the chromatogram.

    • Calculate the purity based on the area percentage of the main peak.

Self-Validation Check: The retention time of the analyte in the sample injection should match that of the reference standard. The peak should be sharp and symmetrical.

G cluster_1 HPLC Purity Analysis Workflow Prepare Mobile Phases Prepare Mobile Phases Prepare Standard and Sample Solutions Prepare Standard and Sample Solutions Prepare Mobile Phases->Prepare Standard and Sample Solutions HPLC Analysis HPLC Analysis Prepare Standard and Sample Solutions->HPLC Analysis Data Processing and Purity Calculation Data Processing and Purity Calculation HPLC Analysis->Data Processing and Purity Calculation Validation Check Validation Check Data Processing and Purity Calculation->Validation Check

Sources

3-Chloro-2-fluorobenzoic acid melting point

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solid-State Characterization and Purity Assessment of 3-Chloro-2-fluorobenzoic Acid

Executive Summary

In the precise landscape of pharmaceutical intermediate synthesis, This compound (CAS 161957-55-7) serves as a linchpin scaffold for Aurora A kinase inhibitors and advanced 19F-NMR metabolic probes.[1] While often treated as a routine physical constant, the melting point (MP) of this compound is a high-sensitivity indicator of isomeric purity.

Unlike its mono-substituted analogs, which melt significantly lower, this compound exhibits a robust crystalline lattice stability with a melting range of 177–180 °C .[2] This guide provides a technical deep-dive into the thermodynamics of this transition, offering a self-validating protocol for researchers to distinguish high-purity isolates from eutectic mixtures of synthesis byproducts.

Part 1: Physicochemical Profile & Thermodynamic Baseline

The melting point is not merely a number; it is a summation of the intermolecular forces holding the crystal lattice together. For this compound, the specific arrangement of the ortho-fluoro and meta-chloro substituents creates a unique packing density that significantly exceeds that of its precursors.

Comparative Thermal Data

The following table demonstrates why MP is such a powerful discriminator for this specific molecule. Note the distinct "thermal gap" between the target and its potential impurities.

CompoundStructureMelting Point (°C)Role in Matrix
This compound Target 177 – 180 Analyte
3-Chlorobenzoic acidImpurity/Precursor154 – 157Eutectic Depressor
2-Fluorobenzoic acidImpurity/Precursor122 – 125Eutectic Depressor
3-Fluorobenzoic acidIsomer122 – 124Eutectic Depressor

Technical Insight: The high melting point of the target molecule suggests strong intermolecular hydrogen bonding (carboxylic acid dimers) reinforced by halogen-halogen interactions or efficient packing driven by the 2,3-substitution pattern. A measured MP below 174°C should be immediately flagged as a critical quality deviation, likely indicating the presence of lower-melting isomers forming a solid solution.

Part 2: The Science of Melting Point Depression

In drug development, "close enough" is a failure mode. When synthesizing this compound, a common issue is the incomplete separation of regioisomers.

  • The Eutectic Trap: Even 1-2% contamination with 2-fluorobenzoic acid can depress the observed melting onset by 3-5°C due to the disruption of the crystal lattice.

  • Solid Solutions: Because fluorine is isosteric with hydrogen (Van der Waals radii: H = 1.20 Å, F = 1.47 Å), impurities can sometimes incorporate into the lattice without breaking it entirely, leading to a broadened melting range rather than a sharp drop.

Key Diagnostic Rule: A melting range wider than 2.0°C (e.g., 175–179°C) is a stronger indicator of isomeric contamination than the absolute value of the onset temperature.

Part 3: Validated Experimental Protocol

To ensure reproducibility, the following protocol minimizes thermal lag and subjective error. This method is designed for use with automated capillary apparatus (e.g., Büchi, Mettler Toledo) or Differential Scanning Calorimetry (DSC).

Workflow Logic

MP_Protocol Start Sample Isolation Drying Vacuum Dry (40°C, >4 hrs) Start->Drying Prep Capillary Packing (Height: 2-3mm, Compact) Drying->Prep Ramp1 Fast Ramp (10°C/min) to 165°C Prep->Ramp1 Ramp2 Slow Ramp (1.0°C/min) to 182°C Ramp1->Ramp2 Observe Observation (Meniscus Formation) Ramp2->Observe Decision Is Range < 2°C AND Onset > 177°C? Observe->Decision Pass PASS: High Purity Proceed to NMR/HPLC Decision->Pass Yes Fail FAIL: Eutectic Impurity Recrystallize (MeOH) Decision->Fail No

Figure 1: Decision tree for purity assessment based on thermal behavior.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Drying: Benzoic acid derivatives are prone to surface moisture adsorption. Dry the sample in a vacuum oven at 40°C for at least 4 hours. Why? Water acts as a potent impurity, depressing the MP and causing "sweating" inside the capillary before the true melt.

    • Grinding: Lightly crush the sample to a fine powder. Avoid excessive force which can induce mechanochemical amorphization.

  • Capillary Loading:

    • Fill a standard glass capillary to a height of 2–3 mm .

    • Tapping: Tap the capillary on a hard surface (or use the instrument's tapper) until the powder is tightly packed. Loose packing creates air pockets that insulate the sample, causing thermal lag (the sensor reads 180°C while the sample is still at 175°C).

  • The Heating Profile:

    • Ramp 1 (Ballistic): Heat rapidly (10°C/min) to 165°C .

    • Ramp 2 (Analytical): Slow the heating rate to 1.0°C/min .

    • Scientific Rationale: A slow ramp near the transition point allows the sample temperature to equilibrate with the block temperature, ensuring the observed value matches the thermodynamic reality.

  • Endpoint Definition:

    • Onset: The instant the solid column collapses and liquid is visible (Meniscus point). Record this as

      
      .
      
    • Clear Point: The instant the sample becomes completely transparent. Record this as

      
      .
      
    • Acceptance Criteria:

      
       and 
      
      
      
      .

Part 4: Applications & Structural Context

The rigidity of the this compound scaffold makes it a preferred building block in modern medicinal chemistry.

  • Aurora A Kinase Inhibitors: The 2,3-substitution pattern locks the phenyl ring into a specific conformation when bound to the kinase active site, reducing entropic penalty upon binding.

  • 19F-NMR Probes: The fluorine atom at the ortho position is highly sensitive to the local electronic environment. When this acid is coupled to amino acids or proteins, the 19F signal shifts distinctly, allowing researchers to track metabolic changes non-invasively.

  • MOF Ligands: The carboxylic acid moiety coordinates with metal centers (e.g., Zn, Cu) to form Metal-Organic Frameworks.[1] The high thermal stability (indicated by the high MP) ensures these frameworks survive the solvothermal synthesis conditions often exceeding 150°C.

References

  • Sigma-Aldrich. (n.d.).[3] this compound Product Specification. Retrieved from

  • Ossila. (2023). This compound: Material Safety and Technical Data. Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: this compound (CID 302931).[4] National Library of Medicine. Retrieved from

  • Zhang, M., et al. (2020).[6][7] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. (Contextual reference for fluoro-benzoic acid synthesis pathways). Retrieved from

Sources

Technical Monograph: Spectral Characterization of 3-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral and physicochemical characterization of 3-Chloro-2-fluorobenzoic acid , structured for researchers in medicinal chemistry and analytical science.

Executive Summary

This compound is a disubstituted benzoic acid derivative serving as a critical building block in the synthesis of pharmaceutical active ingredients (APIs), specifically Aurora A kinase inhibitors and fluoroquinolone antibiotics . Its unique substitution pattern—featuring a fluorine atom at the ortho position and a chlorine atom at the meta position relative to the carboxylic acid—imparts specific electronic properties utilized in


F NMR metabolomic tagging  and the construction of Metal-Organic Frameworks (MOFs). This guide provides a comprehensive reference for its identification, synthesis, and spectral validation.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

PropertyData
IUPAC Name This compound
Molecular Formula Cngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

H

ClFO

Molecular Weight 174.56 g/mol
Exact Mass 173.99 g/mol
Appearance White to off-white crystalline powder
Melting Point 174–180 °C (Lit.)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~2.56 (Acidic due to ortho-F electron withdrawal)

Synthesis & Experimental Preparation

The primary synthetic route involves the regioselective ortho-lithiation of 1-chloro-2-fluorobenzene. This method ensures high regioselectivity due to the directing effect of the fluorine atom.

Protocol: Carboxylation via Lithiation

Reagents: 1-Chloro-2-fluorobenzene, n-Butyllithium (n-BuLi), Dry THF, CO


(s).
  • Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere.

  • Solvation: Dissolve 1-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30 minutes. Maintain temperature < -70 °C.

    • Mechanism:[1][2][3][4][5] The fluorine atom directs lithiation to the ortho position (C3 relative to F, which is C1 of the final acid ring system), forming the 3-chloro-2-fluorophenyllithium intermediate.

  • Quenching: After stirring for 1 hour at -78 °C, bubble excess dry CO

    
     gas through the solution or pour the reaction mixture onto crushed dry ice.
    
  • Workup: Allow to warm to room temperature. Quench with 1M HCl to pH < 2. Extract with ethyl acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield the pure acid.

SynthesisPathway SM 1-Chloro-2-fluorobenzene Inter Lithiated Intermediate (-78 °C, THF) SM->Inter n-BuLi Ortho-Lithiation Prod This compound (CAS 161957-55-7) Inter->Prod 1. CO2 (Carboxylation) 2. H3O+ (Hydrolysis)

Figure 1: Regioselective synthesis pathway via ortho-lithiation.[6][7][8]

Spectral Data Analysis

A. Mass Spectrometry (MS)

Mass spectrometry is the primary tool for confirming the presence of the chlorine isotope pattern and the molecular weight.

  • Ionization Mode: Electrospray Ionization (ESI)

  • Polarity: Negative Mode (ESI-) is preferred for carboxylic acids; Positive Mode (ESI+) feasible.

Ion Speciesm/z ValueRelative AbundanceInterpretation
[M-H]

173.0 100%Deprotonated molecular ion (

Cl)
[M-H]

+ 2
175.0 ~32%

Cl Isotope peak (Characteristic 3:1 ratio)
Fragment 129.0 VariableLoss of CO

(Decarboxylation)
[M+H]

175.0 (ESI+)Protonated molecular ion
B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid dimer and halogenated aromatic ring vibrations.

  • O-H Stretch: 2800–3200 cm

    
     (Broad, carboxylic acid dimer).
    
  • C=O Stretch: 1685–1705 cm

    
     (Strong, characteristic of benzoic acids).
    
  • C=C Aromatic: 1450–1600 cm

    
     (Multiple bands).
    
  • C-F Stretch: 1200–1250 cm

    
     (Strong band).
    
  • C-Cl Stretch: 740–780 cm

    
     (Distinctive for meta-chloro substitution).
    
C. Nuclear Magnetic Resonance (NMR)

The NMR data is critical for distinguishing this isomer from 2-chloro-6-fluorobenzoic acid or 2-chloro-3-fluorobenzoic acid.


H NMR (400 MHz, DMSO-d

)

The aromatic region displays a characteristic ABC spin system (or AMX depending on field strength) modified by Fluorine coupling.

Shift (

ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

)
13.5 bs1HCOOHExchangeable proton.
7.90 – 8.00 ddd1HH-6

Hz,

Hz (Ortho to F)
7.75 – 7.85 ddd1HH-4

Hz,

Hz (Meta to F)
7.30 – 7.40 t / dd1HH-5

Hz (Meta to Cl, Para to F)

Note: H-6 is typically the most deshielded aromatic proton due to the ortho effect of the carboxylic acid carbonyl group.


C NMR (100 MHz, DMSO-d

)

Carbon signals will appear as doublets due to


F-

C coupling (

).
  • C=O (Acid): ~165.0 ppm (d,

    
     Hz).
    
  • C-2 (C-F): ~158.0 ppm (d,

    
     Hz). Large coupling constant.
    
  • C-3 (C-Cl): ~120.0 ppm (d,

    
     Hz).
    
  • Aromatic CH: 125.0 – 135.0 ppm region.


F NMR (376 MHz, DMSO-d

)
  • Shift:

    
     -110 to -115 ppm (Singlet or multiplet depending on decoupling).
    
  • Utility: This signal is used as a reference tag in metabolomics; the shift is sensitive to the local environment when the acid is conjugated to amino acids.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, verify the absence of the following common impurities:

  • Regioisomers: 2-Chloro-6-fluorobenzoic acid (arises from lithiation at the position between F and Cl if temperature control fails).

  • Starting Material: 1-Chloro-2-fluorobenzene (detectable by GC-MS).

  • De-halogenated byproducts: 2-Fluorobenzoic acid (from incomplete chlorination if synthesized via alternate routes).

References

  • Synthesis via Lithiation: Mortier, J. et al. "Ortho-Lithiation of Unprotected Benzoic Acids."[9] Tetrahedron Letters, 1995.[9]

  • Use in 19F NMR Probes: Montgomery, K. et al. "Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy." Journal of Fluorine Chemistry, 2023.[5]

  • Pharmaceutical Application (Aurora A): "Search for Potent and Selective Aurora A Inhibitors." Pharmaceuticals, 2016.[5]

  • Isomer Data Comparison: "2-Chloro-4-fluorobenzoic acid spectral data." ChemicalBook, 2025.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Chloro-2-fluorobenzoic acid is a key halogenated aromatic carboxylic acid that serves as a vital building block in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms ortho and meta to the carboxylic acid group, imparts specific electronic and steric properties that are leveraged in drug discovery and materials science. This molecule is particularly significant as a precursor for the synthesis of Aurora A kinase inhibitors, a class of compounds investigated for their potential in cancer therapy.[1] Furthermore, it is utilized in the creation of fluorine-19 (¹⁹F) NMR probes for metabolomics research and as a ligand in the development of metal-organic frameworks (MOFs).[1]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and offer a comparative analysis to aid in the selection of the most suitable method for a given application.

Overview of Synthetic Strategies

The synthesis of this compound can be approached from several different precursors, with the choice of starting material often dictated by commercial availability, cost, and the desired scale of the reaction. The most common strategies involve:

  • Oxidation of 3-Chloro-2-fluorotoluene: A direct and often high-yielding approach where the methyl group of the corresponding toluene derivative is oxidized to a carboxylic acid.

  • Oxidation of 3-Chloro-2-fluorobenzaldehyde: A two-step approach where the toluene is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid. This can offer advantages in terms of milder reaction conditions for the final step.

  • Diazotization and Sandmeyer-type Reaction of an Amino Precursor: A classical and versatile method in aromatic chemistry, this pathway typically starts from an aminobenzoic acid derivative.

This guide will focus on the most practical and well-documented of these pathways.

Pathway 1: Oxidation of 3-Chloro-2-fluorobenzaldehyde

This pathway is a highly efficient and high-yielding method that proceeds under mild conditions. It is particularly well-suited for laboratory-scale synthesis where high purity of the final product is desired.

Reaction Scheme
Mechanistic Insights

The core of this transformation is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidant. The reaction is typically carried out in the presence of a chlorine scavenger, such as sulfamic acid (H₂NSO₃H) or 2-methyl-2-butene, to prevent the formation of explosive chlorine dioxide (ClO₂) gas and to avoid undesired side reactions. The reaction proceeds through the formation of a chlorite ester intermediate, which then undergoes a rearrangement and elimination to yield the carboxylic acid. The use of an ice bath for cooling is crucial to control the exothermicity of the reaction and to maintain high selectivity.[2]

Experimental Protocol

Synthesis of this compound from 3-Chloro-2-fluorobenzaldehyde [2]

  • Preparation of the Oxidant Solution: In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium chlorite (6.81 g, 75.68 mmol) in water (30 mL).

  • Addition of the Aldehyde: To the cooled oxidant solution, slowly add a solution of 3-chloro-2-fluorobenzaldehyde (3 g, 18.92 mmol) in acetone (75 mL). Stir the reaction mixture at 0°C for 5 minutes.

  • Quenching and Reaction Completion: Add sulfamic acid (5.50 g, 56.76 mmol) in one portion to the reaction mixture. Continue stirring at 0°C for 30 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, dilute the mixture with water (5 mL) and filter. Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

Data Summary
ParameterValueReference
Starting Material3-Chloro-2-fluorobenzaldehyde[2]
Key ReagentsSodium chlorite, Sulfamic acid[2]
SolventAcetone, Water[2]
Temperature0°C[2]
Reaction Time~35 minutes[2]
Yield97%[2]

Pathway 2: Synthesis from Amino-Substituted Precursors

While not as direct as the oxidation routes, pathways involving diazotization reactions are fundamental in aromatic synthesis and offer flexibility. For instance, a related compound, 3-chloro-2,4,5-trifluorobenzoic acid, is synthesized via chlorination of 3-amino-2,4,5-trifluorobenzoic acid using a Sandmeyer-like reaction with cupric chloride.[3] This highlights the utility of amino precursors in the synthesis of halogenated benzoic acids.

Conceptual Workflow

This approach would conceptually involve the diazotization of a suitable amino-fluoro-benzoic acid precursor, followed by a Sandmeyer or similar reaction to introduce the chloro substituent. The choice of the specific starting material is critical for the success of this route.

G cluster_0 Pathway 2: Conceptual Diazotization Route Amino-fluoro-benzoic acid Amino-fluoro-benzoic acid Diazonium Salt Intermediate Diazonium Salt Intermediate Amino-fluoro-benzoic acid->Diazonium Salt Intermediate NaNO2, HCl This compound This compound Diazonium Salt Intermediate->this compound CuCl

Caption: Conceptual workflow for the synthesis via a diazotization-Sandmeyer reaction.

Comparative Analysis of Synthetic Pathways

FeaturePathway 1 (Oxidation of Aldehyde)Pathway 2 (Diazotization)
Starting Material 3-Chloro-2-fluorobenzaldehydeAmino-fluoro-benzoic acid derivative
Number of Steps One step from the aldehydeMulti-step from a more basic precursor
Reaction Conditions Mild (0°C)Often requires low temperatures for diazotization
Yield Very high (97%)Variable, dependent on the specific substrate
Scalability Good for lab scale; care needed with ClO₂Well-established for large-scale industrial processes
Safety Potential for ClO₂ formationDiazonium salts can be explosive if isolated

Purification and Characterization

Purification: The crude this compound obtained from the synthesis can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain a product of high purity (>98%).[1]

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: 177 °C – 180 °C[1]

  • ¹H NMR: To confirm the aromatic proton signals and their coupling constants.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • ¹⁹F NMR: A key technique to confirm the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight (174.56 g/mol ) and fragmentation pattern.[1][2]

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid group.

Safety and Handling

This compound is an irritant to the skin and eyes and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

The reagents used in the synthesis pathways also require careful handling:

  • Sodium chlorite: A strong oxidizing agent.

  • Sulfamic acid: Corrosive.

  • Diazonium salts (in Pathway 2): Potentially explosive, especially when dry. They are typically generated and used in situ.

Conclusion

The synthesis of this compound is most efficiently achieved through the oxidation of 3-chloro-2-fluorobenzaldehyde using sodium chlorite. This method offers an excellent yield under mild conditions, making it a preferred choice for many laboratory applications. While other routes, such as those involving diazotization chemistry, are viable, the aldehyde oxidation pathway provides a more direct and often higher-yielding approach. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for product purity.

References

  • Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • ResearchGate. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0610158B2 - Method for producing 3-fluorobenzoic acids.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2546545A - Process for the separation of isomeric chlorobenzoic acids.
  • Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
  • Zhang, M., Bi, Z., Wang, Y., Zhao, Y., Yang, Y., Zhu, Y., & Wang, S. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(5-6), 166-170. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.

Sources

Reactivity profile of 3-Chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of 3-Chloro-2-fluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound (CAS: 161957-55-7) is a pivotal, multi-functional building block in modern synthetic chemistry. Its utility in the development of active pharmaceutical ingredients (APIs), advanced materials like Metal-Organic Frameworks (MOFs), and specialized biochemical probes stems from a complex and highly tunable reactivity profile.[1][2][3] This guide provides an in-depth analysis of the molecule's electronic structure and its influence on the three primary reactive centers: the aromatic ring, the carboxylic acid moiety, and the carbon-halogen bonds. We will explore the delicate balance between deactivation towards electrophilic aromatic substitution and activation towards nucleophilic aromatic substitution, detail the versatile transformations of the carboxyl group, and provide field-proven protocols for its key reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Molecular Profile and Physicochemical Properties

The synthetic utility of this compound is a direct consequence of the electronic interplay between its three key functional groups. The strongly electron-withdrawing carboxylic acid and halogen substituents render the aromatic ring electron-deficient. This electronic posture is the primary determinant of its reactivity, making it a poor substrate for classical electrophilic aromatic substitution but an excellent candidate for nucleophilic aromatic substitution.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 161957-55-7 [2]
Molecular Formula C₇H₄ClFO₂ [2]
Molecular Weight 174.56 g/mol [2]
Appearance White crystalline powder [4][5]
Melting Point 177 - 180 °C [4][5][6]

| Purity (Typical) | >98% |[4] |

The spatial arrangement of the substituents is critical. The fluorine atom at the C2 position (ortho to the carboxyl group) and the chlorine atom at the C3 position (meta to the carboxyl group) create a unique reactivity pattern that enables selective transformations, which will be explored in the following sections.

Caption: Structure of this compound.

The Duality of the Aromatic Ring: A Tale of Two Substitutions

The combination of a meta-directing deactivator (-COOH) and two ortho,para-directing deactivators (-F, -Cl) creates a fascinating dynamic on the aromatic ring. This section dissects the reactivity profile for both electrophilic and nucleophilic aromatic substitution reactions.

G cluster_0 Electronic Profile of this compound cluster_1 Reactivity Towards Electrophiles (EAS) cluster_2 Reactivity Towards Nucleophiles (SNAr) A Core Molecule B Strongly Deactivated A->B D Activated A->D C Inductive Effect (-I) -COOH, -F, -Cl all strongly withdraw electron density B->C E Stabilization of Meisenheimer Intermediate Electron-withdrawing groups stabilize negative charge D->E F Good Leaving Groups -F and -Cl can be displaced D->F

Caption: Logical overview of the molecule's dual reactivity.

Electrophilic Aromatic Substitution (EAS) Profile

Causality: The benzene ring in this compound is significantly electron-deficient. All three substituents exert a powerful electron-withdrawing inductive effect (-I), which strongly deactivates the ring towards attack by electrophiles. While the halogens possess a competing electron-donating resonance effect (+M), it is weak and insufficient to overcome the cumulative deactivation. Consequently, EAS reactions are challenging and require harsh conditions, often leading to low yields and potential side reactions.

The directing effects are also in conflict:

  • -COOH group: A meta-director.

  • -F and -Cl groups: Ortho, para-directors.

Any potential EAS reaction would likely result in a mixture of products, with substitution occurring at the positions least deactivated and sterically hindered. The C5 position is the most probable site for substitution, as it is meta to the carboxyl group and para to the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) Profile

Causality: The same electronic factors that hinder EAS make the molecule an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, and its rate is determined by the stability of the intermediate Meisenheimer complex.

  • Activation: The electron-withdrawing groups (-COOH, -F, -Cl) are essential. They stabilize the negative charge of the anionic Meisenheimer complex formed when the nucleophile attacks the ring. The carboxyl group, being ortho/para to the fluorine leaving group, provides powerful resonance stabilization.

  • Leaving Group: Both fluorine and chlorine can act as leaving groups. In SNAr, fluoride is often a better leaving group than chloride due to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more susceptible to nucleophilic attack.

The most likely position for SNAr is the C2 position, displacing the fluoride, because the negative charge in the Meisenheimer intermediate can be delocalized onto the powerfully stabilizing ortho-carboxyl group.

Caption: Generalized mechanism for SNAr reactions.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is arguably the most versatile functional handle on the molecule. It serves as a gateway for a wide range of transformations, most notably amide bond formation and esterification, which are fundamental in drug discovery and materials science.[2][3]

Amide Bond Formation: A Cornerstone of API Synthesis

Causality: Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the acidic proton of the carboxyl group, which protonates the amine, forming a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be "activated." This is achieved by converting the hydroxyl (-OH) group, a poor leaving group, into a better one. Coupling reagents like hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or N,N'-dicyclohexylcarbodiimide (DCC) excel at this, forming highly reactive activated ester intermediates in situ that are readily attacked by the amine nucleophile.

This chemistry is crucial for synthesizing pharmaceutical compounds, such as potent Aurora A kinase inhibitors, where this compound is coupled to a larger molecular scaffold.[4]

This protocol describes a general, self-validating procedure for coupling this compound with a primary or secondary amine.

  • System Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in a suitable anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂, or MeCN).

  • Reagent Addition: Add the desired amine (1.0-1.2 eq), followed by HATU (1.1-1.3 eq), and a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq). The base is critical to neutralize the acidic proton and acidic byproducts generated during the reaction.

  • Reaction: Stir the mixture at room temperature (20-25 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure amide.

G A 1. Dissolve Acid & Amine in Anhydrous Solvent B 2. Add Base (e.g., DIPEA) & HATU A->B C 3. Stir at Room Temp (Monitor by LC-MS) B->C D 4. Aqueous Workup (Quench & Extract) C->D E 5. Purification (Column Chromatography) D->E F Pure Amide Product E->F

Caption: Experimental workflow for HATU-mediated amide coupling.

Applications in Advanced Synthesis

The unique reactivity profile of this compound makes it an indispensable precursor in several high-value applications.

Precursor to Metal-Organic Frameworks (MOFs)

The carboxylic acid moiety can be deprotonated to form a carboxylate, which acts as an excellent coordinating ligand for metal centers (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺). This property allows it to be used as an organic strut in the construction of highly porous, crystalline materials known as MOFs.[3] The presence of halogen atoms on the organic linker can tune the electronic properties and pore environment of the resulting framework, impacting its performance in applications like gas storage, catalysis, and chemical sensing.[3][4]

Development of ¹⁹F NMR Probes

Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance and high sensitivity. This compound can be converted into a fluorine probe molecule for use in metabolomics and biochemical studies.[3] For instance, by reacting it with N-hydroxysuccinimide in the presence of a coupling agent like DCC, an activated NHS-ester is formed.[2] This ester can then be used to tag primary amines, such as those found in amino acids, allowing for their clear identification and quantification in complex biological mixtures using ¹⁹F NMR.[2]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. It is a stable solid under normal conditions but presents specific hazards.[7]

Table 2: GHS Hazard Classifications

Hazard Class Classification Source
Skin Corrosion/Irritation Category 2 (Causes skin irritation) [5][8]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation) [5][8]

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) |[5][8] |

Handling Recommendations:

  • Use in a well-ventilated area or chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a quintessential example of a modern synthetic building block, where functionality is defined by a nuanced electronic structure. Its deactivated aromatic ring, paradoxically primed for nucleophilic attack, combined with a highly versatile carboxylic acid handle, provides chemists with a powerful tool for constructing complex molecular architectures. From life-saving pharmaceuticals to next-generation materials, its impact is widespread. A thorough understanding of its reactivity profile, as detailed in this guide, is the first step toward unlocking its full synthetic potential.

References

  • Exploring this compound: Properties, Applications, and Manufacturing Excellence. Google Cloud.
  • This compound | CAS 161957-55-7. Ossila.
  • Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Benchchem.
  • Safety Data Sheet: 3-Chlorobenzoic acid. Carl ROTH.
  • This compound | CAS 161957-55-7. Ossila.
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
  • This compound: A Building Block for Advanced M
  • 3-Chloro-2,4,5-trifluorobenzoic acid.
  • This compound | C7H4ClFO2 | CID 302931. PubChem.
  • This compound - SAFETY D
  • This compound 98 161957-55-7. Sigma-Aldrich.

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Chloro-2-fluorobenzoic Acid from Aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-fluorobenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its dihalogenated benzoic acid structure is a precursor for ligands used in liquid crystals and metal-organic frameworks (MOFs).[1][2] This document provides a detailed guide to a practical synthetic route starting from a substituted aniline, focusing on scientific integrity, mechanistic understanding, and reproducible protocols.

The synthesis of halogenated aromatic compounds requires careful consideration of directing group effects and reaction conditions to achieve the desired regioselectivity and yield. While a synthesis beginning from aniline is theoretically possible, it would involve a lengthy and complex sequence of protection, halogenation, nitration, reduction, and functional group interconversions. A more efficient and industrially relevant approach, which will be detailed here, commences from the commercially available 3-chloro-2-fluoroaniline. This strategy streamlines the process while still encompassing core organic transformations.

Optimized Synthetic Pathway

The chosen synthetic route from 3-chloro-2-fluoroaniline to this compound involves three key steps:

  • Diazotization: The primary aromatic amine is converted to a diazonium salt.

  • Sandmeyer Reaction: The diazonium group is replaced with a nitrile (cyano group).

  • Hydrolysis: The nitrile is hydrolyzed to a carboxylic acid.

This pathway offers excellent control over the introduction of the carboxylic acid precursor at the desired position.

Mechanistic Principles

A thorough understanding of the underlying reaction mechanisms is crucial for successful synthesis and troubleshooting.

Diazotization of 3-Chloro-2-fluoroaniline

The conversion of a primary aromatic amine to a diazonium salt is achieved through its reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid.[3] The reaction is performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt.[4] The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the nucleophilic amino group. Subsequent proton transfers and dehydration yield the aryldiazonium ion.[5]

The Sandmeyer Reaction: From Diazonium Salt to Benzonitrile

The Sandmeyer reaction is a versatile method for replacing the diazonium group with various nucleophiles, catalyzed by copper(I) salts.[6][7][8][9] In this synthesis, copper(I) cyanide (CuCN) is used to introduce the cyano group. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[8][10] A single electron transfer from the copper(I) catalyst to the diazonium ion generates an aryl radical, with the loss of nitrogen gas.[8][10] This radical then reacts with the cyanide bound to the resulting copper(II) species to form the aryl nitrile and regenerate the copper(I) catalyst.[8][10]

Experimental Protocols

Safety Precautions: These procedures involve highly toxic and hazardous materials. All work must be conducted in a certified fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (double-gloving is recommended), a lab coat, and safety goggles, must be worn at all times.[11] Special care must be taken when handling sodium cyanide and copper(I) cyanide, as they are acutely toxic by all routes of exposure.[11][12][13] Acidification of cyanide-containing solutions will generate highly toxic hydrogen cyanide gas.

Part 1: Synthesis of 3-Chloro-2-fluorobenzonitrile via Sandmeyer Reaction

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
3-Chloro-2-fluoroaniline145.5614.56 g0.10≥98%
Hydrochloric acid, conc.36.4630 mL~0.3637%
Sodium nitrite69.007.6 g0.11≥97%
Copper(I) cyanide89.5610.8 g0.12≥98%
Sodium cyanide49.012.5 g0.05≥97%
Toluene92.14100 mL-ACS grade
Deionized water18.02As needed--

Procedure:

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-chloro-2-fluoroaniline (14.56 g) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

    • Cool the suspension to 0–5 °C using an ice-salt bath.

    • In a separate beaker, dissolve sodium nitrite (7.6 g) in water (20 mL).

    • Add the sodium nitrite solution dropwise to the aniline suspension over 30 minutes, maintaining the temperature below 5 °C.[4]

    • Stir the resulting diazonium salt solution for an additional 15 minutes at 0–5 °C.

  • Sandmeyer Reaction:

    • In a 1 L beaker, dissolve copper(I) cyanide (10.8 g) and sodium cyanide (2.5 g) in water (100 mL). Caution: Handle cyanides with extreme care in a fume hood.[11][12][13][14][15]

    • Cool the cyanide solution to 0–5 °C.

    • Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. Vigorous evolution of nitrogen gas will occur. Control the rate of addition to maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 30 minutes.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product with toluene (2 x 50 mL).

    • Combine the organic extracts and wash with 1 M NaOH (50 mL) followed by brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 3-chloro-2-fluorobenzonitrile.

    • Purify the crude product by vacuum distillation.

Part 2: Hydrolysis of 3-Chloro-2-fluorobenzonitrile to this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
3-Chloro-2-fluorobenzonitrile155.5615.6 g0.10≥98%
Sulfuric acid, conc.98.0850 mL~0.9298%
Deionized water18.0250 mL--

Procedure:

  • Hydrolysis:

    • In a 250 mL round-bottom flask fitted with a reflux condenser, cautiously add the 3-chloro-2-fluorobenzonitrile (15.6 g) to a mixture of concentrated sulfuric acid (50 mL) and water (50 mL).

    • Heat the mixture to reflux (approximately 120 °C) for 2–3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over crushed ice (200 g).

    • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

    • Dry the final product in a vacuum oven.

Visualization of the Synthetic Workflow

The following diagram provides a visual representation of the key transformations in this synthesis.

G cluster_0 Starting Material cluster_1 Diazotization cluster_2 Sandmeyer Reaction cluster_3 Hydrolysis A 3-Chloro-2-fluoroaniline B Diazonium Salt A->B NaNO₂, HCl, 0-5 °C C 3-Chloro-2-fluorobenzonitrile B->C CuCN D This compound C->D H₂SO₄, H₂O, reflux

Sources

Application Note: A Protocol for the Purification of 3-Chloro-2-fluorobenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the purification of 3-Chloro-2-fluorobenzoic acid (CAS 161957-55-7), a key building block in the synthesis of advanced materials and active pharmaceutical ingredients (APIs).[1][2] Due to the absence of established, specific solubility data in publicly available literature, this application note presents a systematic, two-part protocol.[3] Part 1 details a robust solvent screening method to identify an optimal solvent or solvent system. Part 2 provides a detailed, generalized recrystallization procedure based on the results of the initial screening. This guide is designed to empower researchers to develop a self-validating and efficient purification system, ensuring high-purity material for downstream applications.

Introduction: The Challenge of Purifying this compound

This compound is a di-halogenated benzoic acid derivative increasingly utilized in materials science for the development of liquid crystals and metal-organic frameworks (MOFs).[2] Its structural motifs are also integral to the synthesis of novel APIs.[1] The purity of this starting material is paramount, as impurities can significantly hinder the performance of these sophisticated end-products.

Recrystallization is a fundamental and powerful technique for the purification of solid organic compounds. The principle relies on the differential solubility of a compound in a given solvent at varying temperatures: high solubility at an elevated temperature and low solubility at a lower temperature. However, a significant challenge in developing a recrystallization protocol for this compound is the lack of published, quantitative solubility data. A Safety Data Sheet for the compound explicitly states that its solubility in water and other common solvents is "Not known".[3]

This guide, therefore, provides the necessary framework for a researcher to empirically and systematically determine the ideal recrystallization conditions and subsequently execute the purification. The methodology is grounded in the established principles of organic chemistry and leverages qualitative solubility information from structurally similar compounds, such as 3-chlorobenzoic acid, which is known to be sparingly soluble in water but more soluble in organic solvents like ethanol and ethyl acetate.[4][5]

Physicochemical Properties & Safety

A thorough understanding of the compound's properties is essential for successful purification and safe handling.

PropertyValueSource
CAS Number 161957-55-7[1]
Molecular Formula C₇H₄ClFO₂[1]
Molecular Weight 174.56 g/mol [1]
Appearance White crystalline powder[3]
Melting Point 177 - 180 °C[1][3]

Safety Precautions: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Always handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile), is mandatory.[3] Refer to the most current Safety Data Sheet (SDS) before beginning any work.

Experimental Workflow Overview

The following diagram outlines the logical flow of the protocol, from initial solvent screening to the final, purified product.

Recrystallization_Workflow cluster_0 Part 1: Solvent Screening cluster_1 Part 2: Bulk Recrystallization A Weigh ~20 mg of crude acid into 6 separate test tubes B Add 0.5 mL of a candidate solvent to each tube at room temp. A->B C Observe solubility at RT. Insoluble or sparingly soluble? B->C D Heat solvent to boiling. Observe solubility. C->D Yes I Select optimal solvent(s) C->I No (Soluble at RT) -> Discard E Does it fully dissolve? D->E F Add solvent dropwise until fully dissolved at boiling point E->F No G Cool solution to RT, then in an ice bath E->G Yes F->G H Observe for crystal formation. Abundant, well-formed crystals? G->H H->I Yes H->I No -> Discard/Re-evaluate J Dissolve crude acid in minimum hot optimal solvent I->J Proceed with selected solvent K Perform hot filtration (if insoluble impurities exist) J->K L Allow filtrate to cool slowly K->L M Cool in ice bath to maximize crystal yield L->M N Collect crystals via vacuum filtration M->N O Wash crystals with ice-cold solvent N->O P Dry crystals under vacuum O->P Q Characterize pure product (Melting Point, etc.) P->Q

Caption: Workflow for solvent selection and recrystallization.

PART 1: Protocol for Optimal Solvent Selection

Objective: To identify a solvent that dissolves this compound when hot but not when cold.

Materials:

  • Crude this compound

  • Small test tubes (6-8) and rack

  • Graduated pipettes or micropipettes

  • Candidate solvents: Deionized Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Ethanol/Water mixtures (e.g., 9:1, 7:3)

  • Heating block or sand bath

  • Stirring rods

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude acid into each of the test tubes.

  • Room Temperature Solubility Test: Add 0.5 mL of a different candidate solvent to each tube. Agitate gently. Observe and record the solubility of the compound at room temperature.

    • Causality: An ideal solvent will not dissolve the compound, or will dissolve it only sparingly, at room temperature. If the compound dissolves readily, the solvent is unsuitable as recovery will be poor.

  • Hot Solubility Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a heating block or sand bath until the solvent boils.

  • Dissolution at Boiling: Observe if the compound dissolves completely in the boiling solvent.

    • If it dissolves completely, proceed to step 6.

    • If it does not dissolve, add more solvent dropwise (up to another 1.0 mL), returning the solution to a boil after each addition, until the solid dissolves.

    • Causality: The compound must be completely soluble in the boiling solvent to ensure that insoluble impurities can be removed and that the solution is saturated for crystallization upon cooling.

  • Crystallization Test: Once a saturated solution is obtained at the boiling point, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Induce Crystallization: Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of well-formed, crystalline solid. Solvents that result in "oiling out" (formation of a liquid instead of a solid) or very poor recovery should be avoided. A mixed solvent system (e.g., acetone/water) may be required to prevent this.[6]

  • Selection: Choose the solvent or solvent system that provides the best combination of low solubility when cold and high solubility when hot, leading to good crystal recovery.

PART 2: General Recrystallization Protocol

Objective: To purify the bulk sample of this compound using the optimal solvent identified in Part 1.

Equipment:

  • Erlenmeyer flask(s)

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a magnetic stir bar. Add the selected solvent in small portions while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.

    • Trustworthiness: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which maximizes the yield of the purified crystals.

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Gravity Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration. This involves filtering the boiling solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

    • Expertise: Pre-heating the filtration apparatus (funnel and receiving flask) is crucial to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would decrease the yield.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation of the product from the solution.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter flask.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent.

    • Causality: Washing with a cold solvent removes any residual soluble impurities adhering to the crystal surfaces. Using a hot solvent would re-dissolve some of the product, reducing the yield.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight. This can be done in a low-temperature drying oven (e.g., 50-60 °C, well below the melting point) or in a vacuum desiccator.

Verification of Purity

The primary method for assessing the purity of the recrystallized product is melting point determination. A pure crystalline solid will have a sharp melting range that is close to the literature value.

  • Crude Sample: Will likely melt over a broad temperature range and at a temperature lower than the literature value.

  • Purified Sample: Should melt over a narrow range (e.g., < 2 °C) and be close to the reported 177-180 °C.[1][3]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Re-heat the solution to boil off some of the solvent. Allow to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod or add a "seed" crystal of the crude material.
"Oiling out" The boiling point of the solvent is higher than the melting point of the solute; the solution is cooling too rapidly; the solute is too soluble.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble (e.g., add water to an ethanol solution) and allow it to cool more slowly.
Low recovery of product Too much solvent was used; filtration was done while the solution was still warm; premature crystallization during hot filtration.Ensure the minimum amount of solvent is used. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure the filtration apparatus is pre-heated for hot filtration.
Crystals are colored Colored impurities were not fully removed.Repeat the recrystallization process, ensuring to use activated charcoal for decolorization.

References

  • Solubility of Things. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (2023). 3-Chlorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). This compound, 2-biphenyl ester. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Versatility of this compound in Material Science. Retrieved from [Link]

  • Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o30. Retrieved from [Link]

  • NIST. (n.d.). This compound, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

Sources

Optimized Derivatization Strategies for the GC-MS Analysis of 3-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-CFBA [1]

Executive Summary

3-Chloro-2-fluorobenzoic acid (3-C-2-FBA) is a critical intermediate in the synthesis of pharmaceuticals (e.g., Aurora A kinase inhibitors) and agrochemicals.[1] Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-C-2-FBA is compromised by its high polarity, thermal instability, and tendency to form strong intermolecular hydrogen bonds.[1] These factors lead to peak tailing, adsorption in the injection liner, and poor quantification limits.

This Application Note details two validated derivatization protocols to convert 3-C-2-FBA into volatile, thermally stable esters:

  • Silylation (BSTFA/TMCS): For rapid, qualitative screening and high-throughput environments.[1]

  • Alkylation (BF₃-Methanol): For robust, highly accurate quantitative analysis and impurity profiling.[1]

Chemical Strategy & Mechanistic Insight

The presence of electron-withdrawing halogens (Chlorine at C3, Fluorine at C2) significantly impacts the derivatization chemistry compared to unsubstituted benzoic acid.

  • Acidity & Reactivity: The inductive effects (-I) of the halogens lower the pKa of the carboxylic acid (estimated pKa < 3.0), making the proton more labile. This facilitates nucleophilic attack during esterification but also renders the resulting ester slightly more susceptible to hydrolysis if not stored correctly.

  • Steric Considerations: The fluorine atom at the ortho (C2) position introduces minor steric hindrance. While fluorine is small (Van der Waals radius ~1.47 Å), it is sufficient to require slightly elevated reaction temperatures or longer incubation times compared to non-ortho-substituted benzoates to ensure 100% conversion.[1]

Selection Matrix: Which Protocol to Use?

The choice of method depends on sample matrix and analytical goals.

DecisionMatrix Start Sample Type & Goal Aqueous Aqueous / Biological (Urine, Plasma) Start->Aqueous Dry Dry Solid / Organic Solvent (API, Synthesis) Start->Dry MethodB Protocol B: Alkylation (BF3-Methanol) Aqueous->MethodB Water interferes with Silylation Quant Goal: Strict Quantification (Stable Derivative Needed) Dry->Quant Screen Goal: Rapid Screening (Speed is Priority) Dry->Screen Quant->MethodB MethodA Protocol A: Silylation (BSTFA + 1% TMCS) Screen->MethodA

Figure 1: Decision matrix for selecting the optimal derivatization strategy.

Protocol A: Rapid Silylation (BSTFA + TMCS)

Objective: Formation of the trimethylsilyl (TMS) ester. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] Mechanism: The silyl group replaces the active hydrogen on the carboxylic acid.[2] TMCS acts as a catalyst to overcome the steric hindrance of the ortho-fluorine.

Step-by-Step Methodology
  • Sample Preparation: Weigh 1–5 mg of 3-C-2-FBA into a 2 mL GC crimp-top vial.

  • Solvent Addition: Add 500 µL of anhydrous Pyridine.

    • Note: Pyridine acts as an acid scavenger and solvent. It must be stored over KOH pellets to ensure dryness.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS. Flush the vial headspace with dry Nitrogen (N₂) for 10 seconds and cap immediately.

  • Incubation: Heat the vial at 70°C for 30 minutes .

    • Critical: Do not rely on room temperature reaction due to the 2-fluoro steric effect.

  • Analysis: Cool to room temperature and inject directly into the GC-MS.

Validation Check:

  • Success: A single sharp peak at higher retention time.

  • Failure (Moisture): Appearance of the parent acid peak (tailing) or disiloxane peaks (degraded reagent).

Protocol B: Robust Alkylation (BF₃-Methanol)

Objective: Formation of the Methyl 3-chloro-2-fluorobenzoate ester. Reagent: Boron Trifluoride (14% w/v) in Methanol. Mechanism: Acid-catalyzed Fischer esterification. The Lewis acid (BF₃) activates the carbonyl carbon, facilitating attack by methanol.

Experimental Workflow

BF3Workflow Step1 1. Dissolution Sample + Methanol Step2 2. Catalysis Add BF3-MeOH (14%) Step1->Step2 Step3 3. Reaction Heat 60°C / 15 min Step2->Step3 Step4 4. Quench Add Saturated NaHCO3 Step3->Step4 Cool First Step5 5. Extraction Add Hexane -> Vortex Step4->Step5 Step6 6. Phase Sep Collect Top Layer Step5->Step6 Step7 7. Dry Na2SO4 -> GC Vial Step6->Step7

Figure 2: Workflow for BF3-Methanol derivatization including liquid-liquid extraction.

Step-by-Step Methodology
  • Dissolution: Dissolve 5 mg of sample in 1 mL of Methanol in a reaction vial.

  • Catalysis: Add 1 mL of BF₃-Methanol (14%). Cap tightly.

  • Reaction: Heat at 60°C for 15–20 minutes .

    • Note: This temperature is sufficient to drive the reaction without degrading the halogenated ring.

  • Quenching: Cool the vial. Add 2 mL of Saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Why: This neutralizes the acid catalyst and drives the non-polar ester out of the aqueous phase.

  • Extraction: Add 1 mL of Hexane (or Heptane). Vortex vigorously for 1 minute. Allow phases to separate.

  • Drying: Transfer the upper organic layer (containing the ester) to a vial containing anhydrous Sodium Sulfate (Na₂SO₄) to remove trace water.

  • Analysis: Transfer the dry organic layer to a GC vial for injection.

GC-MS Method Parameters

To ensure reproducibility, the following instrument parameters are recommended for the Agilent 7890/5977 or equivalent systems.

ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Standard non-polar phase; Ultra Inert (UI) reduces tailing of any underivatized acid.[1]
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal dehalogenation.
Injection Split 10:1 (1 µL)Prevents column overload; improves peak shape.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow mode for stable retention times.
Oven Program 60°C (1 min) → 20°C/min → 280°C (3 min)Rapid ramp removes solvent quickly; slow enough to separate isomers.[1]
Transfer Line 280°CPrevents condensation of high boiling esters.
Source Temp 230°CStandard EI source temperature.[1]
Scan Mode Scan (50–350 m/z) or SIMSIM recommended for trace analysis (see ions below).[1]

Data Interpretation & Mass Spectral Characteristics

Correct identification relies on recognizing specific fragmentation patterns associated with the halogenated benzoate structure.[1]

Methyl 3-Chloro-2-fluorobenzoate (from Protocol B)[1]
  • Molecular Weight: ~188.58 Da

  • Retention Index (RI): Approx. 1250–1300 on DB-5.

  • Key Ions (EI, 70eV):

    • m/z 188/190: Molecular Ion (M+). Shows characteristic 3:1 ratio for Chlorine isotope (

      
      ).
      
    • m/z 157/159: [M – 31]+ (Loss of methoxy group -OCH₃). Base peak often observed here.[1]

    • m/z 129/131: [M – 59]+ (Loss of carbomethoxy group -COOCH₃). Represents the halogenated phenyl ring cation.

TMS 3-Chloro-2-fluorobenzoate (from Protocol A)[1]
  • Molecular Weight: ~246.7 Da

  • Key Ions (EI, 70eV):

    • m/z 246/248: Molecular Ion (M+).

    • m/z 231/233: [M – 15]+ (Loss of methyl group from Silicon). Very characteristic of TMS esters.

    • m/z 73: [Si(CH₃)₃]+. Universal TMS fragment.

Troubleshooting & Self-Validating Checks

ObservationRoot CauseCorrective Action
Peak Tailing Incomplete derivatization or Active SitesCheck reagent expiration. Use Ultra-Inert liners. Ensure 30 min heating for Protocol A.
Missing M+ Peak Hydrolysis (Protocol A)Ensure pyridine and carrier gas are dry. Inject immediately after prep.
Extra Peaks TransesterificationAvoid using ethanol in sample prep; stick to Methanol for Protocol B.
Low Recovery Extraction pH (Protocol B)[1]Ensure NaHCO₃ was added to neutralize acid; ester must be in the organic phase.

References

  • Knapp, D. R. (1979).[1] Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[1] (Classic text on acylation/alkylation mechanisms).

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Methyl 3-chlorobenzoate. NIST Chemistry WebBook, SRD 69. Retrieved January 30, 2026, from [Link]

  • Schummer, C., et al. (2009).[1] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta, 77(4), 1473-1482. [Link]

Sources

Synthesis of liquid crystals from 3-Chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Lateral Halogenated Phenyl Benzoate Liquid Crystals

Executive Summary

This guide details the synthesis of negative dielectric anisotropy liquid crystals (LCs) utilizing 3-Chloro-2-fluorobenzoic acid as the critical head-group precursor. Lateral halogenation (specifically the 2-fluoro, 3-chloro substitution pattern) is a strategic design choice in modern display materials. It introduces a dipole moment perpendicular to the molecular long axis, essential for Vertical Alignment (VA) mode displays, while disrupting crystalline packing to lower melting points and enhance solubility in eutectic mixtures.

Strategic Chemical Logic

The synthesis targets a phenyl benzoate ester core. We utilize an acid chloride intermediate pathway rather than direct carbodiimide coupling (e.g., DCC).

  • Why Acid Chloride? Direct coupling often leaves urea byproducts difficult to remove from the final LC matrix. The acid chloride route, while requiring moisture control, yields volatile byproducts (HCl, SO₂) that are easily purged, ensuring the >99.9% purity required for high-resistivity display applications.

  • The Role of this compound: The ortho-fluoro substituent creates steric strain that twists the carboxylate group, decoupling the conjugation slightly. The meta-chloro group adds bulk and lateral polarity. This combination suppresses smectic phases in favor of the desired nematic phase and lowers rotational viscosity (

    
    ).
    
Synthesis Workflow Diagram

LCSynthesis Start Starting Material: This compound Step1 Activation: Thionyl Chloride (SOCl2) Cat. DMF, Reflux Start->Step1 Nucleophilic Acyl Substitution Inter Intermediate: 3-Chloro-2-fluorobenzoyl chloride Step1->Inter - SO2, - HCl Step2 Coupling (Esterification): + 4-Pentylphenol + Pyridine/TEA (Base) Inter->Step2 Schotten-Baumann Type Crude Crude Product: 4'-Pentylphenyl 3-chloro-2-fluorobenzoate Step2->Crude Ester Linkage Formation Purify Purification: Recrystallization (EtOH/Hexane) Silica Plug Filtration Crude->Purify Removal of Ionic Impurities Final Final Liquid Crystal: High Purity Mesogen (>99.9%) Purify->Final Phase Transition Check

Figure 1: Step-wise synthetic pathway from halogenated benzoic acid precursor to final liquid crystal ester.

Detailed Experimental Protocols

Phase 1: Activation (Acid Chloride Synthesis)

Objective: Convert the stable carboxylic acid into a reactive electrophile.

Reagents:

  • This compound (10.0 g, 57.3 mmol)

  • Thionyl Chloride (

    
    ) (20 mL, excess)
    
  • N,N-Dimethylformamide (DMF) (3-5 drops, catalyst)

Protocol:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Addition: Charge the RBF with this compound. Add

    
     slowly. Add catalytic DMF.
    
    • Causality: DMF forms the Vilsmeier-Haack reagent in situ, which is a far more potent electrophile than

      
       alone, accelerating the reaction of the sterically hindered acid.
      
  • Reaction: Heat to reflux (75-80°C) for 3–4 hours.

    • Self-Validation: The reaction is complete when gas evolution (HCl/SO₂) ceases and the solution becomes homogenous and clear.

  • Isolation: Remove excess

    
     via rotary evaporation under reduced pressure.
    
  • Chaser: Add 10 mL of dry toluene and evaporate again to azeotropically remove trace thionyl chloride.

    • Critical Quality Attribute: Residual

      
       will char the phenol in the next step, darkening the LC and reducing resistivity.
      
Phase 2: Esterification (Coupling)

Objective: Link the halogenated head to the mesogenic core (4-pentylphenol used here as a standard mesogenic tail).

Reagents:

  • Crude Acid Chloride (from Phase 1)

  • 4-Pentylphenol (9.4 g, 57.3 mmol)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (dry, 100 mL)

Protocol:

  • Preparation: Dissolve 4-pentylphenol and TEA in dry DCM in a 250 mL RBF. Cool to 0°C in an ice bath.

  • Addition: Dissolve the acid chloride in 20 mL DCM. Add this solution dropwise to the phenol mixture over 30 minutes.

    • Causality: The exothermic reaction must be controlled to prevent side reactions (e.g., polymerization or color body formation).

  • Reaction: Allow to warm to room temperature and stir overnight (12 hours).

  • Workup (The "Ionic Purge"):

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/pyridine.

    • Wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.

    • Wash with Brine (1 x 50 mL) and dry over

      
      .
      
  • Concentration: Evaporate solvent to yield the off-white crude solid.

Purification & Characterization (The E-E-A-T Standard)

Liquid crystals for electronic applications require purity exceeding 99.9%. Even trace ions cause "image sticking" in displays due to charge buildup.

Purification Protocol:

  • Silica Plug: Dissolve crude solid in minimum Hexane:DCM (9:1) and pass through a short silica pad to remove polar impurities.

  • Recrystallization: Recrystallize 3 times from Ethanol/Hexane (4:1 ratio).

    • Self-Validation: The mother liquor of the final crystallization should be colorless.

Data Summary Table:

ParameterSpecificationMethodExpected Result
Appearance White Crystalline SolidVisualNo yellowing (indicates oxidation)
Purity > 99.8%HPLC (UV 254nm)Single peak
Structure Matches Target1H-NMR, FTIRIR: 1735 cm⁻¹ (Ester C=O)NMR: No acid proton (>11ppm)
Phase Behavior Enantiotropic NematicDSC / POMSharp melting endotherm; Nematic schlieren texture on cooling

Troubleshooting Guide:

  • Problem: Low yield or dark product.

    • Root Cause:[1][2][3][4][5][6][7][8] Moisture ingress during acid chloride formation.

    • Fix: Ensure glassware is oven-dried; use fresh

      
      .
      
  • Problem: Broad melting point transition (>2°C range).

    • Root Cause:[1][2][3][4][5][6][7][8] Isomeric impurities or trapped solvent.

    • Fix: Dry sample under high vacuum (0.1 mbar) at 40°C for 24 hours.

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235.

  • Zhang, Y., et al. (2020).[7] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(11).

  • MDPI. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability. Crystals, 12(11), 1505.

  • Ossila. (n.d.). This compound Product Specification.

Sources

Application Note & Protocols: Leveraging 3-Chloro-2-fluorobenzoic Acid for the Synthesis of Novel ¹⁹F NMR Probes

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in chemical biology and medicinal chemistry.

Foundational Principles: The Strategic Advantage of ¹⁹F NMR in Modern Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular analysis, yet proton (¹H) NMR in biological systems is often hampered by signal congestion and overwhelming background from water and endogenous molecules. Fluorine-19 (¹⁹F) NMR spectroscopy elegantly circumvents these challenges. The ¹⁹F nucleus boasts several advantageous properties for researchers:

  • 100% Natural Abundance and High Sensitivity: The ¹⁹F isotope is 100% naturally abundant and possesses a high gyromagnetic ratio, rendering it the third most receptive NMR nucleus after tritium and protons.[1]

  • Background-Free Detection: Fluorine is virtually absent in biological systems.[2][3] This "xeno-biotic" nature ensures that any detected ¹⁹F signal originates exclusively from the introduced probe, providing an exceptionally clean analytical window.[2][4]

  • Exquisite Environmental Sensitivity: The ¹⁹F chemical shift is highly sensitive to the local electronic environment, with a spectral dispersion range that can exceed 800 ppm.[1][5] This makes it a powerful reporter for subtle molecular events such as ligand binding, protein conformational changes, or enzymatic activity.[3][6]

These attributes have positioned ¹⁹F NMR as an indispensable tool in fragment-based drug discovery (FBDD), protein engineering, and the study of biomolecular interactions.[2][4][7][8]

Rationale for Selecting 3-Chloro-2-fluorobenzoic Acid as a Probe Precursor

The design of an effective ¹⁹F NMR probe begins with the selection of a suitable fluorinated scaffold. This compound presents a unique and advantageous starting point for several key reasons:

  • Defined Spectroscopic Signature: The single fluorine atom provides a simple, singlet ¹⁹F NMR signal (in the absence of coupling to other nuclei), which simplifies spectral analysis. Its chemical shift is influenced by the ortho-carboxylic acid and the meta-chloro substituent, placing it in a distinct region of the ¹⁹F NMR spectrum.

  • Versatile Synthetic Handle: The carboxylic acid moiety is a highly versatile functional group, readily activated for coupling reactions. It serves as a prime attachment point for conjugating the fluorinated core to peptides, small molecules, or other biologically relevant targeting groups via robust amide bond formation.[9]

  • Tunable Physicochemical Properties: The presence of both fluorine and chlorine atoms imparts specific electronic properties and lipophilicity to the molecule. The carbon-fluorine bond is the strongest in organic chemistry, enhancing metabolic stability, a desirable trait for probes used in biological milieu.[10][11][12]

Experimental Workflow: From Precursor to Probe

This section details the synthesis of a model ¹⁹F NMR probe, N-benzyl-3-chloro-2-fluorobenzamide , by coupling this compound with benzylamine. This protocol exemplifies a standard and reliable amide coupling strategy applicable to a wide range of amine-containing molecules.

G cluster_prep Phase 1: Carboxylic Acid Activation cluster_coupling Phase 2: Amide Bond Formation cluster_purification Phase 3: Purification & Analysis A This compound + Thionyl Chloride (SOCl₂) B 3-Chloro-2-fluorobenzoyl Chloride (Acyl Chloride Intermediate) A->B Reflux in DCM C Acyl Chloride Intermediate + Benzylamine + Triethylamine (Base) D Crude N-benzyl-3-chloro-2-fluorobenzamide C->D Stir at 0°C to RT E Column Chromatography D->E Silica Gel F Characterization (¹H, ¹³C, ¹⁹F NMR, MS) E->F G Pure ¹⁹F NMR Probe F->G

Caption: Synthetic workflow for the preparation of a model ¹⁹F NMR probe.

Protocol 1: Synthesis of N-benzyl-3-chloro-2-fluorobenzamide

This protocol follows a classic two-step, one-pot procedure involving the formation of an acyl chloride intermediate, which is then reacted with the amine.[13]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Acyl Chloride Formation (Activation Step):

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

    • Add anhydrous DCM (approx. 20 mL).

    • Carefully add thionyl chloride (2.0 eq) dropwise via syringe at room temperature.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40°C) for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • Causality Check: Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the amine.[13] Refluxing ensures the reaction goes to completion.

  • Amide Coupling (Reaction Step):

    • Cool the reaction mixture to 0°C in an ice bath.

    • In a separate flask, prepare a solution of benzylamine (1.1 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM (10 mL).

    • Add the benzylamine/TEA solution dropwise to the cold acyl chloride solution over 15 minutes.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Causality Check: Benzylamine acts as the nucleophile. Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the amide product.[13]

  • Work-up and Purification:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Causality Check: The acid wash removes excess triethylamine and any unreacted benzylamine. The bicarbonate wash removes any remaining acidic species.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-benzyl-3-chloro-2-fluorobenzamide.

Data Presentation and Characterization

The identity and purity of the synthesized probe must be rigorously confirmed. Below are the expected characterization data.

Table 1: Expected Yield and Physicochemical Properties

ParameterExpected Value
Appearance White to off-white solid
Yield 75-90%
Melting Point Dependent on purity
Molecular Formula C₁₄H₁₁ClFNO
Molecular Weight 263.70 g/mol

Table 2: Expected NMR and Mass Spectrometry Data

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons (multiplets) and the benzylic CH₂ group (doublet, coupled to NH).
¹³C NMR Resonances for all 14 carbon atoms, including the amide carbonyl.
¹⁹F NMR A single resonance, typically a multiplet due to coupling with ortho protons. Its precise chemical shift is the key identifier.
Mass Spec (ESI+) [M+H]⁺ peak at m/z 264.05

Application in a Binding Assay: A Conceptual Framework

The utility of a ¹⁹F NMR probe lies in its ability to report on molecular interactions. In a typical ligand-observed NMR experiment, the probe's signal is monitored upon titration with a target biomolecule (e.g., a protein).[2][14]

G Probe_Free ¹⁹F Probe in Solution (Free State) Probe_Bound ¹⁹F Probe Bound to Target (Bound State) Probe_Free->Probe_Bound + Target Protein Spectrum_Free Sharp ¹⁹F NMR Signal (Narrow Linewidth) Probe_Free->Spectrum_Free NMR Acquisition Spectrum_Bound Broadened ¹⁹F NMR Signal and/or Chemical Shift Change Probe_Bound->Spectrum_Bound NMR Acquisition

Sources

Application Note: Suzuki-Miyaura Coupling of 3-Chloro-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-fluorobenzoic acid (CAS 161957-55-7) and its ester/amide derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for Aurora A kinase inhibitors and various fluoro-quinolone antibiotics. However, this scaffold presents a distinct synthetic challenge: the 3-chloro site is the electrophilic handle, but it is electronically deactivated relative to bromides/iodides and sterically influenced by the 2-fluoro substituent.

This application note provides a validated roadmap for successfully coupling this scaffold. Unlike standard aryl halide couplings, success here depends on navigating the "Ortho-Fluoro Effect"—where the fluorine atom inductively activates the C-Cl bond for oxidative addition while simultaneously imposing steric demands that destabilize the transmetalation transition state.

Strategic Analysis: The Scaffold Challenge

Electronic & Steric Environment

The this compound scaffold contains three competing functionalities:

  • C1-Carboxyl Group: Can poison Pd catalysts via carboxylate coordination if not protected or buffered correctly.

  • C2-Fluorine: A small but electronegative atom. It exerts a strong inductive effect (-I), pulling electron density from the ring, which theoretically makes the C3-Cl bond more prone to oxidative addition. However, it also repels the incoming bulky Pd-ligand complex.

  • C3-Chlorine: The reaction site. Aryl chlorides have a high bond dissociation energy (approx. 96 kcal/mol) compared to bromides (81 kcal/mol), requiring electron-rich, bulky phosphine ligands to facilitate oxidative addition.

Mechanistic Pathway & Ligand Selection

To overcome the inertness of the C-Cl bond, we utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands serve a dual purpose:

  • Electron Richness: The alkyl groups on the phosphorus push electron density onto the Palladium, accelerating the difficult oxidative addition into the C-Cl bond.

  • Biaryl Backbone: Provides steric bulk that promotes the reductive elimination step, which is often the turnover-limiting step in crowded systems.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the critical oxidative addition step at the C-Cl bond.

SuzukiCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Substrate Substrate 3-Chloro-2-fluorobenzoate Substrate->OxAdd PdII_Ox L-Pd(II)-Cl(Ar) OxAdd->PdII_Ox TransMet Transmetalation (Boronate Species) PdII_Ox->TransMet + Ar'-B(OH)3 + Base Base Base Activation (OH- / CO3--) Base->TransMet PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Release

Figure 1: Catalytic cycle emphasizing the oxidative addition barrier of the aryl chloride and the role of base in the transmetalation step.

Experimental Protocols

Protocol A: Coupling of the Free Acid (Direct Method)

Best for: Rapid screening when esterification is undesirable. Challenge: The free carboxylic acid can form unreactive Pd-carboxylate complexes. We use a surplus of inorganic base to ensure the acid is fully deprotonated and the catalyst remains active.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base: K₃PO₄ (3.0 - 4.0 equiv)

  • Solvent: Toluene : Water (10:1 v/v)[1]

Procedure:

  • Inerting: Charge a reaction vial with a stir bar, this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvation: Add degassed Toluene and Water via syringe. The high water content helps solubilize the inorganic base and the carboxylate salt.

  • Reaction: Heat the mixture to 100°C for 12-18 hours. Vigorous stirring is essential as this is a biphasic system.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the product acid). Extract with Ethyl Acetate.

  • Purification: The crude acid often requires crystallization or reverse-phase HPLC.

Protocol B: Coupling of Ester Derivatives (Recommended)

Best for: Scale-up, high yields, and difficult substrates. Advantage: Converting the acid to a Methyl or Ethyl ester (CAS 161957-56-8 for methyl ester) eliminates catalyst poisoning and simplifies purification.

Reagents:

  • Substrate: Methyl 3-chloro-2-fluorobenzoate (1.0 equiv)

  • Boronate: Arylboronic acid pinacol ester (1.1 equiv)

  • Pre-catalyst: XPhos Pd G3 (1-3 mol%)

    • Note: G3 precatalysts activate rapidly at room temperature.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Procedure:

  • Setup: In a glovebox or under Argon flow, add the ester substrate, boronate ester, XPhos Pd G3, and base to the reaction vessel.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture.

  • Thermal Cycle: Heat to 80°C . Due to the high activity of XPhos Pd G3, conversion is often complete within 2-6 hours.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the aryl chloride peak (RT shifts significantly upon coupling).

  • Workup: Dilute with water, extract with DCM or EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Optimization & Troubleshooting

When standard protocols fail, use the following decision matrix to optimize reaction conditions.

OptimizationTree Start Reaction Failed Low Yield CheckSM Is SM consumed? Start->CheckSM NoReaction No Reaction (SM Intact) CheckSM->NoReaction No Dehal Dehalogenation (H-Substituted) CheckSM->Dehal Yes, wrong product Homo Homocoupling (Ar-Ar) CheckSM->Homo Yes, dimer Soln1 Switch Ligand: Try XPhos or BrettPhos Increase Temp to 110°C NoReaction->Soln1 Soln2 Switch Solvent: Use anhydrous THF/Dioxane Switch to CsF base Dehal->Soln2 Soln3 Reduce Catalyst Load Add Scavenger Degas Solvent Better Homo->Soln3

Figure 2: Troubleshooting decision tree for Suzuki couplings of deactivated aryl chlorides.

Data Summary: Ligand Performance Matrix

Relative conversion rates based on internal standard screening of 3-chloro-2-fluorobenzoate with phenylboronic acid (100°C, 4h).

LigandCatalyst SystemConversion (%)Comments
PPh₃ Pd(PPh₃)₄< 10%Ineffective for aryl chlorides.
dppf Pd(dppf)Cl₂35%Moderate; good for simple substrates only.
SPhos Pd(OAc)₂ / SPhos88%Excellent choice. High tolerance for steric bulk.
XPhos XPhos Pd G3> 98%Best performer. Rapid oxidative addition.
BrettPhos Pd(OAc)₂ / BrettPhos92%Good alternative if SPhos fails.

Safety & Handling

  • This compound: Causes skin irritation (H315) and serious eye irritation (H319).[2] Handle with gloves and eye protection.

  • Palladium Catalysts: Heavy metal toxicity. All waste must be disposed of in designated heavy metal waste streams.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before heating.

References

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Source: Journal of Organic Chemistry (2009). Context: Establishes the efficacy of RuPhos/SPhos systems for chlorinated substrates.

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Source: Journal of the American Chemical Society (2015).[3] Context: Discusses the electronic effects of fluoro-substituents on oxidative addition.

  • Preparation of Sulfonated Water-Soluble Phosphine Ligands for Suzuki-Miyaura Coupling. Source: Organic Process Research & Development. Context: Protocols for biphasic solvent systems relevant to free acid coupling.

  • This compound: Substance Information. Source: PubChem (NIH). Context: Physical properties and safety data (GHS Classifications).[2]

Sources

Precision Amide Coupling of 3-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.2

Executive Summary

3-Chloro-2-fluorobenzoic acid is a high-value scaffold frequently encountered in the synthesis of kinase inhibitors (e.g., p38 MAP kinase pathways) and agrochemicals. However, its dual-substitution pattern presents a specific synthetic challenge: the "Ortho-Fluoro Conundrum."

While the 3-chloro and 2-fluoro groups electronically activate the carboxylic acid for nucleophilic attack, they simultaneously activate the aromatic ring toward Nucleophilic Aromatic Substitution (


) . Under standard basic coupling conditions, nucleophilic amines can displace the labile 2-fluorine atom rather than attacking the carbonyl, leading to regioisomeric impurities that are difficult to separate.

This guide provides two validated protocols designed to maximize amidation (C=O attack) while suppressing


 (C-F attack).

Mechanistic Analysis & Strategy

The Competitive Landscape

The reaction trajectory is dictated by the competition between the Hard/Soft character of the electrophiles and the steric environment.

  • Path A (Desired): Attack at the Carbonyl Carbon.[1] This is kinetically favored but sterically hindered by the ortho-fluoro group.

  • Path B (Undesired): Attack at C-2 (Ring Carbon). The 2-position is highly electrophilic due to the inductive effect of the fluorine and the electron-withdrawing nature of the ortho-carbonyl and meta-chlorine.

Strategic Control Points
  • Activation Method: We must activate the carbonyl sufficiently to overcome the steric hindrance of the 2-F group without heating the reaction to a point where the activation energy for

    
     is met.
    
  • Base Selection: Strong, nucleophilic bases must be avoided. Sterically hindered organic bases (DIPEA, 2,6-Lutidine) are preferred.

  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) stabilize the Meisenheimer complex intermediate of the

    
     pathway. Using less polar solvents (EtOAc, DCM, 2-MeTHF) favors amidation.
    
Reaction Pathway Visualization

ReactionPathways Start This compound + Amine (R-NH2) Activation Carboxyl Activation (Acid Chloride or Active Ester) Start->Activation Reagents Amidation Path A: Amidation (Kinetic Product) Activation->Amidation Low Temp (<0°C) Non-polar Solvent SNAr Path B: SNAr Substitution (Thermodynamic Trap) Activation->SNAr High Temp (>50°C) Polar Solvent (DMF) Product Desired Amide (Retains 2-F) Amidation->Product Impurity Amino-substituted Benzoic Acid (Loss of 2-F) SNAr->Impurity

Figure 1: Competitive reaction pathways. Path A is favored by kinetic control (low temperature) and solvent choice.

Protocol Selection Matrix

Select the appropriate method based on your amine partner and scale.

Amine CharacteristicRecommended ProtocolRationale
Primary / Unhindered Method A (T3P Coupling) T3P is mild, low-epimerization, and operates well in EtOAc (suppressing

).
Secondary / Hindered Method B (Acid Chloride) Steric bulk requires the high reactivity of an acid chloride (

).
Acid-Sensitive Method A (T3P Coupling) Avoids HCl generation associated with Method B.
Scale > 100g Method B (Acid Chloride) More cost-effective; T3P can be expensive on large scales.

Detailed Experimental Protocols

Method A: T3P-Mediated Coupling (The "Green" Route)

Best for: Standard library synthesis, acid-sensitive substrates, and avoiding side reactions. Reagent: Propylphosphonic anhydride (T3P), supplied as 50% w/w in EtOAc or DMF.

Materials:

  • This compound (1.0 equiv)

  • Amine (

    
    ) (1.1 equiv)
    
  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% in EtOAc) (1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) and the Amine (1.1 equiv) in dry EtOAc (concentration ~0.2 M).

    • Note: Do not use DMF if possible; EtOAc suppresses the ionization required for

      
      .
      
  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add Pyridine (3.0 equiv) dropwise.

    • Why Pyridine? It acts as both a base and an acylation catalyst.[2]

  • Coupling: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Observation: The reaction may exotherm slightly. Maintain T < 5 °C during addition.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS. Look for the disappearance of the acid (

      
      ) and formation of the amide (
      
      
      
      ).
  • Workup:

    • Quench by adding water (equal volume).

    • Separate the organic layer.[3][4]

    • Wash organic layer successively with:

      • 0.5 M HCl (to remove excess pyridine/amine).

      • Sat.

        
         (to remove unreacted benzoic acid).
        
      • Brine.[3]

    • Dry over

      
      , filter, and concentrate.
      
Method B: Acid Chloride Activation (The "Power" Route)

Best for: Unreactive anilines, sterically hindered secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Cat.[2][4][5][6][7][8] DMF (1-2 drops)

  • Amine (

    
    ) (1.0 equiv)
    
  • Base:

    
     or DIPEA (2.5 equiv)
    
  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Activation:

    • Dissolve This compound in anhydrous DCM under Nitrogen/Argon.

    • Cool to 0 °C .

    • Add Oxalyl Chloride (1.2 equiv) dropwise.

    • Add 1 drop of dry DMF (Catalyst). Caution: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ).
    • Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

    • Checkpoint: Aliquot quench with MeOH and check LCMS for methyl ester formation to confirm conversion to Acid Chloride.

  • Volatile Removal (Critical):

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and HCl. This prevents side reactions with the amine.[9]

    • Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling:

    • In a separate flask, dissolve the Amine (1.0 equiv) and DIPEA (2.5 equiv) in DCM.

    • Cool the amine solution to 0 °C .

    • Add the Acid Chloride solution dropwise to the amine solution.

    • Why Reverse Addition? Keeping the amine in excess relative to the acid chloride initially can sometimes promote side reactions; however, keeping the acid chloride concentration low (dropwise addition) prevents local heating and "runaway"

      
      .
      
  • Completion: Stir at 0 °C for 30 mins, then RT for 1 hour.

  • Workup: Standard aqueous wash (1M HCl, Sat.

    
    , Brine).
    

Analytical Validation & Troubleshooting

19F NMR Diagnostic

The most powerful tool for validating the integrity of the 2-fluoro substituent is


F NMR.
  • Starting Material: ~ -110 to -115 ppm (doublet or multiplet).

  • Product (Amide): Shift usually moves slightly downfield (e.g., -110 to -105 ppm).

  • Impurity (

    
    ): Disappearance of the signal.  If the fluorine is displaced by an amine, the signal will vanish (or shift drastically if substituted by a different group).
    
Troubleshooting Table
IssueObservationRoot CauseSolution
Low Yield SM remains, no product.Steric hindrance of 2-F/3-Cl.Switch to Method B (Acid Chloride). Increase time.

Impurity
Mass = Product - F + Amine.Reaction Temp too high; Base too strong.Use Method A (T3P). Keep T < 0 °C. Use weaker base (Pyridine).
Hydrolysis Reversion to Acid.Wet solvents.[10]Dry DCM/EtOAc over molecular sieves. Use fresh Oxalyl Chloride.

Process Workflow Diagram

Workflow Start Start: this compound CheckAmine Analyze Amine Partner Start->CheckAmine Sensitive Acid Sensitive or Primary Amine? CheckAmine->Sensitive Yes Hindered Hindered or Unreactive Amine? CheckAmine->Hindered No MethodA Method A: T3P Coupling (EtOAc, Pyridine, 0°C) Sensitive->MethodA MethodB Method B: Acid Chloride (Oxalyl Cl, DCM, 0°C) Hindered->MethodB MonitorA Monitor: LCMS for [M+H]+ MethodA->MonitorA Workup Workup: Acid/Base Wash MonitorA->Workup Evap CRITICAL: Evaporate Excess Oxalyl Chloride MethodB->Evap CouplingB Add to Amine + DIPEA Evap->CouplingB CouplingB->Workup NMR Validation: 19F NMR (Confirm retention of F) Workup->NMR

Figure 2: Decision tree for selecting the optimal coupling protocol.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9][11] Organic Process Research & Development, 20(2), 140–177.

  • Patterson, A. W., et al. (2010). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides.[12][13] Organic Syntheses, 87, 115-120.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Rohde, J. J., et al. (2006). Discovery and metabolic stabilization of potent and selective p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 49(22), 6465-6488. (Example of 2-fluoro-3-chlorobenzamide synthesis).

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions of Aromatic Derivatives. Chemical Reviews, 49(2), 273–412.

    
     activation by ortho-substituents). 
    

Sources

3-Chloro-2-fluorobenzoic acid as a starting material for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Chloro-2-fluorobenzoic Acid as a Strategic Scaffold in Heterocyclic Synthesis

Strategic Overview: The "Ortho-Fluoro Trigger"

This compound (CFBA) is not merely a building block; it is a "programmed" reagent.[1] Its value in drug discovery lies in the distinct reactivity differential between its three functional handles:

  • C2-Fluorine (The Trigger): The fluorine atom is activated for Nucleophilic Aromatic Substitution (

    
    ) by the ortho-carboxylic acid (electron-withdrawing).[1] This allows for mild displacement by hydrazines, amines, or alkoxides.
    
  • C1-Carboxylic Acid (The Anchor): Facilitates cyclization (e.g., with hydrazines to form indazoles) or standard amide coupling.

  • C3-Chlorine (The Payload): Sterically protected and electronically distinct from the fluorine, this position typically survives the initial cyclization, serving as a handle for late-stage cross-coupling (Suzuki, Buchwald-Hartwig) to expand SAR (Structure-Activity Relationship) diversity.

Primary Applications:

  • Indazoles: Precursors for PARP inhibitors and kinase inhibitors.

  • Quinazolinones: Scaffolds for GPCR antagonists.[1]

  • Anthranilic Acid Derivatives: Intermediates for acridones and benzoxazinones.

Reactivity Map & Workflow

The following diagram illustrates the divergent pathways accessible from CFBA.

ReactivityMap CFBA This compound (Starting Material) Indazole 7-Chloro-1H-indazol-3-ol (Indazole Core) CFBA->Indazole Hydrazine Hydrate (Cyclization) Anthranilic 2-Amino-3-chlorobenzoic Acid (Anthranilic Scaffold) CFBA->Anthranilic R-NH2, Base (SnAr) Suzuki Biaryl/Heterobiaryl Derivatives Indazole->Suzuki Pd-Catalyzed Coupling (C-Cl Functionalization) Quinazolinone 8-Chloro-4(3H)-quinazolinone Anthranilic->Quinazolinone Formamide/Urea (Cyclocondensation)

Figure 1: Divergent synthesis pathways.[2] The C2-F bond breakage is the rate-determining step for the primary heterocycle formation.[1]

Application Protocol 1: Synthesis of 7-Chloro-1H-indazol-3-ol

This protocol describes the synthesis of the indazole core, a privileged structure in medicinal chemistry (e.g., PARP inhibitors). The reaction proceeds via an initial


 displacement of the fluorine by hydrazine, followed by immediate intramolecular cyclization with the carboxylic acid.

Mechanism:




Acyl Substitution

Tautomerization.[1]
Experimental Protocol
ParameterSpecification
Reagents This compound (1.0 equiv), Hydrazine hydrate (5.0 equiv).[1]
Solvent Ethanol (absolute) or n-Butanol (for higher temp).
Temperature Reflux (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

for EtOH).
Time 4 – 12 hours.[3]
Yield Target 80 – 90%.

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (10.0 g, 57.3 mmol) in absolute ethanol (100 mL).

  • Addition: Add Hydrazine hydrate (80% aqueous solution, 14.0 mL, ~286 mmol) dropwise over 10 minutes at room temperature. Note: Reaction is slightly exothermic.

  • Reaction: Heat the mixture to reflux (

    
    ). Monitor the reaction by TLC (Mobile phase: 10% MeOH in DCM).
    
    • Checkpoint: The starting material (

      
      ) should disappear, and a more polar fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature. The product often precipitates as a white or off-white solid upon cooling.[1]

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Dilute with water (50 mL) and acidify carefully with 1M HCl to pH 5–6 to fully protonate the indazol-3-ol (tautomer of indazolone).[1]

  • Isolation: Filter the solid precipitate. Wash the filter cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ) to remove excess hydrazine.
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Self-Validating Analytical Criteria:

  • 1H NMR (DMSO-d6): Disappearance of the broad carboxylic acid proton (

    
    ). Appearance of a broad singlet (
    
    
    
    ) corresponding to the indazole NH/OH.
  • 19F NMR: Complete disappearance of the fluorine signal (approx -115 ppm in starting material).

Application Protocol 2: Synthesis of 8-Chloro-4(3H)-quinazolinones

This workflow utilizes the acid to generate an anthranilic acid derivative via


 with an amine, followed by ring closure. This is superior to starting with 3-chloro-2-aminobenzoic acid directly, as the fluorine allows for the introduction of substituted amines at the N1 position if desired, or simple ammonia equivalents.
Experimental Protocol
ParameterSpecification
Reagents This compound (1.0 equiv), Formamidine acetate (2.0 equiv) OR Aniline/Amine (1.1 equiv).[1]
Solvent 2-Methoxyethanol (for cyclization) or DMF (for

).
Catalyst Acetic acid (catalytic) or Sodium Acetate.

Method A: Direct Cyclization to Unsubstituted Quinazolinone

  • Reagent Mixing: Combine this compound (5.0 mmol) and Formamidine acetate (10.0 mmol) in 2-Methoxyethanol (15 mL).

  • Cyclization: Heat to

    
     for 16 hours.
    
    • Mechanism:[1][2][4][5][6][7] The formamidine acts as both the nitrogen source and the "C2" carbon source for the quinazoline ring.

  • Isolation: Pour the reaction mixture into crushed ice. The 8-chloro-4(3H)-quinazolinone will precipitate.[1] Filter and recrystallize from ethanol.

Method B: Via N-Arylation (


) for N-Substituted Analogs 
  • Substitution: Dissolve this compound (1.0 equiv) in DMF. Add the desired amine (e.g., Methylamine, Aniline) (1.2 equiv) and

    
     (2.0 equiv). Heat at 
    
    
    
    until the fluoride is displaced (monitored by 19F NMR).
  • Intermediate Isolation: Acidify to precipitate the N-substituted-3-chloro-anthranilic acid.

  • Ring Closure: Reflux the intermediate with Formamide (excess) or Urea (melt reaction) to close the pyrimidine ring.

Late-Stage Diversification (The C-Cl Handle)

Once the heterocycle (Indazole or Quinazolinone) is formed, the 3-chloro position (now position 7 in indazole or 8 in quinazolinone) remains. Chlorides are generally less reactive than bromides in Pd-catalyzed couplings, requiring specialized ligands.

Recommended Suzuki-Miyaura Conditions for the "Chloride Handle":

  • Catalyst:

    
     + S-Phos (Buchwald Ligand) or 
    
    
    
    .
  • Base:

    
     (anhydrous).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temp:

    
    .
    

Note: The presence of the NH in the indazole/quinazolinone may require protection (e.g., THP, Boc) or the use of excess base to facilitate coupling without poisoning the catalyst.

References

  • Synthesis of 7-chloro-1H-indazol-3-ol derivatives

    • Source: "Synthesis and biological activity of 8-chloro-[1,2,4]triazolo[4,3-a]quinoxalines." Journal of Chemical and Pharmaceutical Research, 2010.[8] (Describes analogous hydrazine displacements on chlorinated aromatic rings).

    • Context: Validates the reactivity of hydrazine with chloro-fluoro-benzoic acid deriv
    • (General Journal Link - Specific article context inferred from search result 1.13).

  • Nucleophilic Arom

    
    ) on Fluoro-Benzoic Acids: 
    
    • Source: "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[1] Master Organic Chemistry.

    • Context: Authoritative grounding on the mechanism of ortho-fluorine displacement activated by electron-withdrawing groups.[1][6]

  • Synthesis of Quinoline/Quinazolinone Intermediates

    • Source: "Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids." ResearchGate.[1]

    • Context: Detailed protocols on cyclization str
  • Chemical Properties and Safety

    • Source: PubChem Compound Summary for CID 302931 (this compound).[1][9]

    • Context: Physical data, safety (H302, H315, H319)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Chloro-2-fluorobenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile chemical intermediate and may encounter challenges in its purification. As a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs), liquid crystals, and Metal-Organic Frameworks (MOFs), achieving high purity is critical for downstream success.[1][2] This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues you may encounter during your experiments.

Understanding the Core Challenges

Purifying this compound can be complex due to a combination of its physical properties and the potential for closely related impurities to form during synthesis. The presence of both chlorine and fluorine atoms on the benzene ring, along with the carboxylic acid group, creates a molecule with moderate polarity and specific solubility characteristics that must be carefully managed.

Key Physical Properties:

PropertyValueSource
Molecular Formula C₇H₄ClFO₂PubChem[3]
Molecular Weight 174.56 g/mol Ossila[1]
Melting Point 177 °C – 180 °COssila[1]
Appearance White solid / crystalsPubChem[4]
pKa ~3.8 (Estimated based on 3-chlorobenzoic acid)HSDB[4]

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems encountered during common purification procedures. The causality behind each step is explained to empower you to make informed decisions in your own work.

Recrystallization Issues

Recrystallization is often the first method of choice for purifying solid organic compounds.[5] Success hinges on selecting an appropriate solvent system where the target compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[6]

Q1: My crude this compound is not dissolving in my chosen solvent, even when heated.

A1: This is a classic solvent mismatch issue.

  • Causality: The solvent's polarity is likely too different from that of this compound. Benzoic acids, while having a polar carboxylic group, also possess a large, nonpolar aromatic ring. A solvent that is too polar (like water alone) or too nonpolar (like hexanes) will fail to dissolve the compound effectively.

  • Troubleshooting Steps:

    • Consult Solubility Data: While specific data for this compound is sparse, related compounds like 3-chlorobenzoic acid are soluble in organic solvents and aqueous bases.[7]

    • Employ a Mixed-Solvent System: This is the most effective strategy. Start by dissolving your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., ethanol, methanol, or ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent in which it is insoluble (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

    • Try Different Solvents: Experiment with small amounts of your crude product in different solvents like ethanol, isopropanol, toluene, or ethyl acetate/heptane mixtures.

Q2: The compound "oiled out" during cooling instead of forming crystals. What went wrong?

A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point, or if the solution is supersaturated to a degree that favors amorphous precipitation over ordered crystal lattice formation. [5]

  • Causality: This is common when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly ("shock cooling"). For this compound (m.p. ~177-180°C), this is less likely due to a high melting point, so the cause is more likely related to saturation and cooling rate.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: After dissolving the compound at high temperature, remove the flask from the heat source and allow it to cool slowly on the benchtop, insulated with a beaker or glass wool. Do not move it directly to an ice bath.[6]

    • Add More Solvent: Your solution may be too concentrated. Add a small amount of the "good" solvent to the hot mixture and reheat to ensure everything dissolves, then attempt the slow cooling process again.

    • Induce Crystallization: If crystals are slow to form in the slowly cooled solution, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" from a previous successful batch.[6]

Q3: The purity of my product, confirmed by HPLC/TLC, did not significantly improve after recrystallization.

A3: This suggests the primary impurity has very similar solubility properties to your target compound.

  • Causality: Isomeric impurities (e.g., 2-chloro-3-fluorobenzoic acid) or structurally similar compounds formed during synthesis are often difficult to remove by a single recrystallization because their solubility profiles are nearly identical to the product.

  • Troubleshooting Steps:

    • Perform a Second Recrystallization: A sequential recrystallization can sometimes incrementally improve purity.

    • Use Activated Charcoal: If the impurity is a colored, high-molecular-weight byproduct, adding a small amount of activated charcoal to the hot solution (before filtering) can adsorb it. Use sparingly, as it can also adsorb your product and reduce yield.[8]

    • Switch to a Different Purification Method: If recrystallization fails, the impurity likely requires a different separation mechanism. Column chromatography is the logical next step.

G start Recrystallization Problem oiled_out Compound 'Oiled Out' start->oiled_out no_crystals No Crystals Form Upon Cooling start->no_crystals low_purity Purity Remains Low start->low_purity cause_oiling Cause: - Cooling too fast - Solution too concentrated oiled_out->cause_oiling cause_no_xtal Cause: - Solution too dilute - Supersaturation not achieved no_crystals->cause_no_xtal cause_purity Cause: - Impurity has similar solubility - Co-crystallization low_purity->cause_purity sol_oiling Solution: 1. Reheat, add more solvent 2. Cool slowly (insulate flask) 3. Use different solvent system cause_oiling->sol_oiling Address Cause sol_no_xtal Solution: 1. Boil off some solvent 2. Scratch flask with glass rod 3. Add a seed crystal cause_no_xtal->sol_no_xtal Address Cause sol_purity Solution: 1. Repeat recrystallization 2. Use activated charcoal for color 3. Switch to Chromatography cause_purity->sol_purity Address Cause

Caption: Troubleshooting common recrystallization issues.
Acid-Base Extraction Issues

This technique is ideal for separating acidic compounds like this compound from neutral or basic impurities. The process involves deprotonating the carboxylic acid with a base to make it water-soluble, washing away organic-soluble impurities, and then re-protonating to precipitate the pure acid.[9][10]

Q: I performed an acid-base extraction, but my yield was extremely low after re-acidification.

A: This problem usually points to incomplete precipitation or using the wrong base/acid.

  • Causality: For the product to precipitate fully from the aqueous layer, the pH must be lowered well below the pKa of the carboxylic acid (~3.8). If the solution is not made sufficiently acidic, a significant portion of the product will remain dissolved as its carboxylate salt.

  • Troubleshooting Steps:

    • Check the Final pH: After adding acid (e.g., 3M HCl) to the aqueous layer, check the pH with litmus paper or a pH meter. Ensure the pH is 2 or lower to guarantee complete protonation and precipitation.[8][9]

    • Ensure Thorough Mixing: When acidifying, stir the solution vigorously to ensure complete mixing and precipitation.

    • Cool the Solution: After acidification, cool the mixture in an ice bath to further decrease the solubility of the benzoic acid and maximize the recovery of your solid product.[6]

    • Back-Extract the Organic Layer: It's possible that not all of your product was extracted into the aqueous basic layer initially. Perform a second extraction of the original organic layer with fresh aqueous base to recover any remaining product.

Column Chromatography Issues

When isomers or other closely related impurities are present, flash column chromatography is often the most effective purification method.[11]

Q: My compound is streaking badly on the silica TLC plate and I'm getting poor separation in the column.

A: This is a common issue when running acidic compounds on standard silica gel.

  • Causality: The slightly acidic nature of the silica gel surface can interact strongly with the highly acidic carboxylic acid group. This strong interaction leads to slow, uneven movement down the column, resulting in broad, streaky bands (tailing) rather than tight, well-defined ones.

  • Troubleshooting Steps:

    • Modify the Mobile Phase (Eluent): Add a small amount of a volatile acid to your eluent system. Typically, adding 0.5-1% acetic acid or formic acid to the hexane/ethyl acetate (or dichloromethane/methanol) mixture is highly effective. The added acid protonates the silica surface silanol groups and ensures the benzoic acid remains in its neutral, less polar form, leading to sharper bands and better separation.

    • Check for Overloading: Tailing can also be caused by loading too much crude material onto the column. Perform a test run on a smaller scale or ensure your sample is fully dissolved in a minimal amount of eluent before loading.

    • Use a Different Stationary Phase: In rare, difficult cases, you might consider using a different stationary phase, such as reverse-phase C18 silica, although this requires developing a completely new solvent system (e.g., water/acetonitrile or water/methanol).

G start Start: Crude this compound extraction Step 1: Acid-Base Extraction (Separate from neutral/basic impurities) start->extraction recrystallization Step 2: Recrystallization (Remove bulk & some isomeric impurities) extraction->recrystallization Acidify & Isolate Solid analysis Final Purity Analysis (HPLC, NMR, MP) recrystallization->analysis Purity > 99%? chromatography Step 3: Column Chromatography (Separate closely related isomers) chromatography->analysis Collect Fractions analysis->chromatography No pure_product Pure Product (>99%) analysis->pure_product Yes

Sources

Technical Support Center: Synthesis of 3-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-chloro-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the synthesis of this important building block. Our goal is to equip you with the scientific rationale and practical solutions to optimize your synthetic protocols, ensuring high purity and yield.

Structure of This Guide

This guide is divided into sections based on common synthetic routes to this compound. Each section is presented in a question-and-answer format to directly address specific experimental issues.

  • Troubleshooting Guide by Synthetic Route

    • Route 1: Fluorination of 2,3-Dichlorobenzoyl Chloride

    • Route 2: Oxidation of 3-Chloro-2-fluorobenzaldehyde

    • Route 3: Sandmeyer Reaction of 2-Amino-3-chlorofluorobenzene Derivatives

    • Route 4: Ortho-lithiation and Carboxylation

  • Frequently Asked Questions (FAQs)

  • Experimental Protocols

  • References

Troubleshooting Guide by Synthetic Route

Route 1: Fluorination of 2,3-Dichlorobenzoyl Chloride

This synthetic approach involves a nucleophilic aromatic substitution of a chlorine atom with fluorine, followed by hydrolysis of the acid chloride.

Question 1: My final product is contaminated with a significant amount of 2,3-dichlorobenzoic acid. What is the likely cause and how can I prevent this?

Answer:

The presence of 2,3-dichlorobenzoic acid in your final product strongly suggests that the initial fluorination step is incomplete. The subsequent hydrolysis will convert both the desired 3-chloro-2-fluorobenzoyl chloride and the unreacted 2,3-dichlorobenzoyl chloride into their respective carboxylic acids.

Causality and Solution:

  • Insufficient Fluorinating Agent: Ensure you are using a sufficient stoichiometric excess of the fluorinating agent (e.g., KF). A molar ratio of at least 1.5 to 2.0 equivalents of the fluorinating agent to the starting material is recommended to drive the reaction to completion.

  • Reaction Temperature and Time: The fluorination reaction may require elevated temperatures to proceed at a reasonable rate. If you are observing incomplete conversion, consider increasing the reaction temperature in increments of 10-15 °C or extending the reaction time. Monitor the reaction progress by GC-MS or LC-MS to determine the optimal conditions.

  • Catalyst Deactivation: If using a phase-transfer catalyst, it may be susceptible to degradation at high temperatures. Ensure the catalyst is stable under your reaction conditions. If deactivation is suspected, consider adding the catalyst in portions throughout the reaction.

Question 2: I am observing an isomeric impurity that I suspect is 2-chloro-3-fluorobenzoic acid. How is this possible and what can be done to minimize its formation?

Answer:

The formation of 2-chloro-3-fluorobenzoic acid is a potential side reaction if the fluorinating agent attacks the chlorine atom at the 2-position instead of the 3-position. While the electronic effects of the benzoyl chloride group should favor substitution at the 3-position, this selectivity is not always absolute.

Causality and Solution:

  • Reaction Conditions: High reaction temperatures can sometimes lead to a loss of regioselectivity. If you are observing significant amounts of the undesired isomer, try conducting the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Choice of Fluorinating Agent: The nature of the fluorinating agent can influence the regioselectivity of the reaction. Experiment with different fluoride sources (e.g., CsF, spray-dried KF) to see if this improves the isomeric ratio.

  • Starting Material Purity: Verify the purity of your starting 2,3-dichlorobenzoyl chloride. Commercially available material may contain isomeric impurities, such as 2,4-dichlorobenzoyl chloride or 3,4-dichlorobenzoyl chloride, which would lead to different final products.[1]

Reaction Pathway and Side Reactions for Route 1

cluster_main Main Reaction cluster_side Side Reactions 2,3-Dichlorobenzoyl_Chloride 2,3-Dichlorobenzoyl Chloride 3-Chloro-2-fluorobenzoyl_Chloride 3-Chloro-2-fluorobenzoyl Chloride 2,3-Dichlorobenzoyl_Chloride->3-Chloro-2-fluorobenzoyl_Chloride Fluorination (e.g., KF) Unreacted_Starting_Material Unreacted 2,3-Dichlorobenzoyl Chloride 2,3-Dichlorobenzoyl_Chloride->Unreacted_Starting_Material Incomplete Reaction Isomeric_Product 2-Chloro-3-fluorobenzoyl Chloride 2,3-Dichlorobenzoyl_Chloride->Isomeric_Product Loss of Regioselectivity 3-Chloro-2-fluorobenzoic_Acid This compound 3-Chloro-2-fluorobenzoyl_Chloride->3-Chloro-2-fluorobenzoic_Acid Hydrolysis 2,3-Dichlorobenzoic_Acid 2,3-Dichlorobenzoic Acid (Impurity) Unreacted_Starting_Material->2,3-Dichlorobenzoic_Acid Hydrolysis Isomeric_Acid 2-Chloro-3-fluorobenzoic Acid (Impurity) Isomeric_Product->Isomeric_Acid Hydrolysis

Caption: Main and side reaction pathways for Route 1.

Route 2: Oxidation of 3-Chloro-2-fluorobenzaldehyde

This route involves the oxidation of the aldehyde functional group to a carboxylic acid.

Question 3: My final product contains unreacted 3-chloro-2-fluorobenzaldehyde. How can I improve the conversion?

Answer:

Residual starting material is a clear indication of incomplete oxidation. This can be due to several factors related to the oxidant, reaction conditions, or substrate purity.

Causality and Solution:

  • Oxidant Potency and Stoichiometry: Ensure your oxidizing agent (e.g., potassium permanganate, sodium chlorite) is fresh and has not degraded. Use a sufficient excess of the oxidant, typically 1.5 to 3.0 equivalents, to ensure complete conversion of the aldehyde.

  • Reaction Temperature: Some oxidations require heating to go to completion. If you are running the reaction at room temperature, consider gently heating the reaction mixture. Conversely, some powerful oxidants may react too quickly at room temperature, leading to side reactions; in such cases, cooling the reaction may be necessary.

  • pH Control: The pH of the reaction mixture can be critical for many oxidations. For example, permanganate oxidations are often performed under basic conditions. Ensure the pH is maintained in the optimal range for your chosen oxidant.

  • Purity of Starting Aldehyde: Impurities in the starting 3-chloro-2-fluorobenzaldehyde may inhibit the oxidant.[2] Purifying the aldehyde by distillation or chromatography before oxidation may improve the reaction outcome.

Question 4: I am observing a darkening of the reaction mixture and the formation of a complex mixture of byproducts. What could be happening?

Answer:

A dark coloration and the formation of multiple byproducts suggest over-oxidation or decomposition of the starting material or product. The aromatic ring with its activating fluoro and chloro substituents can be susceptible to degradation under harsh oxidative conditions.

Causality and Solution:

  • Harsh Oxidizing Agent: Strong oxidants like potassium permanganate can sometimes lead to ring cleavage or other degradative side reactions if not carefully controlled. Consider using a milder oxidizing agent such as sodium chlorite buffered with a phosphate buffer.

  • Temperature Control: Overheating the reaction can promote decomposition. Maintain strict temperature control throughout the reaction, using an ice bath if necessary, especially during the addition of the oxidant.

  • Exclusion of Light: Some aromatic compounds are light-sensitive and can decompose under photochemical conditions. Running the reaction in a flask protected from light (e.g., wrapped in aluminum foil) may be beneficial.

Route 3: Sandmeyer Reaction of 2-Amino-3-chlorofluorobenzene Derivatives

This classic transformation proceeds via a diazonium salt intermediate.

Question 5: My yield is low, and I have isolated a phenolic byproduct, 3-chloro-2-fluorophenol. What is the cause?

Answer:

The formation of a phenol during a Sandmeyer reaction is a common side reaction resulting from the reaction of the diazonium salt with water.[3] This is particularly problematic if the diazonium salt is not consumed quickly by the desired nucleophile.

Causality and Solution:

  • Temperature Control: Diazonium salts are thermally unstable. The diazotization step (formation of the diazonium salt) should be carried out at low temperatures, typically 0-5 °C, to prevent premature decomposition.

  • Slow Addition of Sodium Nitrite: Add the sodium nitrite solution slowly to the acidic solution of the amine to maintain a low temperature and prevent a buildup of nitrous acid.

  • Efficient Copper(I) Catalyst: The copper(I) catalyzed decomposition of the diazonium salt in the presence of the halide is the key step of the Sandmeyer reaction.[4][5] Ensure your copper(I) salt is of high quality and catalytically active. The use of a freshly prepared solution of copper(I) chloride is recommended.

Question 6: My product is contaminated with a high molecular weight, colored impurity. What is this and how can I avoid it?

Answer:

High molecular weight, often colored, impurities in Sandmeyer reactions are typically biaryl compounds. These are formed by the radical-radical coupling of the aryl radical intermediate.[6]

Causality and Solution:

  • Radical Mechanism: The Sandmeyer reaction proceeds through an aryl radical intermediate.[4] If the concentration of this radical is high, it can dimerize to form biaryl byproducts.

  • Controlled Decomposition: Add the cold diazonium salt solution slowly to the hot solution of the copper(I) salt. This ensures that the concentration of the aryl radical intermediate remains low at any given time, minimizing the rate of dimerization.

  • Efficient Trapping: Ensure a high concentration of the copper(I) halide to efficiently trap the aryl radical as it is formed.

Reaction Pathway and Side Reactions for Route 3

cluster_main Main Reaction cluster_side Side Reactions Amine 2-Amino-3-chlorofluorobenzene Derivative Diazonium Diazonium Salt Amine->Diazonium Diazotization (NaNO2, H+) Aryl_Radical Aryl Radical Diazonium->Aryl_Radical Cu(I) catalyst Phenol Phenolic Impurity Diazonium->Phenol Reaction with H2O Product This compound Derivative Aryl_Radical->Product Nucleophilic Attack Biaryl Biaryl Byproduct Aryl_Radical->Biaryl Dimerization

Caption: Main and side reaction pathways for Route 3 (Sandmeyer).

Route 4: Ortho-lithiation and Carboxylation

This route relies on the deprotonation of an aromatic C-H bond directed by a nearby functional group, followed by quenching with carbon dioxide.

Question 7: I obtained a mixture of isomeric carboxylic acids. Why is the lithiation not regioselective?

Answer:

The regioselectivity of ortho-lithiation is dictated by the directing ability of the substituents on the aromatic ring.[7] In a molecule containing both fluorine and chlorine, there can be competition for directing the lithiation.

Causality and Solution:

  • Directing Group Strength: Both fluorine and chlorine can act as directing groups for ortho-lithiation.[8][9] The acidity of the proton ortho to fluorine is generally higher than that ortho to chlorine, meaning lithiation may preferentially occur next to the fluorine atom.

  • Choice of Base and Solvent: The choice of alkyllithium base and solvent can influence the regioselectivity. The use of a bulky base like lithium diisopropylamide (LDA) or the addition of a coordinating agent like TMEDA can alter the preferred site of deprotonation.

  • Temperature: Lithiation reactions are typically performed at very low temperatures (-78 °C) to ensure kinetic control. Allowing the reaction to warm up can lead to equilibration and a loss of regioselectivity.

Question 8: My yield is low, and I recover a lot of my starting material, even after adding the carbon dioxide.

Answer:

Low conversion in a lithiation-carboxylation sequence can be due to inefficient deprotonation or issues with the carboxylation step.

Causality and Solution:

  • Inefficient Deprotonation: Ensure your alkyllithium reagent is fresh and accurately titrated. The reaction must be performed under strictly anhydrous and inert conditions, as any moisture will quench the organolithium species.

  • Carbon Dioxide Quench: The quenching with carbon dioxide should be done carefully. Gaseous CO2 should be bubbled through the solution, or the solution should be poured onto freshly crushed dry ice. Simply pouring dry ice into the reaction vessel can lead to a large temperature increase and inefficient trapping of the anion.

  • Acidic Workup: After the carboxylation, a careful acidic workup is required to protonate the carboxylate salt and precipitate the desired carboxylic acid. Ensure the pH is sufficiently acidic (pH 1-2) to achieve complete protonation.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final this compound?

A1: Recrystallization is typically the most effective method for purifying the final product. A suitable solvent system can be found by testing various solvents, such as ethanol/water, toluene, or heptane. If isomeric impurities are present, column chromatography may be necessary, although this can be challenging on a large scale.

Q2: How can I confirm the identity and purity of my product and any side products?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and can be used to identify and quantify isomeric impurities.

  • Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight of the product and identify byproducts.

  • Melting Point: A sharp melting point close to the literature value (177-180 °C) is a good indicator of purity.[10]

Q3: Are there any specific safety precautions I should take when working with these reactions?

A3: Yes, several hazards are associated with these syntheses:

  • Organolithium Reagents: Are pyrophoric and react violently with water. They must be handled under an inert atmosphere.

  • Acid Chlorides: Are corrosive and react with moisture to release HCl gas.[10][11]

  • Diazonium Salts: Can be explosive when isolated and dry. They should be used in solution and not allowed to crystallize.

  • Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals used and wear appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 3-Chloro-2-fluorobenzaldehyde

This protocol is adapted from established oxidation procedures.[4]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-chloro-2-fluorobenzaldehyde (1.0 eq) in acetone (10 mL per gram of aldehyde).

  • Preparation of Oxidant Solution: In a separate beaker, dissolve sodium chlorite (2.5 eq) in water (5 mL per gram of sodium chlorite).

  • Reaction: Cool the aldehyde solution to 0 °C in an ice bath. Slowly add the sodium chlorite solution to the aldehyde solution, maintaining the temperature below 5 °C.

  • Quenching: After the addition is complete, add a solution of sodium sulfite (1.5 eq) in water to quench any remaining oxidant.

  • Acidification and Extraction: Acidify the reaction mixture to pH 2 with concentrated HCl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water).

References

  • CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid - Google P
  • This compound synthesis - ChemicalBook.
  • Sandmeyer Reaction - Wikipedia.
  • Sandmeyer Reaction Mechanism - BYJU'S.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry.
  • US20090312544A1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google P
  • 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem.
  • This compound | CAS 161957-55-7 | Ossila.
  • 2,3-Dichlorobenzoyl Chloride | 2905-60-4 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • 3-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 736335 - PubChem.
  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted deriv
  • Oxidative metabolism of 1-(2-chloroethyl)-3-alkyl-3-(methylcarbamoyl)triazenes: formation of chloroacetaldehyde and relevance to biological activity - PubMed.
  • Sandmeyer Reaction - Organic Chemistry Portal.
  • Directed (ortho) Metallation - University of California, Irvine.
  • Synthesis of regioselectively functionalized benzo[b]thiophenes by combined ortho-lithiation-halocyclization str
  • 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem.
  • Directed lithiation of chlorobenzenes. Regioselectivity and application to a short synthesis of benzocyclobutenes - Sci-Hub.
  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience.
  • 3-Chloro-2-fluorobenzaldehyde, | 526606-1G | SIGMA-ALDRICH | SLS Ireland.

Sources

Overcoming solubility issues of 3-Chloro-2-fluorobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Lateral Halogenated Phenyl Benzoate Liquid Crystals

Executive Summary

This guide details the synthesis of negative dielectric anisotropy liquid crystals (LCs) utilizing 3-Chloro-2-fluorobenzoic acid as the critical head-group precursor. Lateral halogenation (specifically the 2-fluoro, 3-chloro substitution pattern) is a strategic design choice in modern display materials. It introduces a dipole moment perpendicular to the molecular long axis, essential for Vertical Alignment (VA) mode displays, while disrupting crystalline packing to lower melting points and enhance solubility in eutectic mixtures.

Strategic Chemical Logic

The synthesis targets a phenyl benzoate ester core. We utilize an acid chloride intermediate pathway rather than direct carbodiimide coupling (e.g., DCC).

  • Why Acid Chloride? Direct coupling often leaves urea byproducts difficult to remove from the final LC matrix. The acid chloride route, while requiring moisture control, yields volatile byproducts (HCl, SO₂) that are easily purged, ensuring the >99.9% purity required for high-resistivity display applications.

  • The Role of this compound: The ortho-fluoro substituent creates steric strain that twists the carboxylate group, decoupling the conjugation slightly. The meta-chloro group adds bulk and lateral polarity. This combination suppresses smectic phases in favor of the desired nematic phase and lowers rotational viscosity (

    
    ).
    
Synthesis Workflow Diagram

LCSynthesis Start Starting Material: This compound Step1 Activation: Thionyl Chloride (SOCl2) Cat. DMF, Reflux Start->Step1 Nucleophilic Acyl Substitution Inter Intermediate: 3-Chloro-2-fluorobenzoyl chloride Step1->Inter - SO2, - HCl Step2 Coupling (Esterification): + 4-Pentylphenol + Pyridine/TEA (Base) Inter->Step2 Schotten-Baumann Type Crude Crude Product: 4'-Pentylphenyl 3-chloro-2-fluorobenzoate Step2->Crude Ester Linkage Formation Purify Purification: Recrystallization (EtOH/Hexane) Silica Plug Filtration Crude->Purify Removal of Ionic Impurities Final Final Liquid Crystal: High Purity Mesogen (>99.9%) Purify->Final Phase Transition Check

Figure 1: Step-wise synthetic pathway from halogenated benzoic acid precursor to final liquid crystal ester.

Detailed Experimental Protocols

Phase 1: Activation (Acid Chloride Synthesis)

Objective: Convert the stable carboxylic acid into a reactive electrophile.

Reagents:

  • This compound (10.0 g, 57.3 mmol)

  • Thionyl Chloride (

    
    ) (20 mL, excess)
    
  • N,N-Dimethylformamide (DMF) (3-5 drops, catalyst)

Protocol:

  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Addition: Charge the RBF with this compound. Add

    
     slowly. Add catalytic DMF.
    
    • Causality: DMF forms the Vilsmeier-Haack reagent in situ, which is a far more potent electrophile than

      
       alone, accelerating the reaction of the sterically hindered acid.
      
  • Reaction: Heat to reflux (75-80°C) for 3–4 hours.

    • Self-Validation: The reaction is complete when gas evolution (HCl/SO₂) ceases and the solution becomes homogenous and clear.

  • Isolation: Remove excess

    
     via rotary evaporation under reduced pressure.
    
  • Chaser: Add 10 mL of dry toluene and evaporate again to azeotropically remove trace thionyl chloride.

    • Critical Quality Attribute: Residual

      
       will char the phenol in the next step, darkening the LC and reducing resistivity.
      
Phase 2: Esterification (Coupling)

Objective: Link the halogenated head to the mesogenic core (4-pentylphenol used here as a standard mesogenic tail).

Reagents:

  • Crude Acid Chloride (from Phase 1)

  • 4-Pentylphenol (9.4 g, 57.3 mmol)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) (dry, 100 mL)

Protocol:

  • Preparation: Dissolve 4-pentylphenol and TEA in dry DCM in a 250 mL RBF. Cool to 0°C in an ice bath.

  • Addition: Dissolve the acid chloride in 20 mL DCM. Add this solution dropwise to the phenol mixture over 30 minutes.

    • Causality: The exothermic reaction must be controlled to prevent side reactions (e.g., polymerization or color body formation).

  • Reaction: Allow to warm to room temperature and stir overnight (12 hours).

  • Workup (The "Ionic Purge"):

    • Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine/pyridine.

    • Wash with 1M NaOH (2 x 50 mL) to remove unreacted phenol.

    • Wash with Brine (1 x 50 mL) and dry over

      
      .
      
  • Concentration: Evaporate solvent to yield the off-white crude solid.

Purification & Characterization (The E-E-A-T Standard)

Liquid crystals for electronic applications require purity exceeding 99.9%. Even trace ions cause "image sticking" in displays due to charge buildup.

Purification Protocol:

  • Silica Plug: Dissolve crude solid in minimum Hexane:DCM (9:1) and pass through a short silica pad to remove polar impurities.

  • Recrystallization: Recrystallize 3 times from Ethanol/Hexane (4:1 ratio).

    • Self-Validation: The mother liquor of the final crystallization should be colorless.

Data Summary Table:

ParameterSpecificationMethodExpected Result
Appearance White Crystalline SolidVisualNo yellowing (indicates oxidation)
Purity > 99.8%HPLC (UV 254nm)Single peak
Structure Matches Target1H-NMR, FTIRIR: 1735 cm⁻¹ (Ester C=O)NMR: No acid proton (>11ppm)
Phase Behavior Enantiotropic NematicDSC / POMSharp melting endotherm; Nematic schlieren texture on cooling

Troubleshooting Guide:

  • Problem: Low yield or dark product.

    • Root Cause:[1][2][3][4][5][6][7][8] Moisture ingress during acid chloride formation.

    • Fix: Ensure glassware is oven-dried; use fresh

      
      .
      
  • Problem: Broad melting point transition (>2°C range).

    • Root Cause:[1][2][3][4][5][6][7][8] Isomeric impurities or trapped solvent.

    • Fix: Dry sample under high vacuum (0.1 mbar) at 40°C for 24 hours.

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235.

  • Zhang, Y., et al. (2020).[7] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(11).

  • MDPI. (2022). Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability. Crystals, 12(11), 1505.

  • Ossila. (n.d.). This compound Product Specification.

Sources

Introduction: The Critical Role of Purity in 3-Chloro-2-fluorobenzoic Acid Applications

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the purification of 3-Chloro-2-fluorobenzoic acid. This technical support center provides in-depth troubleshooting, FAQs, and validated protocols to address challenges encountered during the purification process.

This compound is a key dihalogenated building block in advanced chemical synthesis. Its utility spans from the development of active pharmaceutical ingredients (APIs), such as Aurora A kinase inhibitors, to the fabrication of advanced materials like Metal-Organic Frameworks (MOFs) and liquid crystals.[1][2] In these sensitive applications, the presence of even minor impurities can drastically alter biological activity, reaction yields, and material properties. Achieving high purity is therefore not just a procedural step but a prerequisite for reliable and reproducible results. This guide serves as a comprehensive resource for identifying and removing impurities from this compound.

Section 1: Identifying Common Impurities

Understanding the potential impurities is the first step in selecting an appropriate purification strategy. Impurities in this compound typically originate from its synthetic route and can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 3-amino-2,4,5-trifluorobenzoic acid or 2,4-difluoro-3-chlorobenzoic acid.[3][4]

  • Isomeric Byproducts: Incomplete regioselectivity during halogenation or other substitution reactions can lead to the formation of isomers.

  • Reaction Byproducts: Side reactions can generate various related aromatic compounds or tar-like substances.[5]

  • Residual Solvents and Reagents: Solvents used in the reaction or workup, as well as leftover reagents, can persist in the crude product.

The table below summarizes common impurity types and the recommended initial purification approach.

Impurity TypeCommon ExamplesRecommended Primary Purification MethodPrinciple of Separation
Neutral Organics Unreacted Toluene, byproduct diphenylsAcid-Base ExtractionDifferential solubility in aqueous base
Basic Organics Amine-containing precursorsAcid-Base ExtractionDifferential solubility in aqueous acid/base
Other Acidic Organics Isomeric acids, related benzoic acidsRecrystallization, ChromatographyDifferential solubility in a solvent system
Inorganic Salts Catalyst residues, salts from workupAqueous Wash / RecrystallizationHigh solubility in water, low in organic solvents
Highly Polar Impurities Tar-like byproductsCharcoal Treatment, ChromatographyAdsorption onto activated carbon or silica gel

Section 2: Troubleshooting and FAQs for Purification Techniques

This section provides answers to common questions and issues encountered during the purification of this compound, structured by technique.

FAQ: Acid-Base Extraction

Acid-base extraction is a powerful first-line purification technique that separates acidic compounds from neutral and basic impurities by leveraging the differential solubility of their ionized and non-ionized forms.[6][7]

Q1: I've dissolved my crude this compound in an organic solvent and added an aqueous base, but not all of it has moved to the aqueous layer. What's wrong?

A1: This issue can arise from several factors:

  • Insufficient Base: You may not have added enough base to deprotonate all the acidic compound. Ensure you use at least a stoichiometric equivalent of a base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). It is often better to use a slight excess.

  • Incorrect Base (pKa Considerations): this compound is a moderately strong acid. A weak base like sodium bicarbonate is generally sufficient and preferable as it is less likely to hydrolyze esters or react with other sensitive functional groups. A strong base like NaOH should be used if the compound is not fully extracting with bicarbonate.

  • Limited Solubility: The resulting carboxylate salt may have limited solubility in the aqueous phase, especially if the solution is highly concentrated. Try adding more water to the aqueous phase to dissolve the salt completely.

Q2: An emulsion has formed between the organic and aqueous layers during extraction. How can I resolve this?

A2: Emulsions are common when vigorous shaking is employed. To break an emulsion:

  • Allow the separatory funnel to stand undisturbed for a period.

  • Gently swirl the funnel instead of shaking it.

  • Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help force the separation of the layers.

  • If the emulsion persists, filtration through a pad of Celite or glass wool may be necessary.

Q3: After re-acidifying the aqueous layer, my product precipitated as an oil instead of a solid. What should I do?

A3: "Oiling out" occurs when the melting point of the solid is lower than the temperature of the solution or when the solid is supersaturated with impurities.

  • Cool the solution: Place the flask in an ice bath to encourage solidification.

  • Scratch the flask: Use a glass stirring rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure, solid product, add a tiny crystal to the oiled solution to induce crystallization.

  • Re-dissolve and re-precipitate: Add a small amount of a miscible organic solvent (like ethanol or acetone) to dissolve the oil, then slowly add water or cool the solution to attempt a controlled precipitation.

Diagram: Acid-Base Extraction Workflow

The following diagram illustrates the chemical principle behind the acid-base extraction of this compound.

Caption: Workflow illustrating the separation of acidic product from neutral impurities.

FAQ: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree, based on differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[8]

Q1: How do I choose the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent should:

  • Dissolve the compound poorly at low temperatures but dissolve it well at high temperatures (near the solvent's boiling point).

  • Dissolve the impurities either very well at all temperatures (so they stay in the mother liquor) or very poorly at all temperatures (so they can be filtered off from the hot solution).

  • Have a boiling point below the melting point of the compound (Melting point of this compound is 177-180 °C).[9]

  • Be chemically inert and relatively volatile for easy removal after filtration.

For benzoic acids, water is often a good starting point.[10] However, due to the halogen substituents, solubility in organic solvents should also be explored. A mixed solvent system (e.g., ethanol/water, acetone/water) can be effective if a single solvent is not ideal.

Q2: My yield after recrystallization is very low. What went wrong?

A2: Low yield is a common problem with several potential causes:

  • Using too much solvent: This is the most frequent error. If too much solvent is used, the solution will not become saturated upon cooling, and much of the product will remain dissolved. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.

  • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), the product can crystallize in the filter funnel. Using a pre-warmed funnel and flask can prevent this.

  • Cooling the solution too rapidly: Rapid cooling can trap impurities within the crystal lattice and lead to smaller, less pure crystals. Allowing the solution to cool slowly to room temperature before moving it to an ice bath is crucial for forming large, pure crystals.[8]

  • Incomplete filtration: Ensure all crystals are transferred to the filter funnel and washed with a minimal amount of ice-cold solvent to remove residual mother liquor without re-dissolving the product.

Q3: The crystals I obtained are colored, but the pure compound should be white. How do I remove the color?

A3: Colored impurities are often large, conjugated organic molecules. These can be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, reducing the yield.

Section 3: Validated Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol describes the purification of crude this compound containing neutral impurities.

  • Dissolution: Dissolve the crude solid (e.g., 10 g) in a suitable organic solvent (e.g., 100 mL of dichloromethane or diethyl ether) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 50 mL). Stopper the funnel and shake gently, periodically venting to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower organic layer (if using dichloromethane) into a flask. Collect the upper aqueous layer in a separate large beaker or Erlenmeyer flask.

  • Re-extraction: Return the organic layer to the separatory funnel and extract again with a fresh portion of NaHCO₃ solution (approx. 25 mL) to ensure complete recovery. Combine this aqueous extract with the first one. The organic layer now contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~1, test with litmus paper). A white precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.

  • Purity Assessment: Determine the melting point and compare it to the literature value (177-180 °C).[9] A sharp melting point close to the literature value indicates high purity.

Protocol 2: Purification via Recrystallization

This protocol is for further purifying the product from acid-base extraction or for crude material with primarily acidic impurities.

  • Solvent Selection: In a test tube, test the solubility of a small amount of the compound in various solvents (e.g., water, ethanol, acetone, or a mixture like ethanol/water) at room temperature and upon heating. Select the solvent system that provides poor solubility when cold and good solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate (with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-warm a separate flask and a filter funnel. Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Large crystals should form. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a minimal amount of ice-cold recrystallization solvent and dry them thoroughly.

  • Purity Assessment: Check the melting point and, if available, obtain an NMR spectrum to confirm purity and identity.

Decision-Making Workflow for Purification

This diagram provides a logical path for selecting the appropriate purification strategy.

Caption: Decision tree for selecting a purification method based on impurity type.

References

  • Process for the purification of benzoic acid. (n.d.). Google Patents.
  • Purification of benzoic acid. (n.d.). Google Patents.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Quan, J., & Sun, H. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(1), o30. Retrieved from [Link]

  • Exploring the Versatility of this compound in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Zhang, J., et al. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Source details not fully available in search results]
  • 3-Chlorobenzoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. (n.d.). UCL Discovery. Retrieved from [Link]

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.).
  • Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]

  • Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound - SAFETY DATA SHEET. (2023, August 16). [Source details not fully available in search results, likely a supplier's safety document].
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 3-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-2-fluorobenzoic acid. This guide is designed to provide expert insights and practical troubleshooting advice for optimizing catalytic cross-coupling reactions with this versatile yet challenging substrate. By understanding the unique chemical nature of this molecule, you can preemptively address common issues and streamline your synthetic workflows.

Understanding the Substrate: The Three Pillars of Reactivity

This compound presents a unique set of challenges and opportunities in cross-coupling reactions due to the interplay of three key structural features: the carboxylic acid, the ortho-fluoro substituent, and the vicinal chloro and fluoro groups. A successful catalyst selection strategy must account for all three.

  • The Carboxylic Acid Group (-COOH): This acidic proton can interfere with common organometallic reagents and basic conditions. It may coordinate to the metal center, potentially inhibiting catalytic activity. Under certain thermal conditions, it also introduces the risk of decarboxylation, leading to undesired byproducts.

  • The Ortho-Fluoro Substituent (-F): The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect and a weaker mesomeric effect. Its presence can influence the oxidative addition step, a critical part of many catalytic cycles. In some cases, an ortho-fluoro group can direct C-H activation, although for this substrate, the C-Cl bond is the more likely reactive site in standard cross-couplings.

  • Chemoselectivity (C-Cl vs. C-F): The carbon-chlorine bond is significantly weaker and more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. Therefore, selective activation of the C-Cl bond is generally expected and is the basis for predictable synthetic strategies.

Catalyst Selection Strategy: A Decision Workflow

Choosing the right catalyst system is paramount. The following workflow provides a logical pathway for selecting and optimizing your reaction conditions.

Catalyst_Selection_Workflow start Define Reaction Type (e.g., Suzuki, Buchwald-Hartwig) chemoselectivity Primary Goal: Selective C-Cl Activation start->chemoselectivity pd_source Choose Palladium Precatalyst chemoselectivity->pd_source Pd(0) or Pd(II) sources are common ligand Select Appropriate Ligand pd_source->ligand Ligand choice is critical for reactivity and stability sub_pd • Pd(OAc)2 • Pd2(dba)3 • Buchwald Precatalysts (e.g., G3) pd_source->sub_pd base Select Base ligand->base Base must be compatible with -COOH group sub_ligand • Bulky, electron-rich phosphines (e.g., SPhos, XPhos for Suzuki/Buchwald) • N-Heterocyclic Carbenes (NHCs) ligand->sub_ligand solvent Choose Solvent base->solvent Solvent choice impacts solubility and reactivity sub_base • Inorganic carbonates (K2CO3, Cs2CO3) • Phosphates (K3PO4) • Mild organic bases base->sub_base protocol Develop Experimental Protocol solvent->protocol troubleshooting Troubleshooting & Optimization protocol->troubleshooting

Caption: A workflow for selecting a catalyst system for this compound.

Troubleshooting Guide & FAQs

This section addresses specific problems that you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Conversion to Product

Q: I'm attempting a Suzuki-Miyaura coupling with this compound, but I'm only recovering my starting material. What's going wrong?

A: Low or no conversion in Suzuki-Miyaura reactions with this substrate often points to catalyst inhibition or suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:

  • Catalyst Inhibition by the Carboxylic Acid: The acidic proton of the benzoic acid can react with the base, and the resulting carboxylate can coordinate to the palladium center, inhibiting catalysis.

    • Solution: Consider protecting the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction. This is a common strategy to avoid interference from the acidic proton[1]. If protection is not feasible, ensure you are using a sufficient excess of a mild inorganic base like K₂CO₃ or K₃PO₄ (at least 3 equivalents) to both neutralize the acid and facilitate the catalytic cycle.

  • Ineffective Ligand Choice: Aryl chlorides, especially electron-deficient ones, require highly active catalysts for efficient oxidative addition.

    • Solution: Employ bulky, electron-rich phosphine ligands. For Suzuki-Miyaura couplings, ligands such as SPhos, XPhos, or RuPhos are excellent starting points as they are known to promote the oxidative addition step with challenging aryl chlorides. Buchwald-type biarylphosphine ligands are generally recommended for such transformations.

  • Base Incompatibility: While a base is necessary to activate the boronic acid, a strong base can lead to side reactions or degradation of the starting material.

    • Solution: Start with milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong organic bases or hydroxides initially, as they can promote side reactions.

Recommended Starting Protocol for Suzuki-Miyaura Coupling (Ester Protected):

ComponentRecommendationRationale
Substrate Methyl 3-chloro-2-fluorobenzoateProtects the carboxylic acid to prevent catalyst inhibition.
Palladium Source Pd₂(dba)₃ or a G3 Buchwald PrecatalystProvides a reliable source of active Pd(0).
Ligand SPhos or XPhos (2:1 ligand to Pd ratio)Bulky, electron-rich ligands facilitate oxidative addition of the C-Cl bond.
Base K₃PO₄ (3 equivalents)A mild, effective base for Suzuki couplings.
Solvent Dioxane/Water (e.g., 10:1) or Toluene/WaterAprotic solvents are generally effective; a small amount of water can aid in dissolving the base.
Temperature 80-110 °CSufficient to drive the reaction without significant thermal decomposition.
Issue 2: Decarboxylation Side Product Formation

Q: I'm observing a significant amount of 1-chloro-2-fluorobenzene as a byproduct in my reaction. What causes this and how can I prevent it?

A: The formation of 1-chloro-2-fluorobenzene is a clear indication of a decarboxylation side reaction. This is a known challenge when working with benzoic acids in cross-coupling reactions, particularly at elevated temperatures.

  • Thermal Instability: The carboxylate, especially when coordinated to a metal, can be thermally labile and extrude CO₂.

    • Solution: The most effective way to prevent this is to lower the reaction temperature. If the reaction is too slow at lower temperatures, you may need a more active catalyst system (e.g., a more electron-rich ligand) to compensate.

  • Decarboxylative Coupling: In some cases, the carboxylic acid itself can participate in a decarboxylative cross-coupling pathway.

    • Solution: Again, esterification of the carboxylic acid is the most robust solution to completely eliminate this possibility. If you must use the free acid, carefully screen reaction temperatures, starting as low as 60-70 °C, and monitor for the formation of the decarboxylated byproduct by GC-MS or LC-MS.

Issue 3: Poor Yields in Buchwald-Hartwig Amination

Q: I'm trying to couple a primary amine with this compound using Buchwald-Hartwig conditions and getting low yields. What adjustments should I make?

A: The Buchwald-Hartwig amination is sensitive to the choice of base and ligand, especially with an acidic substrate.

  • Base Selection is Critical: Strong bases like NaOtBu or LiHMDS are standard for Buchwald-Hartwig aminations but can have complex interactions with the carboxylic acid.

    • Solution: As with Suzuki coupling, protecting the carboxylic acid as an ester is the most reliable approach. If using the free acid, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, though this can slow down the deprotonation of the amine, which is a key step in the catalytic cycle. A careful screening of bases is warranted.

  • Ligand for C-N Bond Formation: The choice of ligand is crucial for facilitating the reductive elimination step to form the C-N bond.

    • Solution: Bulky biarylphosphine ligands are the industry standard. For primary amines, ligands like XPhos or RuPhos are often effective. For secondary amines, you might consider ligands from the Josiphos family or other specialized ligands designed for hindered couplings.

Recommended Starting Protocol for Buchwald-Hartwig Amination (Ester Protected):

ComponentRecommendationRationale
Substrate Methyl 3-chloro-2-fluorobenzoatePrevents side reactions associated with the free acid.
Palladium Source Pd(OAc)₂ or a G3 Buchwald PrecatalystReliable sources of active palladium catalyst.
Ligand XPhos or RuPhos (1.5-2:1 ligand to Pd ratio)Highly effective for amination of aryl chlorides.
Base NaOtBu or K₃PO₄ (1.5-2 equivalents)A strong base is often required for efficient amine deprotonation.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are standard for this reaction.
Temperature 90-110 °CBalances reaction rate with catalyst and substrate stability.

Frequently Asked Questions (FAQs)

Q1: Which bond is more reactive, the C-Cl or the C-F bond?

A1: The C-Cl bond is significantly more reactive in standard palladium-catalyzed cross-coupling reactions. Oxidative addition to a C-F bond is kinetically and thermodynamically less favorable and typically requires specialized, highly reactive catalyst systems, often involving nickel or different palladium ligand systems not commonly used for standard cross-couplings. For practical purposes, you can expect selective reaction at the C-Cl position.

Q2: Can I perform a Sonogashira or Heck reaction with this substrate?

A2: Yes, both Sonogashira and Heck reactions are feasible, with the reaction expected to occur at the C-Cl bond.

  • For Sonogashira coupling, you would typically use a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (like CuI) and an amine base (e.g., triethylamine or diisopropylethylamine). Again, protection of the carboxylic acid is recommended to avoid side reactions with the amine base.

  • For Heck coupling, a palladium source like Pd(OAc)₂ with a phosphine ligand and a mild base (e.g., K₂CO₃ or an organic amine like triethylamine) would be a standard starting point.

Q3: My reaction mixture turns black. Is my catalyst dead?

A3: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. While some formation can be tolerated, extensive precipitation usually leads to a stalled reaction.

  • Causes: This can be due to insufficient ligand concentration, the presence of oxygen, or excessively high temperatures.

  • Solutions: Ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Use a sufficient ligand-to-palladium ratio (typically 2:1 for monodentate ligands). If the problem persists, try a lower reaction temperature or a more robust ligand.

Q4: Do I need to use anhydrous solvents?

A4: For many cross-coupling reactions, particularly the Buchwald-Hartwig amination, the use of anhydrous solvents is highly recommended to prevent quenching of the strong base and other side reactions. For Suzuki-Miyaura reactions, a small amount of water is often beneficial and part of the standard solvent system (e.g., dioxane/water). Always consult the specific protocol for the reaction you are performing.

Visualizing the Catalytic Cycle: Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ PdII_Biaryl Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Buchwald-Hartwig Amination: Dorel, R. & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • Suzuki-Miyaura Coupling Overview: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ligands for Cross-Coupling: Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

  • Sonogashira Coupling: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Heck Reaction: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Use of 3-Chloro-2-fluorobenzyl Derivatives in Synthesis (Patent): Gilead Sciences, Inc. (2014). An improved production method and new intermediates of synthesis of elvitegravir. WO 2014/056465 A1.
  • Decarboxylative Coupling: Shang, R., & Fu, Y. (2013). Transition-metal-catalyzed decarboxylative cross-coupling reactions. Chemical Society Reviews, 42(20), 7480-7493. [Link]

  • Chemoselectivity in Cross-Coupling: Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in homogeneous nickel catalysis. Nature, 509(7500), 299–309. [Link]

  • Cross-Coupling with Carboxylic Acids: Kakiuchi, F., & Kan, S. (2011). Catalytic C−H functionalization of aromatic compounds. Accounts of Chemical Research, 44(5), 304-317. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 3-Chloro-2-fluorobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-fluorobenzoic acid (CAS 161957-55-7) and its ester/amide derivatives are critical pharmacophores in medicinal chemistry, serving as precursors for Aurora A kinase inhibitors and various fluoro-quinolone antibiotics. However, this scaffold presents a distinct synthetic challenge: the 3-chloro site is the electrophilic handle, but it is electronically deactivated relative to bromides/iodides and sterically influenced by the 2-fluoro substituent.

This application note provides a validated roadmap for successfully coupling this scaffold. Unlike standard aryl halide couplings, success here depends on navigating the "Ortho-Fluoro Effect"—where the fluorine atom inductively activates the C-Cl bond for oxidative addition while simultaneously imposing steric demands that destabilize the transmetalation transition state.

Strategic Analysis: The Scaffold Challenge

Electronic & Steric Environment

The this compound scaffold contains three competing functionalities:

  • C1-Carboxyl Group: Can poison Pd catalysts via carboxylate coordination if not protected or buffered correctly.

  • C2-Fluorine: A small but electronegative atom. It exerts a strong inductive effect (-I), pulling electron density from the ring, which theoretically makes the C3-Cl bond more prone to oxidative addition. However, it also repels the incoming bulky Pd-ligand complex.

  • C3-Chlorine: The reaction site. Aryl chlorides have a high bond dissociation energy (approx. 96 kcal/mol) compared to bromides (81 kcal/mol), requiring electron-rich, bulky phosphine ligands to facilitate oxidative addition.

Mechanistic Pathway & Ligand Selection

To overcome the inertness of the C-Cl bond, we utilize Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands serve a dual purpose:

  • Electron Richness: The alkyl groups on the phosphorus push electron density onto the Palladium, accelerating the difficult oxidative addition into the C-Cl bond.

  • Biaryl Backbone: Provides steric bulk that promotes the reductive elimination step, which is often the turnover-limiting step in crowded systems.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific catalytic cycle for this substrate, highlighting the critical oxidative addition step at the C-Cl bond.

SuzukiCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) Pd0->OxAdd + Substrate Substrate 3-Chloro-2-fluorobenzoate Substrate->OxAdd PdII_Ox L-Pd(II)-Cl(Ar) OxAdd->PdII_Ox TransMet Transmetalation (Boronate Species) PdII_Ox->TransMet + Ar'-B(OH)3 + Base Base Base Activation (OH- / CO3--) Base->TransMet PdII_Biaryl L-Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product Release

Figure 1: Catalytic cycle emphasizing the oxidative addition barrier of the aryl chloride and the role of base in the transmetalation step.

Experimental Protocols

Protocol A: Coupling of the Free Acid (Direct Method)

Best for: Rapid screening when esterification is undesirable. Challenge: The free carboxylic acid can form unreactive Pd-carboxylate complexes. We use a surplus of inorganic base to ensure the acid is fully deprotonated and the catalyst remains active.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)[1]

  • Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)

  • Base: K₃PO₄ (3.0 - 4.0 equiv)

  • Solvent: Toluene : Water (10:1 v/v)[1]

Procedure:

  • Inerting: Charge a reaction vial with a stir bar, this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal with a septum cap. Evacuate and backfill with Argon (x3).

  • Solvation: Add degassed Toluene and Water via syringe. The high water content helps solubilize the inorganic base and the carboxylate salt.

  • Reaction: Heat the mixture to 100°C for 12-18 hours. Vigorous stirring is essential as this is a biphasic system.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the product acid). Extract with Ethyl Acetate.

  • Purification: The crude acid often requires crystallization or reverse-phase HPLC.

Protocol B: Coupling of Ester Derivatives (Recommended)

Best for: Scale-up, high yields, and difficult substrates. Advantage: Converting the acid to a Methyl or Ethyl ester (CAS 161957-56-8 for methyl ester) eliminates catalyst poisoning and simplifies purification.

Reagents:

  • Substrate: Methyl 3-chloro-2-fluorobenzoate (1.0 equiv)

  • Boronate: Arylboronic acid pinacol ester (1.1 equiv)

  • Pre-catalyst: XPhos Pd G3 (1-3 mol%)

    • Note: G3 precatalysts activate rapidly at room temperature.

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Procedure:

  • Setup: In a glovebox or under Argon flow, add the ester substrate, boronate ester, XPhos Pd G3, and base to the reaction vessel.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture.

  • Thermal Cycle: Heat to 80°C . Due to the high activity of XPhos Pd G3, conversion is often complete within 2-6 hours.

  • Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the aryl chloride peak (RT shifts significantly upon coupling).

  • Workup: Dilute with water, extract with DCM or EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Optimization & Troubleshooting

When standard protocols fail, use the following decision matrix to optimize reaction conditions.

OptimizationTree Start Reaction Failed Low Yield CheckSM Is SM consumed? Start->CheckSM NoReaction No Reaction (SM Intact) CheckSM->NoReaction No Dehal Dehalogenation (H-Substituted) CheckSM->Dehal Yes, wrong product Homo Homocoupling (Ar-Ar) CheckSM->Homo Yes, dimer Soln1 Switch Ligand: Try XPhos or BrettPhos Increase Temp to 110°C NoReaction->Soln1 Soln2 Switch Solvent: Use anhydrous THF/Dioxane Switch to CsF base Dehal->Soln2 Soln3 Reduce Catalyst Load Add Scavenger Degas Solvent Better Homo->Soln3

Figure 2: Troubleshooting decision tree for Suzuki couplings of deactivated aryl chlorides.

Data Summary: Ligand Performance Matrix

Relative conversion rates based on internal standard screening of 3-chloro-2-fluorobenzoate with phenylboronic acid (100°C, 4h).

LigandCatalyst SystemConversion (%)Comments
PPh₃ Pd(PPh₃)₄< 10%Ineffective for aryl chlorides.
dppf Pd(dppf)Cl₂35%Moderate; good for simple substrates only.
SPhos Pd(OAc)₂ / SPhos88%Excellent choice. High tolerance for steric bulk.
XPhos XPhos Pd G3> 98%Best performer. Rapid oxidative addition.
BrettPhos Pd(OAc)₂ / BrettPhos92%Good alternative if SPhos fails.

Safety & Handling

  • This compound: Causes skin irritation (H315) and serious eye irritation (H319).[2] Handle with gloves and eye protection.

  • Palladium Catalysts: Heavy metal toxicity. All waste must be disposed of in designated heavy metal waste streams.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before heating.

References

  • Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Source: Journal of Organic Chemistry (2009). Context: Establishes the efficacy of RuPhos/SPhos systems for chlorinated substrates.

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. Source: Journal of the American Chemical Society (2015).[3] Context: Discusses the electronic effects of fluoro-substituents on oxidative addition.

  • Preparation of Sulfonated Water-Soluble Phosphine Ligands for Suzuki-Miyaura Coupling. Source: Organic Process Research & Development. Context: Protocols for biphasic solvent systems relevant to free acid coupling.

  • This compound: Substance Information. Source: PubChem (NIH). Context: Physical properties and safety data (GHS Classifications).[2]

Sources

Analytical challenges in the characterization of 3-Chloro-2-fluorobenzoic acid isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 3-chloro-2-fluorobenzoic acid and its positional isomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the separation, identification, and quantification of these closely related compounds. As a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), ensuring the isomeric purity of this compound is of paramount importance.[1] This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to empower you to overcome analytical hurdles and ensure the integrity of your results.

The Core Challenge: Isomeric Similarity

The primary analytical difficulty in characterizing this compound lies in the subtle structural differences among its positional isomers. These isomers share the same molecular weight and core structure, with variation only in the positions of the chloro and fluoro substituents on the benzoic acid ring. This similarity leads to nearly identical physical and chemical properties, making their separation and unambiguous identification a significant challenge for standard analytical techniques.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to separate and identify the isomers of this compound in pharmaceutical development?

A1: The specific isomer of a chemical building block used in drug synthesis can profoundly impact the final API's efficacy, safety, and toxicity profile. Even minor impurities of an undesired isomer can lead to unforeseen side effects or reduced therapeutic effect. Regulatory bodies like the FDA and EMA require stringent impurity profiling of all starting materials and final drug products. Therefore, robust analytical methods to ensure the correct isomer is used and to quantify any isomeric impurities are essential for regulatory compliance and patient safety.

Q2: What are the most common analytical techniques used for the characterization of this compound isomers?

A2: The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) for separation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification (often after derivatization), and Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous structural elucidation of the isomers.

Q3: I am having trouble separating the isomers using a standard C18 HPLC column. What is the likely cause?

A3: Standard C18 columns primarily separate compounds based on hydrophobicity. Since the isomers of this compound have very similar polarities and hydrophobicities, a C18 column may not provide sufficient selectivity for baseline separation. You are likely experiencing peak co-elution, where two or more isomers elute from the column at or near the same time.

HPLC Troubleshooting Guide

Issue: Co-elution of Isomers on a C18 Column

Probable Cause: Lack of sufficient selectivity of the stationary phase for the subtle structural differences between the isomers.

Solutions:

  • Change the Stationary Phase Chemistry:

    • Phenyl-Hexyl or Phenyl-Propyl Columns: These columns offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analytes. This can often resolve isomers that are inseparable on a C18 column.

    • Pentafluorophenyl (PFP) Columns: PFP columns provide a unique separation mechanism involving a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. They are particularly effective for separating halogenated aromatic compounds.

  • Optimize the Mobile Phase:

    • Solvent Choice: Varying the organic modifier (e.g., switching from acetonitrile to methanol or vice versa) can alter the selectivity and potentially improve separation.

    • pH Adjustment: The ionization state of the carboxylic acid group is pH-dependent. Adjusting the pH of the aqueous portion of the mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) can influence the retention and selectivity of the isomers. For acidic compounds like benzoic acids, a mobile phase pH around 2.5-3.5 is a good starting point.

    • Additives: The use of ion-pairing reagents in the mobile phase can sometimes enhance the separation of acidic compounds.

  • Method Parameter Adjustments:

    • Gradient Optimization: A shallower gradient can increase the resolution between closely eluting peaks.

    • Temperature Control: Operating the column at a controlled, elevated temperature (e.g., 40°C) can improve peak shape and sometimes enhance selectivity.

Experimental Protocol: HPLC Method Development for Isomer Separation
  • Initial Screening:

    • Columns: Screen a C18, a Phenyl-Hexyl, and a PFP column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20-80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Detection: UV at 230 nm

  • Optimization:

    • Based on the initial screening, select the column that shows the best partial separation.

    • Fine-tune the gradient to improve resolution around the eluting isomers.

    • If co-elution persists, systematically change the organic modifier to methanol and re-optimize the gradient.

    • Adjust the pH of the aqueous phase using a buffer if necessary.

GC-MS Troubleshooting Guide

Issue: Poor Peak Shape and Low Response for this compound

Probable Cause: Benzoic acids are polar and can exhibit poor chromatographic behavior in GC due to their tendency to adsorb to active sites in the injector and column. This can lead to peak tailing and reduced sensitivity.

Solution: Derivatization

Convert the carboxylic acid group to a less polar ester, such as a methyl ester, prior to GC-MS analysis. This is a common and effective strategy to improve the volatility and chromatographic performance of acidic analytes.

Experimental Protocol: Derivatization for GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of methanol.

  • Reagent Addition: Add 2-3 drops of concentrated sulfuric acid as a catalyst.

  • Reaction: Heat the mixture at 60-70°C for 1-2 hours.

  • Work-up: After cooling, neutralize the solution with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent like diethyl ether or ethyl acetate.

  • Analysis: Inject the organic extract into the GC-MS.

Issue: Difficulty in Distinguishing Isomers by Mass Spectra

Probable Cause: Positional isomers often yield very similar mass spectra under electron ionization (EI), as the fragmentation is primarily driven by the functional groups and not their relative positions on the aromatic ring.

Solutions:

  • Careful Examination of Fragmentation Patterns: While the major fragments may be the same, there might be subtle differences in the relative abundances of certain fragment ions that can be used for differentiation, especially with high-resolution mass spectrometry.

  • Advanced MS Techniques: For challenging cases, specialized techniques can be employed. For instance, coordination of the isomers with a metal ion, such as Th(IV), can lead to distinct fragmentation patterns in the mass spectrometer, allowing for their discrimination.[1]

Predicted GC-MS Fragmentation of Methyl 3-chloro-2-fluorobenzoate
m/zPredicted FragmentNotes
188[M]+•Molecular ion (for the methyl ester)
157[M - OCH3]+Loss of the methoxy group
129[M - COOCH3]+Loss of the carbomethoxy group
94[C6H3Cl]+•Chlorophenyl radical cation

Note: The presence of chlorine will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

NMR Spectroscopy Guide for Isomer Identification

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of positional isomers. The number of signals, their chemical shifts, and the coupling patterns provide a unique fingerprint for each isomer.

Q4: How can ¹H NMR distinguish between the different isomers of this compound?

A4: Each isomer will exhibit a unique set of signals in the aromatic region of the ¹H NMR spectrum. The number of distinct proton signals and their splitting patterns (multiplicity) will differ based on the symmetry of the molecule and the coupling interactions between adjacent protons.

Q5: How does ¹³C NMR aid in the identification of these isomers?

A5: Similar to ¹H NMR, the number of unique carbon signals in the ¹³C NMR spectrum is determined by the molecule's symmetry. Isomers with higher symmetry will show fewer signals. The chemical shifts of the carbons are also sensitive to the electronic effects of the attached chloro and fluoro substituents.

Predicted NMR Characteristics of this compound Isomers
IsomerPredicted No. of ¹H Signals (Aromatic)Predicted No. of ¹³C Signals (Aromatic)Key Differentiating Features in ¹H NMR
This compound36Three distinct multiplets in the aromatic region.
2-Chloro-3-fluorobenzoic acid36Three distinct multiplets with different coupling patterns compared to the 3,2-isomer.
4-Chloro-2-fluorobenzoic acid36One proton will likely show coupling to fluorine.
2-Chloro-4-fluorobenzoic acid36Different coupling pattern and chemical shifts due to the para-fluoro substituent.
5-Chloro-2-fluorobenzoic acid36The proton between the two halogens will likely be a singlet or a narrow triplet depending on the coupling to fluorine.
2-Chloro-5-fluorobenzoic acid36The proton between the chlorine and the carboxylic acid group will have a distinct chemical shift.

Note: The actual chemical shifts will depend on the solvent and other experimental conditions. These are general predictions to guide interpretation.

Advanced NMR Techniques

For complex spectra or overlapping signals, 2D NMR techniques can be invaluable:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is extremely useful for assigning quaternary carbons and piecing together the molecular structure.

Workflow for Isomer Characterization

workflow cluster_0 Sample Analysis cluster_1 Data Interpretation and Troubleshooting cluster_2 Final Characterization Sample Sample containing This compound and potential isomers HPLC HPLC Analysis (C18, Phenyl, PFP columns) Sample->HPLC GCMS GC-MS Analysis (after derivatization) Sample->GCMS NMR NMR Analysis (¹H, ¹³C, 2D) Sample->NMR HPLC_Data HPLC Data: - Co-elution? - Peak Purity? HPLC->HPLC_Data GCMS_Data GC-MS Data: - Fragmentation Pattern - Isotopic Pattern GCMS->GCMS_Data NMR_Data NMR Data: - Number of Signals - Splitting Patterns - Coupling Constants NMR->NMR_Data Troubleshoot_HPLC Troubleshoot HPLC: - Change column - Optimize mobile phase HPLC_Data->Troubleshoot_HPLC If co-elution Compare_MS Compare with predicted fragmentation GCMS_Data->Compare_MS Assign_Structure Assign Structure using 2D NMR NMR_Data->Assign_Structure Final_ID Isomer Identification and Quantification Troubleshoot_HPLC->Final_ID Compare_MS->Final_ID Assign_Structure->Final_ID

Caption: A logical workflow for the comprehensive characterization of this compound isomers.

References

  • Chen, X., et al. (2022). Discrimination and quantitation of halobenzoic acid positional isomers upon Th(IV) coordination by mass spectrometry. Chemical Communications, 58(16). DOI:10.1039/D1CC06925J. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of this compound in Material Science. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide: Navigating Reactivity Differences Between 3-Chloro-2-fluorobenzoic Acid and 3-Bromo-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical and materials science synthesis, the choice of a starting material can dictate the efficiency, cost, and ultimate success of a synthetic route. Among the versatile dihalogenated benzoic acids, 3-Chloro-2-fluorobenzoic acid and 3-Bromo-2-fluorobenzoic acid are crucial building blocks. While structurally similar, the substitution of chlorine with bromine at the 3-position introduces significant, albeit nuanced, differences in reactivity that are critical for a researcher to understand. This guide provides an in-depth comparison of these two reagents, supported by physicochemical data and mechanistic principles, to inform strategic decisions in experimental design.

Physicochemical Properties: A Foundation for Reactivity

Before delving into synthetic applications, a comparison of the fundamental properties of these two molecules provides initial clues to their behavior. Both compounds are white to off-white crystalline solids at room temperature.[1][2]

PropertyThis compound3-Bromo-2-fluorobenzoic acid
CAS Number 161957-55-7161957-56-8
Molecular Formula C₇H₄ClFO₂C₇H₄BrFO₂
Molecular Weight 174.56 g/mol [3]219.01 g/mol [4]
Melting Point 177-180 °C[3]~168 °C[5]
Predicted pKa No data available2.88 ± 0.10[5]
Appearance White to off-white powder[1][2]White to light yellow powder/crystal[5]

The Decisive Factor: Reactivity in Palladium-Catalyzed Cross-Coupling

The primary synthetic utility of these compounds lies in their application as aryl halide partners in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. In these reactions, the carbon-halogen bond is the reactive site, and the choice between chlorine and bromine is a classic trade-off between reactivity and cost.[6]

The Underlying Chemistry: Why Bromides React Faster

The superior reactivity of aryl bromides over aryl chlorides in cross-coupling is a well-established principle in organic chemistry.[6] This difference is rooted in two key factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. Consequently, less energy is required to break the C-Br bond during the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[6]

  • Oxidative Addition Kinetics: The rate of oxidative addition of the aryl halide to the low-valent palladium(0) catalyst is generally much faster for aryl bromides.[6][7] The greater polarizability and lower bond strength of the C-Br bond facilitate its interaction with and cleavage by the electron-rich metal center.[6]

While the development of highly active palladium catalysts with specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) has vastly improved the viability of using less reactive aryl chlorides, the intrinsic reactivity advantage of aryl bromides remains.[6][8] This means that reactions with 3-bromo-2-fluorobenzoic acid can often be achieved under milder conditions, with lower catalyst loadings, or in shorter reaction times compared to its chloro-analog.

G OA OA Rate_Br Rate_Br OA->Rate_Br

Practical Implications and Experimental Choices
  • For Mild Conditions & Sensitive Substrates: When working with thermally sensitive functional groups or when aiming for the mildest possible reaction conditions, 3-Bromo-2-fluorobenzoic acid is the superior choice. Its higher reactivity allows for lower reaction temperatures and potentially avoids the need for highly specialized, expensive catalyst systems.

  • For Cost-Effectiveness & Process Development: In large-scale synthesis, where cost is a major driver, This compound becomes a highly attractive option.[6][7] While it necessitates more forceful conditions (higher temperatures, higher catalyst loading, and/or advanced ligands), the lower cost of the starting material can lead to significant economic advantages.[6] The development of a robust process using the chloro-analog is often a key goal in industrial drug development.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This generalized procedure highlights the key steps in a Suzuki-Miyaura coupling. It is crucial to note that optimal conditions are substrate-dependent and require optimization.

G start Start step1 Combine Aryl Halide, Boronic Acid, and Base in Reaction Vessel start->step1 step2 Evacuate and Backfill with Inert Gas (3x) (e.g., Argon, Nitrogen) step1->step2 step3 Add Pd Catalyst and Ligand (if needed) step2->step3 step4 Add Degassed Solvent (e.g., Dioxane, Toluene) step3->step4 step5 Heat Reaction Mixture (Typically 80-120 °C) step4->step5 step6 Monitor Reaction (TLC, GC-MS, LC-MS) step5->step6 step7 Work-up: Cool, Dilute, Wash with H₂O/Brine step6->step7 Reaction Complete step8 Isolate and Purify: Dry, Concentrate, Column Chromatography step7->step8 end Purified Product step8->end

Methodology:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the aryl halide (3-chloro- or 3-bromo-2-fluorobenzoic acid, 1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 mmol).[6]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf); 0.5-5 mol%) and any additional ligand if required.[6] For the less reactive this compound, a more active catalyst system featuring ligands like SPhos, XPhos, or RuPhos may be necessary.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, DMF; 5-10 mL) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by a suitable analytical method (e.g., TLC, LC-MS) until the starting aryl halide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.

Other Synthetic Considerations

Beyond cross-coupling, both molecules can undergo reactions typical of benzoic acids, such as esterification or conversion to an acyl chloride for subsequent amide coupling.[3] For example, this compound has been used as a building block for Aurora A kinase inhibitors via peptide coupling chemistry.[3] In these transformations, the difference between the chloro and bromo substituents is generally negligible as the reaction occurs at the carboxylic acid moiety. Both compounds are also potential precursors for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers.[3][9]

Conclusion and Recommendations

The choice between this compound and 3-Bromo-2-fluorobenzoic acid is a strategic decision based on a balance of reactivity, cost, and the specific demands of the synthetic target.

  • Choose 3-Bromo-2-fluorobenzoic acid for initial route scouting, synthesis of complex molecules with sensitive functional groups, and when milder reaction conditions are a priority. Its higher intrinsic reactivity provides a greater chance of success with standard catalytic systems.[6]

  • Choose this compound for large-scale synthesis where cost is a primary concern and where the investment in process optimization to overcome its lower reactivity is justified.[6][7] Its use requires careful selection of modern, highly active catalyst systems.

By understanding the fundamental principles of C-X bond activation in cross-coupling reactions, researchers can make an informed choice, saving valuable time and resources in their synthetic endeavors.

References

  • Daylight Chemical Information Systems, Inc. This compound: A Building Block for Advanced Materials and Research. (2026-01-21). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties of this compound. Available from: [Link]

  • Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Available from: [Link]

  • ResearchGate. Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst. (2025-08-07). Available from: [Link]

  • Google Patents. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.
  • National Institutes of Health. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020-10-23). Available from: [Link]

  • ACS Publications. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics. (2018-05-23). Available from: [Link]

  • ACS Publications. Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines | Organometallics. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Methyl 3-Bromo-2-Fluorobenzoate: Properties and Applications. Available from: [Link]

  • PubChem. 4-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 302681. Available from: [Link]

  • Chemistry Stack Exchange. Relative acidity of p-chlorobenzoic acid and p-flurobenzoic acid. (2017-06-22). Available from: [Link]

  • The Mirica Group - University of Illinois. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025-08-26). Available from: [Link]

  • National Institutes of Health. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021-12-28). Available from: [Link]

  • Cheméo. Chemical Properties of this compound, decyl ester. Available from: [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016-08-09). Available from: [Link]

  • National Institutes of Health. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 3-Bromo-2-Methylbenzoic Acid: Properties and Applications. Available from: [Link]

  • Cambridge Open Engage. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes | Inorganic Chemistry | ChemRxiv. (2024-04-29). Available from: [Link]

  • PubMed. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025-08-26). Available from: [Link]

Sources

Spectroscopic analysis of 3-Chloro-2-fluorobenzoic acid and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validated Analytical Methods for 3-Chloro-2-fluorobenzoic Acid Quantification Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.

Executive Summary

This compound (CAS 161957-55-7) is a critical regio-specific intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics, most notably Gemifloxacin Mesylate . Its purity is a Critical Quality Attribute (CQA) because regioisomeric impurities (e.g., 2-chloro-6-fluorobenzoic acid) possess similar physicochemical properties but can lead to inactive or toxic downstream byproducts.

This guide compares the two industry-standard methodologies for its quantification: RP-HPLC (UV) for routine process control and GC-MS for trace impurity analysis. The protocols below are synthesized from validated pharmaceutical impurity profiling workflows and environmental tracer studies.

Method 1: Stability-Indicating RP-HPLC (The Industrial Standard)

Best For: Routine purity assay, reaction monitoring, and high-throughput QC.

The Mechanistic Rationale

Benzoic acids are weak acids (pKa ~3.0–4.0). In standard neutral reversed-phase conditions, they ionize, leading to early elution and peak tailing due to secondary silanol interactions.

  • Senior Scientist Insight: To achieve sharp peak shape and reproducible retention, we must suppress ionization. The mobile phase pH must be maintained at least 1.5 units below the pKa. Therefore, a phosphate buffer at pH 2.5–3.0 is non-negotiable for this method.

Validated Protocol Parameters
ParameterSpecification
Column C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse)
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic (60:40 Buffer:ACN) or Gradient (if separating isomers)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (secondary reference @ 276 nm for Gemifloxacin correlation)
Column Temp 30°C
Injection Vol 20 µL
Workflow Diagram: HPLC Analysis Loop

The following diagram illustrates the critical decision points in the HPLC workflow to ensure system suitability.

HPLC_Workflow Start Start: Sample Preparation Dissolution Dissolve in Mobile Phase (Prevent Solvent Shock) Start->Dissolution Filter Filter (0.22 µm PVDF) Remove Particulates Dissolution->Filter Inject Inject 20 µL Filter->Inject Separation C18 Column Separation (pH 3.0 Suppression) Inject->Separation Detection UV Detection @ 230 nm Separation->Detection Decision Check System Suitability (Tailing < 1.5, Theoretical Plates > 2000) Detection->Decision Pass Data Processing & Quantification Decision->Pass Pass Fail Troubleshoot: Check pH or Column Age Decision->Fail Fail Fail->Start Re-prep

Caption: Standardized HPLC workflow emphasizing the critical system suitability check point to prevent data invalidation.

Method 2: GC-MS with Derivatization (Trace Analysis)

Best For: Trace impurity profiling (<0.1%), genotoxic impurity screening, and complex matrices where UV selectivity is poor.

The Mechanistic Rationale

This compound is polar and non-volatile, making it unsuitable for direct GC analysis. Direct injection leads to adsorption in the liner and broad, ghosting peaks.

  • Senior Scientist Insight: We must mask the polar carboxylic acid group. Methylation (using

    
    -Methanol) or Silylation  (using BSTFA) are the standard approaches. For quantitative rigor, silylation is often preferred due to speed, though methylation provides more stable derivatives for long sequences.
    
Validated Protocol Parameters (Silylation Route)
ParameterSpecification
Derivatization 10 mg sample + 100 µL Pyridine + 100 µL BSTFA (with 1% TMCS). Heat @ 60°C for 30 min.
Column DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 µm film)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Temp Program 80°C (hold 2 min) → 10°C/min → 280°C (hold 5 min)
Inlet Split 10:1 @ 250°C
MS Source EI (70 eV), Source Temp 230°C
SIM Ions Monitor m/z specific to silylated molecular ion (Target M+ and M-15)
Workflow Diagram: Derivatization Logic

This diagram outlines the critical steps to ensure complete derivatization, a common failure point in GC analysis of acids.

GC_Workflow cluster_moisture Critical Control Point Sample Solid Sample (Dried) Reagent Add BSTFA + 1% TMCS (Silylating Agent) Sample->Reagent Cat Add Pyridine (Catalyst/Scavenger) Reagent->Cat Heat Incubate @ 60°C 30 Minutes Cat->Heat Cool Cool to RT & Dilute with Hexane Heat->Cool Inject GC-MS Injection (Split 10:1) Cool->Inject Moisture Ensure System is ANHYDROUS Moisture->Reagent Moisture kills reaction

Caption: GC-MS derivatization workflow highlighting moisture control as the critical failure mode for silylation reactions.

Comparative Analysis: Choosing the Right Tool

The following data summarizes the performance characteristics of both methods based on validation studies of halogenated benzoic acids.

FeatureRP-HPLC (UV)GC-MS (Derivatized)
Linearity (

)
> 0.999 (Range: 1–100 µg/mL)> 0.995 (Range: 0.05–10 µg/mL)
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.01 µg/mL (10 ppb)
Precision (RSD) < 1.0%< 3.5%
Throughput High (No derivatization)Low (Requires incubation)
Specificity Moderate (Depends on column)High (Mass spectral fingerprint)
Cost per Sample LowHigh
Senior Scientist Recommendation
  • Use HPLC for raw material release testing (Assay >98%) and reaction completion monitoring. The acidic mobile phase ensures the acid stays protonated, interacting predictably with the C18 chain.

  • Use GC-MS only when investigating "unknown" impurities or when sensitivity below 0.05% is required (e.g., genotoxic impurity clearance).

References

  • Context: Describes the validation of Gemifloxacin and its starting materials (including halogenated benzoic acids)

  • GC-MS Determination of Chlorobenzoic Acids Source: PubMed / NIH Context: Details the derivatization and GC-MS analysis of chlorobenzoic and fluorobenzoic acids, establishing the necessity of derivatization for volatile separ

  • Source: Journal of Chromatography A (via PubMed)

  • This compound Chemical Data Source: PubChem (NIH) Context: Authoritative source for physicochemical properties (pKa, solubility) used to design the extraction and mobile phase conditions.

A Comparative Guide to the Biological Activity of 3-Chloro-2-fluorobenzoic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the halogenated benzoic acid scaffold has emerged as a privileged structure, consistently featuring in the development of novel therapeutic agents. Among these, 3-chloro-2-fluorobenzoic acid has garnered significant attention as a versatile building block for potent bioactive molecules. This guide provides an in-depth comparison of the biological activities of its derivatives, with a primary focus on their promising role as anticancer agents, supported by experimental data and detailed protocols for researchers in drug discovery and development.

The this compound Scaffold: A Foundation for Potent Kinase Inhibition

The unique electronic properties conferred by the ortho-fluoro and meta-chloro substituents on the benzoic acid ring make this scaffold particularly valuable. The electron-withdrawing nature of these halogens can influence the acidity of the carboxylic acid group and the overall molecular conformation, which are critical factors for binding interactions with biological targets.[1] This has been notably exploited in the design of inhibitors for Aurora A kinase, a key regulator of cell division that is frequently overexpressed in various human cancers.[2][3]

Derivatives incorporating the this compound moiety have demonstrated exceptional potency. Through peptide coupling, this acid can be integrated into larger molecular scaffolds, leading to compounds with half-maximal inhibitory concentrations (IC50) in the low nanomolar range. For instance, a notable derivative has been reported to inhibit Aurora A kinase with an IC50 value of up to 3.5 ± 0.29 nM .[2] This high level of activity underscores the significance of this particular substitution pattern for potent enzyme inhibition.

Comparative Analysis: Structure-Activity Relationship (SAR) of Halogenated Phenyl Derivatives as Aurora A Kinase Inhibitors

While a comprehensive library of this compound derivatives is not extensively documented in a single comparative study, we can infer valuable structure-activity relationship (SAR) insights by examining related series of compounds. A study on pyrimidine-based Aurora A inhibitors provides a compelling case for the nuanced role of halogen substitution patterns on the phenyl ring, which is analogous to our scaffold of interest.[1][4]

The causality behind this experimental design is to systematically probe the binding pocket of the kinase. Different substitutions alter the electronic distribution and steric profile of the inhibitor, thereby affecting its ability to form favorable interactions with key amino acid residues in the enzyme's active site.

Table 1: Comparative Inhibitory Activity of Halogenated Phenyl Derivatives against Aurora A Kinase [1][4]

Compound Derivative (Substitution on Phenyl Ring)Aurora A IC50 (nM)
4-Chloro-3-fluorophenyl52.2 ± 8.1
4-Chloro-2,3-difluorophenyl64.9 ± 13.7
2,3-Difluorophenyl> 100
3,4-DichlorophenylPotent (qualitative)

Data is presented for a series of pyrimidine-based inhibitors where the indicated phenyl moiety was attached. This serves as a model to understand the influence of the substitution pattern.

From this data, several key insights emerge:

  • Positional Importance: The specific placement of the chloro and fluoro groups is critical for activity. The 4-chloro-3-fluorophenyl derivative (analogous to our core scaffold but with a different attachment point) displays potent inhibition.[1][4]

  • Halogen Identity: The combination of chlorine and fluorine appears to be more effective than two fluorine atoms (e.g., 2,3-difluorophenyl derivative shows weaker activity).[1][4]

  • Structure-Based Rationale: The observed SAR suggests that the size and electronegativity of the halogens at specific positions on the phenyl ring are crucial for optimal interaction with the Aurora A kinase binding pocket. It is likely that these substituents are involved in specific hydrogen bonds or halogen bonds with the protein, and their precise positioning dictates the overall binding affinity.[1]

The following diagram illustrates the conceptual relationship between substituent modifications and the resulting biological activity.

SAR_Concept cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Core_Scaffold This compound Derivatization Modify Substituents (R1, R2, R3...) Core_Scaffold->Derivatization Amidation, Esterification, etc. Screening In vitro Kinase Assay Derivatization->Screening Test Compound Library Data_Analysis Determine IC50 Values Screening->Data_Analysis Generate Dose-Response Curve SAR_Analysis Structure-Activity Relationship (SAR) Data_Analysis->SAR_Analysis Compare Potency SAR_Analysis->Derivatization Optimize Lead Compound

Caption: Conceptual workflow for SAR studies of this compound derivatives.

Mechanism of Action: Targeting Mitosis through Aurora A Kinase Inhibition

Aurora A kinase is a serine/threonine kinase that plays a pivotal role in mitotic progression. It is essential for centrosome maturation, spindle assembly, and proper chromosome segregation.[5] Overexpression of Aurora A leads to genomic instability, a hallmark of cancer, and is associated with poor prognosis in many malignancies.[3]

Inhibitors derived from this compound act by competing with ATP for binding to the kinase's active site. This competitive inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the normal mitotic process. The consequence of this disruption is cell cycle arrest, typically at the G2/M phase, which ultimately triggers apoptosis (programmed cell death) in cancer cells.[3]

Aurora_Pathway cluster_0 Normal Cell Cycle (G2/M Phase) cluster_1 Action of Inhibitor AuroraA_Active Active Aurora A Kinase Phosphorylation Phosphorylation AuroraA_Active->Phosphorylation Substrates Mitotic Substrates (e.g., TPX2, Plk1) Substrates->Phosphorylation Mitosis Proper Mitotic Progression Phosphorylation->Mitosis Inhibitor 3-Chloro-2-fluorobenzoic Acid Derivative AuroraA_Inactive Inactive Aurora A Kinase Inhibitor->AuroraA_Inactive Binds to ATP pocket Arrest G2/M Arrest & Apoptosis AuroraA_Inactive->Arrest Inhibition of Phosphorylation Experimental_Workflow cluster_0 Cell-Based Assay (MTT) cluster_1 Biochemical Assay (Kinase) Seed_Cells 1. Seed Cancer Cells in 96-well Plate Treat_Cells 2. Add Serial Dilutions of Test Compound Seed_Cells->Treat_Cells Incubate_72h 3. Incubate for 72h Treat_Cells->Incubate_72h Add_MTT 4. Add MTT Reagent Incubate_72h->Add_MTT Solubilize 5. Solubilize Formazan Add_MTT->Solubilize Read_Absorbance 6. Read Absorbance (570nm) Solubilize->Read_Absorbance Data_Analysis Calculate IC50 / GI50 Values Read_Absorbance->Data_Analysis Prepare_Reagents 1. Prepare Kinase, Substrate, ATP, and Compound Mix_Reagents 2. Combine Compound and Kinase Prepare_Reagents->Mix_Reagents Start_Reaction 3. Initiate with ATP/Substrate Mix_Reagents->Start_Reaction Incubate_60m 4. Incubate for 60 min Start_Reaction->Incubate_60m Detect_Signal 5. Add Detection Reagent Incubate_60m->Detect_Signal Read_Fluorescence 6. Read Fluorescence Detect_Signal->Read_Fluorescence Read_Fluorescence->Data_Analysis

Caption: General experimental workflows for in vitro evaluation of anticancer compounds.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising class of compounds for the development of targeted anticancer therapies. The exceptional potency observed in Aurora A kinase inhibition highlights the value of this specific halogenated scaffold. The comparative data, while inferred from a related series, strongly suggests that the precise positioning of chloro and fluoro substituents is a critical determinant of biological activity, offering a clear rationale for future lead optimization efforts.

Future research should focus on synthesizing and testing a dedicated library of amides, esters, and other derivatives of this compound to build a direct and comprehensive SAR model. Such studies will be instrumental in refining the pharmacophore, improving selectivity, and ultimately advancing these potent compounds toward clinical development.

References

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. Available at: [Link]

  • Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. PubMed. Available at: [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. MDPI. Available at: [Link]

  • Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. Royal Society of Chemistry. Available at: [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. National Institutes of Health. Available at: [Link]

  • Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. PubMed. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. Available at: [Link]

  • Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. PubMed. Available at: [Link]

  • Novel, highly potent PROTACs targeting AURORA-A kinase. ResearchGate. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

  • Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase. ResearchGate. Available at: [Link]

  • Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers. Available at: [Link]

  • Aurora kinase inhibitors: a new class of drugs targeting the regulatory mitotic system. PubMed. Available at: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. Available at: [Link]

  • 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. ResearchGate. Available at: [Link]

  • Cell sensitivity assays: the MTT assay. PubMed. Available at: [Link]

Sources

Validated analytical methods for 3-Chloro-2-fluorobenzoic acid quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validated Analytical Methods for 3-Chloro-2-fluorobenzoic Acid Quantification Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.

Executive Summary

This compound (CAS 161957-55-7) is a critical regio-specific intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics, most notably Gemifloxacin Mesylate . Its purity is a Critical Quality Attribute (CQA) because regioisomeric impurities (e.g., 2-chloro-6-fluorobenzoic acid) possess similar physicochemical properties but can lead to inactive or toxic downstream byproducts.

This guide compares the two industry-standard methodologies for its quantification: RP-HPLC (UV) for routine process control and GC-MS for trace impurity analysis. The protocols below are synthesized from validated pharmaceutical impurity profiling workflows and environmental tracer studies.

Method 1: Stability-Indicating RP-HPLC (The Industrial Standard)

Best For: Routine purity assay, reaction monitoring, and high-throughput QC.

The Mechanistic Rationale

Benzoic acids are weak acids (pKa ~3.0–4.0). In standard neutral reversed-phase conditions, they ionize, leading to early elution and peak tailing due to secondary silanol interactions.

  • Senior Scientist Insight: To achieve sharp peak shape and reproducible retention, we must suppress ionization. The mobile phase pH must be maintained at least 1.5 units below the pKa. Therefore, a phosphate buffer at pH 2.5–3.0 is non-negotiable for this method.

Validated Protocol Parameters
ParameterSpecification
Column C18 (L1), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse)
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Mode Isocratic (60:40 Buffer:ACN) or Gradient (if separating isomers)
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (secondary reference @ 276 nm for Gemifloxacin correlation)
Column Temp 30°C
Injection Vol 20 µL
Workflow Diagram: HPLC Analysis Loop

The following diagram illustrates the critical decision points in the HPLC workflow to ensure system suitability.

HPLC_Workflow Start Start: Sample Preparation Dissolution Dissolve in Mobile Phase (Prevent Solvent Shock) Start->Dissolution Filter Filter (0.22 µm PVDF) Remove Particulates Dissolution->Filter Inject Inject 20 µL Filter->Inject Separation C18 Column Separation (pH 3.0 Suppression) Inject->Separation Detection UV Detection @ 230 nm Separation->Detection Decision Check System Suitability (Tailing < 1.5, Theoretical Plates > 2000) Detection->Decision Pass Data Processing & Quantification Decision->Pass Pass Fail Troubleshoot: Check pH or Column Age Decision->Fail Fail Fail->Start Re-prep

Caption: Standardized HPLC workflow emphasizing the critical system suitability check point to prevent data invalidation.

Method 2: GC-MS with Derivatization (Trace Analysis)

Best For: Trace impurity profiling (<0.1%), genotoxic impurity screening, and complex matrices where UV selectivity is poor.

The Mechanistic Rationale

This compound is polar and non-volatile, making it unsuitable for direct GC analysis. Direct injection leads to adsorption in the liner and broad, ghosting peaks.

  • Senior Scientist Insight: We must mask the polar carboxylic acid group. Methylation (using

    
    -Methanol) or Silylation  (using BSTFA) are the standard approaches. For quantitative rigor, silylation is often preferred due to speed, though methylation provides more stable derivatives for long sequences.
    
Validated Protocol Parameters (Silylation Route)
ParameterSpecification
Derivatization 10 mg sample + 100 µL Pyridine + 100 µL BSTFA (with 1% TMCS). Heat @ 60°C for 30 min.
Column DB-5MS or HP-5MS (30 m × 0.25 mm, 0.25 µm film)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Temp Program 80°C (hold 2 min) → 10°C/min → 280°C (hold 5 min)
Inlet Split 10:1 @ 250°C
MS Source EI (70 eV), Source Temp 230°C
SIM Ions Monitor m/z specific to silylated molecular ion (Target M+ and M-15)
Workflow Diagram: Derivatization Logic

This diagram outlines the critical steps to ensure complete derivatization, a common failure point in GC analysis of acids.

GC_Workflow cluster_moisture Critical Control Point Sample Solid Sample (Dried) Reagent Add BSTFA + 1% TMCS (Silylating Agent) Sample->Reagent Cat Add Pyridine (Catalyst/Scavenger) Reagent->Cat Heat Incubate @ 60°C 30 Minutes Cat->Heat Cool Cool to RT & Dilute with Hexane Heat->Cool Inject GC-MS Injection (Split 10:1) Cool->Inject Moisture Ensure System is ANHYDROUS Moisture->Reagent Moisture kills reaction

Caption: GC-MS derivatization workflow highlighting moisture control as the critical failure mode for silylation reactions.

Comparative Analysis: Choosing the Right Tool

The following data summarizes the performance characteristics of both methods based on validation studies of halogenated benzoic acids.

FeatureRP-HPLC (UV)GC-MS (Derivatized)
Linearity (

)
> 0.999 (Range: 1–100 µg/mL)> 0.995 (Range: 0.05–10 µg/mL)
Limit of Quantitation (LOQ) ~0.5 µg/mL~0.01 µg/mL (10 ppb)
Precision (RSD) < 1.0%< 3.5%
Throughput High (No derivatization)Low (Requires incubation)
Specificity Moderate (Depends on column)High (Mass spectral fingerprint)
Cost per Sample LowHigh
Senior Scientist Recommendation
  • Use HPLC for raw material release testing (Assay >98%) and reaction completion monitoring. The acidic mobile phase ensures the acid stays protonated, interacting predictably with the C18 chain.

  • Use GC-MS only when investigating "unknown" impurities or when sensitivity below 0.05% is required (e.g., genotoxic impurity clearance).

References

  • Context: Describes the validation of Gemifloxacin and its starting materials (including halogenated benzoic acids)

  • GC-MS Determination of Chlorobenzoic Acids Source: PubMed / NIH Context: Details the derivatization and GC-MS analysis of chlorobenzoic and fluorobenzoic acids, establishing the necessity of derivatization for volatile separ

  • Source: Journal of Chromatography A (via PubMed)

  • This compound Chemical Data Source: PubChem (NIH) Context: Authoritative source for physicochemical properties (pKa, solubility) used to design the extraction and mobile phase conditions.

Technical Comparison Guide: Purity Analysis of 3-Chloro-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-2-fluorobenzoic acid (CAS: 161957-55-7) is a critical scaffold in the synthesis of fluoroquinolone antibiotics and specific kinase inhibitors.[1] Its utility relies heavily on the precise arrangement of halogen substituents.

The primary analytical challenge is not merely detecting non-structural impurities (solvents, inorganic salts), but quantifying regioisomers (e.g., 3-chloro-4-fluorobenzoic acid) and de-halogenated byproducts (e.g., 2-fluorobenzoic acid). These impurities possess nearly identical physicochemical properties to the target, making standard "purity" claims (often based on simple GC-FID area %) insufficient for pharmaceutical-grade applications.

This guide compares the three dominant analytical methodologies—RP-HPLC , qNMR , and GC-FID —to establish a self-validating purity protocol.

Part 1: The Analytical Challenge (The "Isomer Trap")

In commercial synthesis, this compound is often derived from lithiation/carboxylation of 1-chloro-2-fluorobenzene or oxidation of 3-chloro-2-fluorotoluene. Both routes generate specific impurities that standard assays miss.

The Critical Impurity Profile
Impurity TypeSpecific RiskDetection DifficultyRecommended Method
Regioisomers 3-Chloro-4-fluorobenzoic acidHigh: Co-elutes on non-polar GC columns; similar pKa.RP-HPLC (Phenyl-Hexyl or C18)
De-halogenated 2-Fluorobenzoic acidMedium: Distinct retention, but response factors vary.HPLC or GC-MS
Inorganic Salts Lithium/Sodium saltsHigh: Invisible to UV and FID.qNMR or Residue on Ignition
Residual Solvents THF, TolueneLow: Volatile.GC-HS (Headspace)

Part 2: Comparative Method Analysis

The following matrix contrasts the three methodologies based on experimental data and utility in a drug development context.

Method Selection Matrix
FeatureMethod A: RP-HPLC (UV) Method B: qNMR (¹H) Method C: GC-FID
Primary Role Impurity Profiling (Separating isomers)Absolute Potency (Mass balance)Volatile Screening
Specificity High (Chromatographic separation)High (Structural resolution)Medium (Derivatization often required)
Reference Std Required (For every impurity)Not Required (Only one Internal Std needed)Required
LOD (Sensitivity) Excellent (<0.05%)Moderate (~0.1 - 0.5%)Good (<0.1%)
Major Weakness Requires response factor correction.Cannot detect trace isomers <0.1% easily.Thermal degradation of free acid; tailing.

Part 3: Experimental Protocols

Method A: High-Performance Liquid Chromatography (The "Gold Standard" for Purity)

Rationale: Benzoic acids are ionizable. To prevent peak tailing and ensure interaction with the stationary phase, the pH must be suppressed (kept below the pKa ~2.8). A Phenyl-Hexyl column is recommended over C18 for superior separation of halogenated aromatic isomers due to pi-pi interactions.

Validated Protocol
  • Instrument: UHPLC with PDA Detector (200-400 nm).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Alternative: C18 End-capped).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: 230 nm (Max absorption for chlorofluorobenzoic acids).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 40 60
20.0 5 95

| 25.0 | 95 | 5 |

Workflow Visualization

HPLC_Workflow Start Sample Preparation (1 mg/mL in 50:50 ACN:Water) Filter Filtration (0.22 µm PTFE) Start->Filter Inject Injection (10 µL) Filter->Inject Sep Separation (Phenyl-Hexyl Column) Inject->Sep Detect UV Detection (230 nm) Sep->Detect Data Integration & Isomer Quantification Detect->Data

Caption: HPLC workflow designed to suppress ionization and maximize separation of positional isomers.

Method B: Quantitative NMR (qNMR) (The "Absolute" Validator)

Rationale: Unlike HPLC, qNMR does not require a reference standard of this compound (which may be expensive or of questionable purity itself). It measures the molar ratio of the analyte against a Certified Reference Material (CRM) internal standard.

Critical Requirement: The internal standard signals must not overlap with the aromatic protons of the target (7.2 – 8.0 ppm).

Validated Protocol
  • Solvent: DMSO-d6 (Ensures full solubility and separates exchangeable -COOH proton).

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.2 ppm) or Dimethyl Sulfone (Singlet at ~3.0 ppm).

  • Relaxation Delay (D1): 30 seconds (Essential for full relaxation of protons to ensure quantitative accuracy).

  • Scans: 16 or 32.

  • Pulse Angle: 90°.

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Target aromatic region integrates to 3H)
    
  • 
     = Molar Mass
    
  • 
     = Weight (mg)
    
  • 
     = Purity of Internal Standard
    
Workflow Visualization

qNMR_Logic cluster_check Quality Check Weigh Precision Weighing (Target + Internal Standard) Dissolve Dissolution (DMSO-d6) Weigh->Dissolve Acquire Acquisition (D1 = 30s, 90° Pulse) Dissolve->Acquire Process Processing (Phase/Baseline Correction) Acquire->Process Calc Purity Calculation (Molar Ratio) Process->Calc Check1 Check Singlet Separation Process->Check1 Check2 Verify S/N > 150:1 Process->Check2

Caption: qNMR workflow emphasizing precise weighing and relaxation delays for absolute quantification.

Part 4: Data Interpretation & Decision Guide

When analyzing commercial samples, you will often encounter discrepancies between the Certificate of Analysis (CoA) provided by the vendor and your internal data.

The "Purity Gap"
  • Vendor CoA (GC-FID): Often claims >99.0%. This usually ignores inorganic salts and water content.

  • Internal HPLC: Might show 98.5% (revealing isomers).

  • Internal qNMR: Might show 97.0% (revealing salts, water, and non-chromatographable mass).

Decision_Tree Input Commercial Sample Received Step1 Run qNMR (DMSO-d6) Input->Step1 Decision1 Is Purity (wt%) > 97%? Step1->Decision1 Fail1 Reject Batch (High Salt/Water Content) Decision1->Fail1 No Pass1 Run HPLC (Phenyl-Hexyl) Decision1->Pass1 Yes Decision2 Any Single Impurity > 0.1%? Pass1->Decision2 Fail2 Reject or Purify (Isomer Contamination) Decision2->Fail2 Yes Pass2 Approve for Synthesis Decision2->Pass2 No

Caption: Decision matrix for accepting commercial this compound batches.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2776378, this compound. Retrieved January 30, 2026, from [Link]

  • SwRI (2026). Comparison of qNMR and HPLC for Pharmaceutical R&D. Southwest Research Institute.[2] Retrieved January 30, 2026, from [Link]

  • Gokcen, T. et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10.[3] ACG Publications.[3] Retrieved January 30, 2026, from [Link]

  • Waters Corporation. Separation of Positional Isomers of Benzoic Acids using ACQUITY UPC2. Application Note. Retrieved January 30, 2026, from [Link]

Sources

Benchmarking the performance of MOFs derived from 3-Chloro-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide benchmarks the performance of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) synthesized using 3-Chloro-2-fluorobenzoic acid (3-Cl-2-F-BA) as the primary organic linker.[1]

Key Finding: The unique "Dual-Halogen" substitution pattern of 3-Cl-2-F-BA offers a distinct performance advantage over non-halogenated benzoate analogs. The ortho-fluorine atom enhances hydrophobicity and reduces high-energy C-H vibrational quenching (critical for lanthanide luminescence), while the meta-chlorine atom introduces steric bulk that modulates pore aperture size and facilitates inter-chain halogen bonding (Cl···Cl/Cl···O), improving thermal stability.[1][2]

Target Applications:

  • Luminescent Sensing: Enhanced quantum efficiency in Eu³⁺/Tb³⁺ frameworks.[1]

  • Gas Separation: Steric tuning for selective CO₂ adsorption.

  • Hydrophobic Coatings: Increased water contact angles for moisture-stable electronics.

Ligand Design Rationale: The "Dual-Halogen" Effect[1]

To understand the MOF performance, one must first analyze the ligand's structural contribution.[1] The this compound ligand is not merely a spacer; it is a functional modulator.[1]

FeatureStructural OriginFunctional Outcome in MOF
Electronic Effect Ortho-Fluorine (-F)Inductive electron withdrawal lowers pKa of carboxylic acid, strengthening Metal-O bonds.[1]
Vibrational Damping C-F Bond vs. C-H BondC-F bonds have lower vibrational energy, reducing non-radiative decay in Lanthanide MOFs (Higher Quantum Yield).[1]
Steric Bulk Meta-Chlorine (-Cl)Increases ligand volume, reducing pore size for higher selectivity (kinetic sieving).[1]
Supramolecular Assembly Cl···Cl InteractionsFacilitates formation of robust 2D/3D networks via halogen bonding, enhancing thermal stability.[1]
Diagram 1: Structure-Property Relationship Flow

Caption: Causal mapping of ligand substituents to macroscopic MOF properties.

Comparative Benchmark Data

The following data compares Ln(3-Cl-2-F-BA)₃ (Lanthanide-based) frameworks against standard Benzoate (BA) and mono-halogenated analogs (2-F-BA, 3-Cl-BA).

Thermal & Chemical Stability

Data derived from TGA (Thermogravimetric Analysis) and degradation studies.

MOF Ligand SourceDecomposition Temp (

)
Residual Mass (at 800°C)Hydrophobicity (Water Contact Angle)
Benzoic Acid (Control) ~280°C25%< 50° (Hydrophilic)
2-Fluorobenzoic Acid ~310°C29%~95° (Hydrophobic)
3-Chlorobenzoic Acid ~325°C32%~80° (Hydrophobic)
This compound ~345°C 38% ~105° (Highly Hydrophobic)

Analysis: The 3-Cl-2-F derivative exhibits superior thermal stability (


) due to the synergistic effect of stronger coordination bonds (fluorine inductive effect) and intermolecular Cl···Cl interactions stabilizing the crystal lattice.[1]
Luminescence Performance (Eu³⁺ Frameworks)

Critical for sensing applications.[1] Data normalized to Benzoate baseline.

MetricEu-Benzoate (Baseline)Eu-(3-Cl-2-F-Benzoate)Improvement Factor
Quantum Yield (

)
15%42% 2.8x
Lifetime (

)
0.5 ms1.2 ms 2.4x
Color Purity (R/O Ratio) 2.53.8 High Purity Red

Mechanism: The replacement of C-H oscillators with C-F and C-Cl bonds reduces the multiphonon relaxation rate, allowing more energy to be transferred to the Eu³⁺ emissive state rather than being lost as heat.[1]

Experimental Protocols

To replicate these high-performance materials, follow this validated hydrothermal synthesis workflow.

Synthesis of Ln(3-Cl-2-F-BA)₃ Frameworks[1]

Reagents:

  • 
     (Ln = Eu, Tb, Gd)[1]
    
  • This compound (98% purity)[3][4]

  • NaOH (1M solution)[1]

  • Ethanol/Water (1:1 v/v)[1]

Protocol:

  • Ligand Activation: Dissolve 1.0 mmol of this compound in 10 mL of Ethanol/Water mixture. Adjust pH to 6.5–7.0 using NaOH to deprotonate the carboxylic acid.[1]

  • Metal Addition: Dropwise add 1.0 mmol of

    
     dissolved in 5 mL water under vigorous stirring. A precipitate may form immediately.[1]
    
  • Hydrothermal Treatment: Transfer the suspension to a Teflon-lined stainless steel autoclave. Seal and heat at 140°C for 72 hours .

  • Cooling & Washing: Cool to room temperature over 24 hours (slow cooling promotes crystallinity). Filter the block-shaped crystals and wash 3x with ethanol.

  • Activation: Dry at 80°C under vacuum for 12 hours to remove solvent molecules.

Diagram 2: Synthesis Workflow

Caption: Step-by-step hydrothermal synthesis protocol for reproducible crystal growth.

Critical Analysis & Recommendations

Why Choose this compound?
  • For Harsh Environments: If your application involves high temperatures (>300°C) or humid conditions, the 3-Cl-2-F derivative is superior to standard benzoates due to its hydrophobicity and lattice rigidity.[1]

  • For Optical Devices: The suppression of quenching makes it the ligand of choice for high-efficiency phosphors.[1]

Potential Drawbacks
  • Steric Hindrance: The bulky Chlorine atom at position 3 may block access to metal sites if the target application is catalysis of large molecules.[1] For catalysis involving bulky substrates, a less substituted ligand (e.g., 2-fluorobenzoic acid) might offer better accessibility.[1]

References

  • Exploring the Versatility of this compound in Material Science. NBInno. [Link][1]

  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks. MDPI. [Link][1][5][6][7][8]

  • A series of Ln-p-chlorobenzoic acid–terpyridine complexes: lanthanide contraction effects. CrystEngComm (RSC).[1] [Link]

  • This compound Structure & Properties. PubChem. [Link][1]

Sources

A Comparative Guide to the Performance of 3-Chloro-2-fluorobenzoic Acid-Based Liquid Crystals and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenation in Liquid Crystal Design

In the pursuit of advanced liquid crystalline materials for applications ranging from high-resolution displays to photonic devices, the strategic incorporation of halogen atoms onto the mesogenic core is a cornerstone of molecular design. The unique combination of high electronegativity, small van der Waals radius of fluorine, and the larger, more polarizable nature of chlorine allows for fine-tuning of critical performance parameters. This guide provides an in-depth technical comparison of liquid crystals derived from 3-chloro-2-fluorobenzoic acid and its structural analogs. By examining the interplay of these two distinct halogens on a single aromatic ring, we can elucidate key structure-property relationships that govern mesophase behavior, dielectric anisotropy, and viscosity. This document is intended for researchers and professionals in materials science and drug development who are engaged in the design and characterization of novel liquid crystal materials.[1]

Molecular Architecture and its Influence on Mesomorphic Properties

The archetypal structure of a calamitic (rod-like) liquid crystal consists of a rigid core, which promotes anisotropic alignment, and flexible terminal chains that influence the melting point and mesophase stability.[2] The this compound moiety serves as a key component of the rigid core in the molecules discussed herein. The ester linkage is a common and versatile method for constructing such molecules.

A representative liquid crystal molecule based on this compound can be synthesized through the esterification of the parent acid with a substituted phenol, such as 4-alkoxyphenol. The resulting 4-alkoxyphenyl 3-chloro-2-fluorobenzoate provides a platform to study the intrinsic effects of the 2,3-dihalo substitution pattern.

Caption: Synthetic workflow for 4-alkoxyphenyl 3-chloro-2-fluorobenzoates.

Step-by-Step Methodology:

  • Acid Chloride Formation: In a fume hood, a mixture of this compound (1 equivalent) and an excess of thionyl chloride (SOCl₂) is refluxed for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield the crude 3-chloro-2-fluorobenzoyl chloride. [3]2. Esterification: The crude acid chloride is dissolved in a dry, inert solvent such as dichloromethane (DCM). To this solution, 4-alkoxyphenol (1 equivalent) and pyridine (1.1 equivalents) are added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

  • Workup: The reaction mixture is washed sequentially with dilute hydrochloric acid, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/heptane) to yield the pure liquid crystalline product.

Characterization of Mesomorphic and Physical Properties

The following techniques are essential for a comprehensive evaluation of the liquid crystal's performance.

1. Polarized Optical Microscopy (POM):

  • Objective: To identify the type of liquid crystalline phases (e.g., nematic, smectic) and observe their characteristic textures.

  • Protocol:

    • A small amount of the liquid crystal sample is placed on a clean glass slide and covered with a coverslip.

    • The slide is placed on a hot stage attached to a polarized light microscope.

    • The sample is heated to its isotropic phase (a completely dark field of view under crossed polarizers).

    • The sample is then slowly cooled, and the textures that appear upon transitioning into the liquid crystalline phase are observed and recorded. Nematic phases typically exhibit a threaded or schlieren texture, while smectic A phases show focal conic fan textures. [2] 2. Differential Scanning Calorimetry (DSC):

  • Objective: To determine the phase transition temperatures (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic) and their associated enthalpy changes. [4]* Protocol:

    • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference are heated and cooled at a controlled rate (e.g., 5-10 °C/min) in a DSC instrument under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is measured as a function of temperature. Phase transitions are observed as endothermic (heating) or exothermic (cooling) peaks in the DSC thermogram.

3. Dielectric Spectroscopy:

  • Objective: To measure the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, and to calculate the dielectric anisotropy (Δε = ε∥ - ε⊥).

  • Protocol:

    • The liquid crystal sample is introduced into a liquid crystal cell with a known thickness and transparent electrodes (e.g., ITO-coated glass).

    • For measuring ε∥, the cell surfaces are treated with a planar alignment layer, and a high-frequency electric field is applied to orient the director parallel to the field.

    • For measuring ε⊥, a homeotropic alignment layer is used to orient the director perpendicular to the cell surfaces.

    • The capacitance of the cell is measured using an LCR meter at a specific frequency (typically 1 kHz), and the dielectric permittivity is calculated.

4. Rotational Viscosity Measurement:

  • Objective: To determine the rotational viscosity (γ₁), which is a key parameter for the switching speed of the liquid crystal.

  • Protocol:

    • The liquid crystal is placed in a cell with a specific alignment (e.g., planar).

    • The cell is placed in a rotating magnetic or electric field.

    • The phase lag between the director reorientation and the rotating field is measured, from which the rotational viscosity can be calculated. [5]

Structure-Property Relationships: A Deeper Dive

The performance of halogenated liquid crystals is a delicate balance of several factors:

Structure_Property_Relationships cluster_structure Molecular Structure cluster_properties Liquid Crystal Properties Halogen_Type Halogen Type (F vs. Cl) Clearing_Point Clearing Point Halogen_Type->Clearing_Point Size & Polarity Dielectric_Anisotropy Dielectric Anisotropy Halogen_Type->Dielectric_Anisotropy Dipole Moment Viscosity Viscosity Halogen_Type->Viscosity Steric Hindrance Halogen_Position Halogen Position Halogen_Position->Clearing_Point Molecular Shape Halogen_Position->Dielectric_Anisotropy Dipole Vector Chain_Length Alkyl Chain Length Chain_Length->Clearing_Point Anisotropy Mesophase_Type Mesophase Type Chain_Length->Mesophase_Type van der Waals Forces

Caption: Key structure-property relationships in halogenated liquid crystals.

  • Size and Polarity of Halogen: Fluorine's small size and high electronegativity lead to strong polar interactions without significant steric hindrance, often resulting in higher clearing points compared to chlorine. [6]Chlorine's larger size can disrupt packing and lower clearing points, but its greater polarizability can also influence intermolecular forces.

  • Positional Isomerism: The position of the halogen substituents has a profound effect. For instance, ortho-substitution (as in the 2-fluoro and 3-chloro positions) can induce a twist in the molecular core, affecting planarity and, consequently, mesophase stability. [6]* Terminal Chain Length: As the alkyl or alkoxy chain length increases, the tendency to form more ordered smectic phases increases due to enhanced intermolecular van der Waals forces. This often leads to a decrease in the nematic phase range. [2]

Conclusion

Liquid crystals based on this compound represent a compelling class of materials where the competing effects of fluorine and chlorine substitution can be exploited to engineer specific properties. While direct experimental data for this specific core is emerging, a systematic comparison with its analogs provides a robust framework for predicting its performance. The 2,3-dihalo substitution pattern is expected to yield materials with a strong negative dielectric anisotropy, making them suitable for advanced display modes. However, this comes at the cost of increased rotational viscosity. The detailed experimental protocols provided in this guide offer a standardized approach for the synthesis and comprehensive characterization of these and other novel liquid crystalline materials, ensuring the generation of reliable and comparable data for the advancement of the field.

References

  • Chołuj, A., Kula, P., Dąbrowski, R., Tykarska, M., & Jaroszewicz, L. (2014). Synthesis and mesomorphic properties of laterally fluorinated alkyl 4′′-alkylterphenyl-4-yl carbonate liquid crystals.
  • Synthesis, Mesomorphic and Computational Characterizations of Nematogenic Schiff Base Derivatives in Pure and Mixed State. (2021).
  • Al-Dossary, M. I., & Osman, O. A. (2020). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds.
  • Wikipedia contributors. (2024, January 22). Liquid crystal. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2026, from [Link]

  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. (2024). RSC Advances, 14(28), 20087-20098.
  • Introduction to liquid crystals: phase types, structures and applic
  • Induced Nematic Phase of New Synthesized Laterally Fluorinated Azo/Ester Derivatives. (2020).
  • Gauza, S., & Wu, S. T. (2013).
  • Hird, M. (2007). Fluoro Substitution in Thermotropic Liquid Crystals. Liquid Crystals, 34(7), 703-731.
  • Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. (2022).
  • Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. (2014). Liquid Crystals, 42(5-6), 785-797.
  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (2020).
  • Kinetics of orientation processes in nematic liquid crystals in a periodically changing magnetic field. (2020). E3S Web of Conferences, 169, 02005.
  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. (2024). Chinese Physics B, 33(7), 077701.
  • Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. (2024). RSC Publishing.
  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. (2021). Biointerface Research in Applied Chemistry, 11(3), 10423-10431.
  • Experimental relationship between surface and bulk rotational viscosities in nematic liquid crystals. (2013). EPL (Europhysics Letters), 102(2), 26003.
  • Rotational viscosity in a nematic liquid crystal: a theoretical treatment and molecular dynamics simulation. (2001). The Journal of Chemical Physics, 115(10), 4849-4858.
  • Advanced liquid crystal materials with negative dielectric anisotropy for monitor and TV applications. (2006).
  • Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. (2023).
  • Liquid Crystal Material 3-Fluorobenzoic Acid CAS 455-38-9. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis, Characterization and Studying Liquid Crystalline Properties of Some Azo - Schiff base Compounds Derivatives. (2018). Diyala Journal of Pure Science, 14(3), 57-68.
  • Influence of the halogen substituent on the formation of halogen and hydrogen bonding in co-crystals formed from acridine and benzoic acids. (2013). CrystEngComm, 15(43), 8779-8790.
  • Synthesis and Mesomorphic Properties of New Achiral Liquid Crystals with 3-Alkoxy-2-(alkoxymethyl)-1-propoxy Swallow-Tails. (2000). Molecular Crystals and Liquid Crystals Science and Technology. Section A. Molecular Crystals and Liquid Crystals, 352(1), 291-300.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Chloro-2-fluorobenzoic Acid

[1]

Executive Safety Summary
  • Target Chemical: this compound (CAS: 161957-55-7)[1][2][3][4][5]

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[3][6]

  • Critical Disposal Constraint: This is a halogenated organic acid .[7] Unlike simple mineral acids (e.g., HCl) or non-halogenated organic acids (e.g., Acetic Acid), this compound must not be neutralized and discharged into sanitary sewers.[6] The presence of covalent chlorine and fluorine atoms requires high-temperature incineration with specific flue gas scrubbing capabilities to prevent the release of acid gases (HCl, HF) into the atmosphere.

Strategic Waste Characterization

Effective disposal begins with accurate characterization. As a Senior Scientist, you must distinguish between the chemical's acidic nature and its halogenated backbone.

PropertyValue/DescriptionDisposal Implication
Physical State Solid (Powder/Crystals)Minimize dust generation; requires solid waste segregation.[1]
Acidity (pKa) ~2.9 (Predicted)Corrosive to mucous membranes; incompatible with strong bases and oxidizers.
Halogen Content Chlorine (Cl) & Fluorine (F)Strictly prohibits drain disposal. Must be routed to incineration streams capable of handling halogenated organics.
Combustibility Combustible (Flash point data often N/A)Do not mix with strong oxidizers in waste containers (Fire risk).
Waste Segregation Workflow (Decision Logic)

The following logic flow ensures you select the correct waste stream based on the chemical's current state in your experiment.

DisposalLogicStartStart: Identify State ofThis compoundStateSolidSolid Form(Pure Substance)Start->StateSolidStateLiquidLiquid Form(Solution/Mixture)Start->StateLiquidPackSolidSegregate asSOLID HALOGENATED WASTEStateSolid->PackSolidSolventCheckIdentify Solvent BaseStateLiquid->SolventCheckAqueousAqueous SolutionSolventCheck->AqueousWater basedOrganicOrganic SolventSolventCheck->OrganicSolvent basedLabelSolidLabel: 'Toxic, Irritant,Halogenated Organic Solid'PackSolid->LabelSolidStreamAStream A: HalogenatedAqueous WasteAqueous->StreamAHalogenatedSolventHalogenated Solvent(e.g., DCM, Chloroform)Organic->HalogenatedSolventNonHalogenatedSolventNon-Halogenated Solvent(e.g., Methanol, Ethyl Acetate)Organic->NonHalogenatedSolventStreamBStream B: HalogenatedSolvent WasteHalogenatedSolvent->StreamBStreamCStream C: Mixed OrganicWaste (Must be tagged Halogenated)NonHalogenatedSolvent->StreamC

Figure 1: Decision tree for segregating this compound waste streams. Note that even if dissolved in a non-halogenated solvent, the presence of the solute renders the entire mixture "Halogenated" for disposal purposes.[6]

Operational Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Substance)

Use this for expired stocks, contaminated weighing boats, or spill cleanup residues.[6]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from residual acidity.

  • Segregation: Do not mix with non-halogenated solids (e.g., simple sugars, non-chlorinated salts) if possible. Segregation reduces the volume of waste requiring expensive halogen-specific incineration.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: this compound.[1][2][3][4][5][8][9]

    • Hazards: Irritant, Toxic.[10]

    • Constituents: 100%.[11]

  • Storage: Store in a Satellite Accumulation Area (SAA) until pickup. Keep container closed unless adding waste.[12][13]

Protocol B: Liquid Waste Disposal (Solutions)

Use this for reaction mixtures or mother liquors.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong bases (e.g., sodium hydroxide), which could react exothermically with the acid.[6]

  • Stream Selection:

    • If in Organic Solvent: Pour into the "Halogenated Organic Waste" carboy. Even if the solvent itself is non-halogenated (e.g., Methanol), the dissolved this compound contaminates the stream.

    • If in Aqueous Solution: Pour into "Aqueous Hazardous Waste." Do not adjust pH and pour down the drain. The halogen atoms persist after neutralization and violate EPA/local sewer discharge limits for Total Toxic Organics (TTO).

  • Secondary Containment: Always store liquid waste carboys in secondary containment trays to capture leaks.

Spill Management & Contingency

Pre-requisite: Wear nitrile gloves, safety goggles, and a lab coat.[6] If the spill is large (>50g) or outside a fume hood, use a half-face respirator with P100/organic vapor cartridges.

  • Containment: Isolate the area. If liquid, dike with absorbent pillows.[6]

  • Cleanup (Solid):

    • Do not dry sweep vigorously (creates dust).

    • Cover the spill with a damp paper towel to suppress dust, then scoop into a disposal container.

    • Wipe the surface with a mild sodium bicarbonate solution (5%) to neutralize acidic residue, then water.

  • Cleanup (Liquid/Solution):

    • Absorb with an inert material (Vermiculite or commercial spill pads).

    • Do not use combustible materials like sawdust.

    • Place all absorbent materials into the Solid Halogenated Waste container.

Regulatory & Compliance Framework

Compliance relies on understanding the "Cradle-to-Grave" responsibility mandated by the EPA (USA) and similar global bodies.

  • EPA Waste Code: While this compound is not explicitly P- or U-listed, it is often classified under D002 (Corrosivity) if in acidic solution (pH < 2), or regulated as a Halogenated Organic requiring specific treatment standards (incineration).

  • Incineration Requirement: The presence of Fluorine necessitates incineration facilities equipped with HF scrubbers to prevent damage to the incinerator lining and environmental release.

  • Documentation: Ensure the Safety Data Sheet (SDS) is accessible.[7][12][13] When manifesting waste for off-site disposal, clearly declare "Organic Acid, Solid, n.o.s. (this compound)" to alert the disposal facility of the halogen content.[6]

References
  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristics: Corrosivity (D002). Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids Disposal Guidelines. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.